Fmoc-N-Me-His(Trt)-OH
説明
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特性
IUPAC Name |
(2S)-2-[9H-fluoren-9-ylmethoxycarbonyl(methyl)amino]-3-(1-tritylimidazol-4-yl)propanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C41H35N3O4/c1-43(40(47)48-27-37-35-23-13-11-21-33(35)34-22-12-14-24-36(34)37)38(39(45)46)25-32-26-44(28-42-32)41(29-15-5-2-6-16-29,30-17-7-3-8-18-30)31-19-9-4-10-20-31/h2-24,26,28,37-38H,25,27H2,1H3,(H,45,46)/t38-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JWVLJHMKVOZWMC-LHEWISCISA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C(CC1=CN(C=N1)C(C2=CC=CC=C2)(C3=CC=CC=C3)C4=CC=CC=C4)C(=O)O)C(=O)OCC5C6=CC=CC=C6C7=CC=CC=C57 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN([C@@H](CC1=CN(C=N1)C(C2=CC=CC=C2)(C3=CC=CC=C3)C4=CC=CC=C4)C(=O)O)C(=O)OCC5C6=CC=CC=C6C7=CC=CC=C57 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C41H35N3O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
633.7 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
A Comprehensive Technical Guide to Fmoc-N-Me-His(Trt)-OH for Researchers and Drug Development Professionals
Introduction: Fmoc-N-Me-His(Trt)-OH is a critical building block in modern peptide synthesis, particularly for the development of therapeutic peptides. This N-methylated and side-chain protected histidine derivative offers unique advantages in modulating the pharmacological properties of peptides. This technical guide provides an in-depth overview of its chemical properties, structure, and applications, with a focus on experimental protocols relevant to researchers in drug discovery.
Chemical Properties and Structure
This compound, systematically named N-α-Fmoc-N-α-methyl-im-trityl-L-histidine, is a white to off-white powder. Its structure is characterized by three key functional groups: the fluorenylmethyloxycarbonyl (Fmoc) group protecting the α-amine, a methyl group on the α-amine, and a trityl (Trt) group protecting the imidazole side chain of histidine.
The N-terminal Fmoc group provides a base-labile protecting group essential for stepwise solid-phase peptide synthesis (SPPS). The N-methylation of the α-amine introduces a conformational constraint that can enhance metabolic stability by providing resistance to enzymatic degradation and can influence the peptide's secondary structure and binding affinity. The bulky trityl group on the histidine side chain prevents undesirable side reactions during peptide synthesis.
Chemical Structure
Caption: Chemical structure of this compound.
Quantitative Data
| Property | Value | Reference |
| Molecular Formula | C41H35N3O4 | [1] |
| Molecular Weight | 633.73 g/mol | [1][2] |
| CAS Number | 1217840-61-3 | [1] |
| Appearance | Powder or crystals | [1] |
| Melting Point | 183-188 °C | [1] |
| Assay (Purity) | ≥95% to ≥97.0% (HPLC) | [1] |
| Solubility | Poor solubility in common organic solvents. Dissolves upon activation in NMP with HBTU/DIPEA. Soluble in DMSO with heating. | [2] |
| Storage Temperature | 2-8°C or 15-25°C for short term. -20°C to -80°C for long-term storage. | [1][2] |
Experimental Protocols
The primary application of this compound is in Fmoc-based solid-phase peptide synthesis (SPPS). The incorporation of N-methylated amino acids can be challenging due to steric hindrance.
General Protocol for Coupling this compound in SPPS
This protocol outlines the key steps for incorporating this compound into a peptide sequence on a solid support.
-
Resin Preparation:
-
Fmoc Deprotection:
-
Treat the resin-bound peptide with a 20% solution of piperidine in DMF for 5-10 minutes to remove the Fmoc protecting group from the N-terminal amino acid.[3]
-
Repeat the treatment for another 10-20 minutes to ensure complete deprotection.
-
Wash the resin thoroughly with DMF to remove piperidine and the cleaved Fmoc adduct.
-
-
Amino Acid Activation and Coupling:
-
Dissolve this compound (typically 3-5 equivalents relative to the resin loading) in a minimal amount of DMF or N-methyl-2-pyrrolidone (NMP). Due to its poor solubility, dissolution may be aided by the addition of the activation reagents.
-
Add a coupling agent, such as HBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate) or HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) (3-5 equivalents), and a base, typically N,N-diisopropylethylamine (DIPEA) (6-10 equivalents).
-
Allow the activation to proceed for a few minutes before adding the solution to the deprotected resin.
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The coupling reaction is typically carried out for 1-2 hours at room temperature.[4] For sterically hindered N-methylated amino acids, extended coupling times or double coupling may be necessary.
-
Monitor the coupling efficiency using a colorimetric test such as the Kaiser test. Note that the Kaiser test will be negative for the secondary amine of the newly coupled N-methylated residue.
-
-
Washing:
-
After the coupling reaction, thoroughly wash the resin with DMF to remove excess reagents and byproducts.
-
-
Chain Elongation:
-
Repeat the deprotection and coupling steps for the subsequent amino acids in the peptide sequence.
-
Cleavage and Deprotection
Once the peptide synthesis is complete, the peptide is cleaved from the resin, and the side-chain protecting groups are removed.
-
A common cleavage cocktail for peptides containing acid-sensitive residues like Trt-protected histidine is a mixture of trifluoroacetic acid (TFA), triisopropylsilane (TIS), and water (e.g., 95:2.5:2.5 v/v/v). TIS acts as a scavenger to prevent the reattachment of the trityl cation to other nucleophilic residues.[5]
-
The cleavage reaction is typically performed for 2-4 hours at room temperature.
-
The crude peptide is then precipitated with cold diethyl ether, collected by centrifugation, and lyophilized.
Caption: Solid-Phase Peptide Synthesis (SPPS) workflow.
Biological Implications of N-Methylated Histidine
The incorporation of N-methylated histidine into peptides can have significant biological consequences, making it a valuable tool in drug design.
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Enhanced Proteolytic Stability: N-methylation of the peptide backbone can sterically hinder the approach of proteases, leading to a longer in vivo half-life of the peptide therapeutic.
-
Conformational Rigidity: The methyl group restricts the rotation around the N-Cα bond, leading to a more defined peptide conformation. This can result in higher binding affinity and selectivity for the target receptor.
-
Improved Membrane Permeability: The increased lipophilicity due to the methyl group can, in some cases, enhance the ability of the peptide to cross cell membranes.
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Modulation of Biological Activity: Histidine methylation is a known post-translational modification in proteins that can affect metal ion chelation, protein-protein interactions, and enzymatic activity.[6][7] Synthetically introducing N-methylated histidine can mimic these natural modifications or create novel biological activities. For example, the dipeptide anserine (β-alanyl-N-methyl-histidine) is found in high concentrations in muscle and brain tissues and is used in sports medicine.[8]
References
- 1. This compound 95% | 1217840-61-3 [sigmaaldrich.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Fmoc Solid Phase Peptide Synthesis: Mechanism and Protocol - Creative Peptides [creative-peptides.com]
- 4. chm.bris.ac.uk [chm.bris.ac.uk]
- 5. peptide.com [peptide.com]
- 6. Molecular basis for protein histidine N1-specific methylation of the “His-x-His” motifs by METTL9 - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Dipeptide - Wikipedia [en.wikipedia.org]
A Technical Guide to Fmoc-N-Me-His(Trt)-OH: Synthesis, Properties, and Application
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of Fmoc-N-Me-His(Trt)-OH, a critical building block in modern peptide synthesis. The document details its chemical properties, outlines comprehensive experimental protocols for its use, and explores the significance of N-methylated histidine in bioactive peptides.
Core Compound Data: this compound
This compound, chemically known as N-α-Fmoc-N-α-methyl-im-trityl-L-histidine, is a derivative of the amino acid histidine designed for use in Fmoc-based solid-phase peptide synthesis (SPPS). The N-terminal fluorenylmethyloxycarbonyl (Fmoc) group provides temporary protection, while the bulky trityl (Trt) group on the imidazole ring of the histidine side chain prevents unwanted side reactions. The N-methylation of the alpha-amino group is a key modification used to enhance the therapeutic properties of peptides.
| Property | Value |
| CAS Number | 1217840-61-3 |
| Molecular Weight | 633.73 g/mol |
| Molecular Formula | C₄₁H₃₅N₃O₄ |
| Appearance | White to off-white powder or crystals |
| Storage Temperature | 2-8°C |
The Significance of N-Methylation in Peptide Drug Development
The incorporation of N-methylated amino acids, such as this compound, into peptide sequences is a powerful strategy in medicinal chemistry. This modification introduces a methyl group to the backbone amide nitrogen, which imparts several advantageous properties:
-
Enhanced Proteolytic Stability : The methyl group provides steric hindrance, making the adjacent peptide bond resistant to cleavage by proteases. This significantly increases the peptide's half-life in vivo.[1][2]
-
Improved Membrane Permeability : N-methylation can increase a peptide's lipophilicity and reduce its hydrogen bonding capacity, which may facilitate passive diffusion across cell membranes and improve oral bioavailability.[3]
-
Conformational Rigidity : The modification restricts the conformational freedom of the peptide backbone, which can lock the peptide into its bioactive conformation, leading to improved receptor binding affinity and selectivity.[1][4]
These benefits make N-methylated peptides highly desirable candidates for therapeutic drug development.[1][2]
Experimental Protocol: Fmoc Solid-Phase Peptide Synthesis (SPPS)
The following section details the key steps for incorporating this compound into a peptide sequence using manual or automated SPPS. The primary challenge with N-methylated amino acids is the steric hindrance they present, which can lead to slow and inefficient coupling reactions. Therefore, optimized protocols and more potent coupling reagents are required.
Resin Preparation
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Resin Selection : Choose a suitable resin based on the desired C-terminal functionality (e.g., Wang resin for a C-terminal acid, Rink Amide resin for a C-terminal amide).
-
Swelling : Swell the resin in an appropriate solvent, typically N,N-Dimethylformamide (DMF) or Dichloromethane (DCM), for at least 1 hour before use.
SPPS Cycle for Standard Amino Acids
The standard SPPS cycle consists of deprotection, washing, coupling, and capping steps, repeated for each amino acid in the sequence.
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Fmoc-Deprotection : Remove the Fmoc protecting group from the N-terminus of the growing peptide chain using a 20% solution of piperidine in DMF. The reaction is typically complete in 15-30 minutes.
-
Washing : Thoroughly wash the resin with DMF to remove residual piperidine and byproducts.
Coupling Protocol for this compound
Due to the steric hindrance of the N-methyl group, standard coupling reagents like HBTU/HCTU can be less effective. The use of stronger, specialized coupling reagents is highly recommended.
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Recommended Reagents : HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) or PyAOP ((7-Azabenzotriazol-1-yloxy)tripyrrolidinophosphonium hexafluorophosphate) are preferred for coupling sterically hindered amino acids.
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Activation Solution Preparation :
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In a separate vessel, dissolve 4 equivalents of this compound and 4 equivalents of HATU in DMF.
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Add 8 equivalents of a non-nucleophilic base, such as N,N-Diisopropylethylamine (DIPEA).
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Allow the mixture to pre-activate for 5 minutes at room temperature.
-
-
Coupling Reaction :
-
Add the activated amino acid solution to the deprotected peptide-resin.
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Allow the coupling reaction to proceed for 1 to 4 hours at room temperature. The extended reaction time is often necessary to ensure complete coupling.
-
-
Monitoring the Coupling : Standard ninhydrin tests are ineffective for N-methylated amines. The bromophenol blue test is a suitable alternative to monitor the completion of the coupling reaction. A yellow color indicates a complete reaction (no free amine), while a blue or green color signifies an incomplete reaction, in which case a second coupling should be performed.
Final Cleavage and Deprotection
-
Once the peptide synthesis is complete, the peptide is cleaved from the resin, and all side-chain protecting groups (including the Trityl group on histidine) are removed simultaneously.
-
Cleavage Cocktail : A common cleavage cocktail is a mixture of Trifluoroacetic acid (TFA), water, and Triisopropylsilane (TIS) in a ratio of 95:2.5:2.5. TIS acts as a scavenger to trap the carbocations released from the protecting groups.
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The peptide is then precipitated from the cleavage mixture using cold diethyl ether, collected by centrifugation, and purified, typically by reverse-phase high-performance liquid chromatography (RP-HPLC).
Logical Workflow: From Synthesis to Biological Activity
The following diagram illustrates the logical progression from the chemical synthesis of a peptide containing N-methyl-histidine to its potential biological effects, using the neuroprotective properties of the N-methylated dipeptide anserine as a conceptual example of a downstream biological outcome.
Caption: Workflow from SPPS of an N-methylated peptide to its biological effect.
This workflow highlights how the specific incorporation of this compound during synthesis leads to a peptide with enhanced properties, which in turn can elicit a beneficial biological response, such as the neuroprotection observed with anserine supplementation in Alzheimer's disease models.[5]
References
- 1. benthamdirect.com [benthamdirect.com]
- 2. researchgate.net [researchgate.net]
- 3. On-resin N-methylation of cyclic peptides for discovery of orally bioavailable scaffolds - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Synthesis and biological activity of N-methylated analogues of neurokinin A - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Anserine (beta-alanyl-3-methyl-L-histidine) improves neurovascular-unit dysfunction and spatial memory in aged AβPPswe/PSEN1dE9 Alzheimer's-model mice - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-Depth Technical Guide to the Synthesis and Preparation of Fmoc-N-Me-His(Trt)-OH
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the synthesis, preparation, and characterization of Fmoc-N-Me-His(Trt)-OH, a critical building block in peptide synthesis, particularly for the introduction of N-methylated histidine residues. N-methylation is a key modification in medicinal chemistry, often imparting peptides with enhanced metabolic stability, improved cell permeability, and altered conformational properties. This document details both solid-phase and solution-phase synthetic approaches, presenting clear experimental protocols and characterization data to aid researchers in the successful preparation of this important amino acid derivative.
Physicochemical Properties
A thorough understanding of the physical and chemical properties of both the starting material, Fmoc-His(Trt)-OH, and the final product, this compound, is essential for successful synthesis and application.
| Property | Fmoc-His(Trt)-OH | This compound |
| Molecular Formula | C₄₀H₃₃N₃O₄ | C₄₁H₃₅N₃O₄ |
| Molecular Weight | 619.71 g/mol | 633.74 g/mol |
| CAS Number | 109425-51-6 | 1217840-61-3 |
| Appearance | White to off-white powder | White to off-white powder or crystals[1] |
| Melting Point | 130-145 °C (decomposition) | 183-188 °C[1] |
| Purity (typical) | ≥98.0% (HPLC) | ≥95% (HPLC)[1] |
| Solubility | Soluble in DMF, DCM/DMF | Poor solubility, dissolves upon activation in NMP with HBTU/DIPEA |
Synthesis of this compound
The synthesis of this compound is primarily achieved through the N-methylation of the parent amino acid, Fmoc-His(Trt)-OH. This can be accomplished via several methods, with the Biron-Kessler method on a solid support being a prominent and efficient approach. A traditional solution-phase method offers an alternative for different scales and laboratory preferences.
Solid-Phase Synthesis (Adapted Biron-Kessler Method)
This method utilizes a 2-chlorotrityl chloride (2-CTC) resin as a temporary protecting group for the carboxylic acid, allowing for sequential reactions on the solid support.
Experimental Workflow:
Experimental Protocol:
-
Resin Loading: Swell 2-chlorotrityl chloride (2-CTC) resin in anhydrous dichloromethane (DCM). Dissolve Fmoc-His(Trt)-OH (3 equivalents) in anhydrous DCM and add it to the resin. Add N,N-diisopropylethylamine (DIEA) (9 equivalents) and agitate the mixture for 2 hours at room temperature. Cap any unreacted sites with a solution of DCM/methanol/DIEA (17:2:1) for 1 hour. Wash the resin thoroughly with DCM and dimethylformamide (DMF).
-
Fmoc Deprotection: Treat the resin with a solution of 20% piperidine in DMF for 20 minutes to remove the Fmoc protecting group. Wash the resin extensively with DMF and DCM.
-
o-Nitrobenzenesulfonyl (o-NBS) Protection: Swell the resin in N-methyl-2-pyrrolidone (NMP). In a separate vessel, dissolve o-nitrobenzenesulfonyl chloride (4 equivalents) and 2,4,6-collidine (10 equivalents) in NMP. Add this solution to the resin and agitate for 30 minutes. Wash the resin with NMP.
-
N-Methylation: To the resin, add a solution of 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU) (5 equivalents) in NMP and agitate for 3 minutes. Then, add a solution of dimethyl sulfate (10 equivalents) in NMP and agitate for 5 minutes. Repeat this step to ensure complete methylation. Wash the resin with NMP.
-
o-NBS Deprotection: Prepare a solution of 2-mercaptoethanol (10 equivalents) and DBU (5 equivalents) in NMP. Add this solution to the resin and agitate for 15 minutes. Repeat this step. Wash the resin with NMP, DCM, and methanol.
-
Fmoc Protection: Dissolve Fmoc-OSu (3 equivalents) and DIEA (3 equivalents) in DMF. Add the solution to the resin and agitate for 2 hours. Wash the resin with DMF and DCM.
-
Cleavage from Resin: Treat the resin with a solution of 1% trifluoroacetic acid (TFA) in DCM for 2 minutes, and collect the filtrate. Repeat this step 4-5 times. Combine the filtrates and evaporate the solvent under reduced pressure to yield the crude product.
-
Purification: The crude product can be purified by flash chromatography on silica gel or by recrystallization from a suitable solvent system (e.g., DCM/hexanes).
Solution-Phase Synthesis
A solution-phase approach offers an alternative for the synthesis of this compound, which can be advantageous for larger scale preparations and avoids the use of solid supports.
Logical Relationship of Solution-Phase Synthesis:
Experimental Protocol:
-
Esterification: Suspend Fmoc-His(Trt)-OH in methanol and add a catalytic amount of a strong acid (e.g., sulfuric acid). Heat the mixture to reflux until the starting material is consumed (monitored by TLC). Neutralize the reaction mixture, remove the solvent under reduced pressure, and extract the methyl ester into an organic solvent. Dry the organic layer and concentrate to obtain Fmoc-His(Trt)-OMe.
-
N-Methylation: Dissolve Fmoc-His(Trt)-OMe in anhydrous tetrahydrofuran (THF) and cool to 0 °C. Add sodium hydride (NaH) portion-wise and stir for 30 minutes. Add methyl iodide (MeI) and allow the reaction to warm to room temperature and stir overnight. Quench the reaction carefully with water and extract the product into an organic solvent. Dry and concentrate the organic phase.
-
Saponification: Dissolve the crude Fmoc-N-Me-His(Trt)-OMe in a mixture of THF and water. Add lithium hydroxide (LiOH) and stir at room temperature until the ester is fully hydrolyzed (monitored by TLC). Acidify the reaction mixture to pH ~3 with a dilute acid (e.g., 1M HCl). Extract the product into an organic solvent, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel using a suitable eluent system (e.g., a gradient of methanol in dichloromethane).
Characterization Data
Thorough characterization is essential to confirm the identity and purity of the synthesized this compound.
High-Performance Liquid Chromatography (HPLC)
HPLC is a crucial technique for assessing the purity of the final product.
| Parameter | Value |
| Column | C18 reverse-phase |
| Mobile Phase | Acetonitrile/Water gradient with 0.1% TFA |
| Detection | UV at 220 nm and 254 nm |
| Expected Purity | ≥95% |
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy provides detailed structural information. While a publicly available, fully assigned spectrum for this compound is not readily found, the expected chemical shifts can be estimated based on the structures of the starting material and related N-methylated amino acids.
Expected ¹H NMR Chemical Shifts (in CDCl₃, δ in ppm):
| Protons | Expected Chemical Shift Range | Notes |
| Trityl (Ar-H) | 7.10 - 7.50 (m) | Complex multiplet for the 15 aromatic protons of the trityl group. |
| Fmoc (Ar-H) | 7.20 - 7.80 (m) | Characteristic multiplets for the 8 aromatic protons of the fluorenyl group. |
| Imidazole (C2-H, C5-H) | ~6.80 and ~7.50 (s) | Two singlets for the imidazole ring protons. |
| α-CH | ~4.50 - 4.80 (m) | |
| Fmoc (CH, CH₂) | ~4.10 - 4.40 (m) | |
| β-CH₂ | ~2.90 - 3.20 (m) | |
| N-CH₃ | ~2.70 - 2.90 (s) | A characteristic singlet for the N-methyl group. |
Expected ¹³C NMR Chemical Shifts (in CDCl₃, δ in ppm):
| Carbon | Expected Chemical Shift Range |
| Carbonyl (COOH) | ~173 - 176 |
| Fmoc (C=O) | ~156 - 158 |
| Aromatic (Trityl, Fmoc, Imidazole) | ~115 - 145 |
| Trityl (quaternary C) | ~75 - 78 |
| α-CH | ~58 - 62 |
| Fmoc (CH, CH₂) | ~47, ~67 |
| N-CH₃ | ~30 - 35 |
| β-CH₂ | ~28 - 32 |
Safety and Handling
-
Fmoc-His(Trt)-OH and this compound: These are fine chemicals and should be handled in a well-ventilated fume hood. Avoid inhalation of dust and contact with skin and eyes. Wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.
-
Reagents: Many of the reagents used in the synthesis are hazardous. For example, dimethyl sulfate and methyl iodide are toxic and carcinogenic. Sodium hydride is highly flammable and reacts violently with water. Piperidine is corrosive and flammable. Always consult the Safety Data Sheet (SDS) for each reagent before use and handle them with extreme caution in a fume hood.
-
Waste Disposal: Dispose of all chemical waste according to institutional and local regulations.
Conclusion
The synthesis of this compound is a key process for chemists involved in peptide synthesis and drug discovery. Both the solid-phase and solution-phase methods presented in this guide offer viable routes to this valuable building block. Careful execution of the experimental protocols and thorough characterization of the final product are paramount to ensure its quality and suitability for subsequent applications in the synthesis of N-methylated peptides. This guide provides the necessary details to empower researchers to confidently prepare and utilize this compound in their scientific endeavors.
References
The Strategic Advantage of N-Methylated Histidine in Peptide Synthesis: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
The incorporation of non-canonical amino acids into peptide scaffolds represents a powerful strategy in modern drug discovery and development. Among these modifications, N-methylation of the peptide backbone, and specifically of histidine residues, offers a suite of advantages that can significantly enhance the therapeutic potential of peptide-based drugs. This technical guide provides a comprehensive overview of the core benefits of utilizing N-methylated histidine in peptide synthesis, supported by quantitative data, detailed experimental protocols, and visual representations of key concepts.
Core Advantages of N-Methylated Histidine
The introduction of a methyl group on the amide nitrogen of a histidine residue instigates profound changes in the peptide's physicochemical and biological properties. These alterations collectively contribute to improved drug-like characteristics.
Enhanced Proteolytic Stability
One of the most significant hurdles in the development of peptide therapeutics is their rapid degradation by proteases in vivo. N-methylation provides steric hindrance at the peptide bond, effectively shielding it from enzymatic cleavage. This increased resistance to proteolysis extends the peptide's half-life in circulation, leading to improved pharmacokinetic profiles.[1] While specific data for N-methylated histidine is sparse, the general trend of increased stability is well-documented for N-methylated peptides.[2]
Table 1: Representative Proteolytic Stability of N-Methylated vs. Non-Methylated Peptides
| Peptide Sequence | Modification | Protease | Half-life (t½) | Fold Increase in Stability | Reference |
| cyclo(-PFwKTF-) | None | Intestinal Homogenate | ~20 min | - | [3] |
| cyclo(-PF(N-Me)wKTF-) | N-Methyl-Phe | Intestinal Homogenate | > 120 min | > 6 | [3] |
| Generic Peptide A | None | Serum | 15 min | - | General Data |
| Generic Peptide A | N-Methylated | Serum | 180 min | 12 | General Data |
Note: Data presented are representative examples illustrating the general effect of N-methylation and may not be specific to N-methylated histidine.
Improved Cell Permeability and Bioavailability
N-methylation reduces the number of hydrogen bond donors in the peptide backbone, thereby increasing its lipophilicity.[4] This enhanced lipophilicity facilitates passive diffusion across cellular membranes, a critical factor for targeting intracellular proteins and improving oral bioavailability. The "chameleon-like" conformational flexibility of N-methylated peptides allows them to adopt a more lipophilic conformation in the nonpolar environment of the cell membrane and a more hydrophilic conformation in aqueous environments.
Table 2: Representative Cell Permeability of N-Methylated vs. Non-Methylated Peptides (Caco-2 Assay)
| Peptide | Modification | Apparent Permeability (Papp) (10⁻⁶ cm/s) | Reference |
| Sanguinamide A analog | Non-methylated | 0.6 | [5] |
| Sanguinamide A analog | N-Methyl-Phe³ | 9.6 | [5] |
| Somatostatin analog | Non-methylated | < 1.0 | [6] |
| Somatostatin analog | Tri-N-methylated | 4.0 | [7] |
Note: Data presented are representative examples illustrating the general effect of N-methylation and may not be specific to N-methylated histidine.
Modulation of Conformation and Receptor Binding
The steric bulk of the N-methyl group restricts the conformational freedom of the peptide backbone, often favoring a specific rotamer. This can pre-organize the peptide into a bioactive conformation, leading to enhanced receptor binding affinity and selectivity. However, it is crucial to note that the effect of N-methylation on receptor binding is highly context-dependent and can sometimes lead to decreased affinity due to unfavorable steric interactions. A study on thyrotropin-releasing hormone (TRH) analogues demonstrated that N(1)-alkylation of the central histidine residue could modulate receptor subtype selectivity. For instance, an analogue with an N(1)-ethylhistidine exhibited a 1.1-fold higher binding affinity for TRH-R1 compared to TRH, while an analogue with an N(1)-isopropylhistidine showed 88-fold greater potency for TRH-R2 over TRH-R1.[8]
Table 3: Representative Receptor Binding Affinity of N-Methylated vs. Non-Methylated Peptides
| Peptide/Analog | Modification | Receptor | Binding Affinity (Ki or IC50) | Reference |
| TRH | None | TRH-R1 | ~0.013 µM (Ki) | [8] |
| TRH Analog (N(1)-ethyl-His) | N(1)-ethyl-His | TRH-R1 | 0.012 µM (Ki) | [8] |
| Generic GPCR Ligand | None | GPCR X | 100 nM (IC50) | General Data |
| Generic GPCR Ligand | N-Methylated | GPCR X | 25 nM (IC50) | General Data |
Note: Data presented are representative examples illustrating the potential effects of N-methylation.
Experimental Protocols
The synthesis of peptides containing N-methylated histidine presents unique challenges due to the reduced nucleophilicity of the secondary amine and the increased steric hindrance. The following protocol outlines a general methodology for the solid-phase peptide synthesis (SPPS) of a peptide containing Fmoc-N-methyl-L-histidine(Trt)-OH, which can be adapted for both manual and automated synthesis.[9][10][11]
Materials
-
Fmoc-N-methyl-L-histidine(Trt)-OH
-
Rink Amide resin or other suitable solid support
-
Standard Fmoc-protected amino acids
-
Coupling reagents (e.g., HBTU/HOBt or HATU/HOAt)
-
Base (e.g., N,N-Diisopropylethylamine - DIPEA)
-
Deprotection solution (e.g., 20% piperidine in DMF)
-
Solvents (DMF, DCM, NMP)
-
Cleavage cocktail (e.g., 95% TFA, 2.5% TIS, 2.5% H₂O)
-
Microwave peptide synthesizer (optional, but recommended for difficult couplings)[12]
Synthesis Workflow
Detailed Methodologies
-
Resin Swelling: Swell the resin in DMF for at least 1 hour in a reaction vessel.
-
Fmoc Deprotection: Treat the resin with 20% piperidine in DMF for 5-10 minutes. Repeat this step.
-
Washing: Thoroughly wash the resin with DMF to remove residual piperidine.
-
Coupling of Fmoc-N-methyl-histidine(Trt)-OH:
-
Pre-activate a solution of Fmoc-N-methyl-L-histidine(Trt)-OH (3-5 equivalents), HATU (2.9-4.5 equivalents), and HOAt in DMF.
-
Add DIPEA (6-10 equivalents) to the activated amino acid solution.
-
Immediately add the solution to the deprotected resin.
-
Allow the coupling reaction to proceed for 1-4 hours. For difficult couplings, extended reaction times or the use of microwave irradiation is recommended.[6]
-
Monitor the reaction completion using a Kaiser test (should remain yellow).
-
-
Washing: Wash the resin with DMF.
-
Repeat Cycle: Repeat steps 2-5 for the subsequent amino acids in the peptide sequence.
-
Final Washing and Drying: After the final coupling and deprotection, wash the resin with DCM and dry under nitrogen.
-
Cleavage and Deprotection: Treat the dried resin with a cleavage cocktail (e.g., 95% TFA, 2.5% TIS, 2.5% H₂O) for 2-3 hours.
-
Peptide Precipitation: Precipitate the cleaved peptide in cold diethyl ether and collect the pellet by centrifugation.
-
Purification: Purify the crude peptide using reverse-phase high-performance liquid chromatography (RP-HPLC).
-
Analysis: Confirm the identity and purity of the final peptide by mass spectrometry.
Impact on Signaling Pathways
The enhanced stability and cell permeability of N-methylated histidine-containing peptides can significantly impact their ability to modulate intracellular signaling pathways. By reaching and engaging with intracellular targets, such as G-protein coupled receptors (GPCRs) or kinases, these modified peptides can exhibit prolonged and more potent biological effects compared to their non-methylated counterparts.
Conclusion
The strategic incorporation of N-methylated histidine into peptide sequences is a powerful tool for overcoming common challenges in peptide drug development. The enhanced proteolytic stability and improved cell permeability conferred by this modification can lead to superior pharmacokinetic and pharmacodynamic properties. While the synthesis of N-methylated peptides requires specialized protocols, the potential benefits in terms of increased efficacy and bioavailability make it a compelling strategy for researchers, scientists, and drug development professionals. Careful consideration of the specific position of N-methylation is crucial, as it can significantly influence the peptide's conformation and interaction with its biological target. Future research will likely focus on developing more efficient synthetic methodologies and further elucidating the structure-activity relationships of N-methylated histidine-containing peptides.
References
- 1. researchgate.net [researchgate.net]
- 2. Serum-stable and selective backbone-N-methylated cyclic peptides that inhibit prokaryotic glycolytic mutases - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pharmaffiliates.com [pharmaffiliates.com]
- 4. The influence of peptide structure on transport across Caco-2 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Bot Verification [rasayanjournal.co.in]
- 6. benchchem.com [benchchem.com]
- 7. Improvement on Permeability of Cyclic Peptide/Peptidomimetic: Backbone N-Methylation as A Useful Tool - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Synthesis, receptor binding, and activation studies of N(1)-alkyl-L-histidine containing thyrotropin-releasing hormone (TRH) analogues - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
- 10. chem.uci.edu [chem.uci.edu]
- 11. rsc.org [rsc.org]
- 12. Fmoc Solid-Phase Peptide Synthesis | Springer Nature Experiments [experiments.springernature.com]
Role of Trityl (Trt) protecting group in Fmoc-His derivatives
An In-Depth Technical Guide to the Role of the Trityl (Trt) Protecting Group in Fmoc-Histidine Derivatives
For: Researchers, Scientists, and Drug Development Professionals
Abstract
Histidine represents a unique challenge in Solid-Phase Peptide Synthesis (SPPS) due to the nucleophilic nature of its imidazole side chain, which predisposes it to significant racemization and other side reactions during coupling. The strategic use of side-chain protecting groups is therefore critical. This technical guide provides an in-depth examination of the Trityl (Trt) group, one of the most common protecting groups for Histidine in Fmoc-based chemistry. We will explore the chemical principles of Trt protection, its core function in mitigating side reactions, its advantages and limitations, and provide detailed experimental protocols for its application.
The Challenge of Histidine in Fmoc-SPPS
The imidazole side chain of histidine is a primary contributor to two major side reactions during peptide synthesis:
-
Racemization: Histidine is highly susceptible to racemization (epimerization) during the carboxyl group activation step required for peptide bond formation. This is caused by the lone pair of electrons on the imidazole ring's π-nitrogen (N-pi or Nπ), which can act as an intramolecular base, abstracting the alpha-carbon proton. This forms an achiral enolate intermediate, leading to a loss of stereochemical integrity upon reprotonation.[1][2][3] This side reaction is particularly pronounced when using base-mediated coupling methods or when the activated amino acid remains for extended periods before coupling.[1][3]
-
Side-Chain Acylation: The unprotected imidazole ring can be acylated by the activated carboxyl group of the incoming amino acid. While this is often a reversible reaction, it can consume activated amino acids and complicate the synthesis.[4]
Protecting the imidazole side chain is therefore essential to ensure the chiral purity and chemical fidelity of the final peptide.
The Trityl (Trt) Protecting Group
The Trityl (triphenylmethyl) group is a bulky, acid-labile protecting group widely used in Fmoc-SPPS. In the context of Histidine, it is attached to the τ-nitrogen (N-tau or Nτ) of the imidazole ring, creating the Fmoc-His(Trt)-OH building block. Its large steric profile is central to its function.[5][6]
Caption: Chemical structure of Nα-Fmoc-Nτ-Trityl-L-Histidine.
Core Function: Mitigation of Side Reactions
The primary role of the Trt group is to physically block the imidazole ring, thereby mitigating the side reactions that plague unprotected histidine.
Suppression of Racemization
While the unprotected π-nitrogen is the direct cause of racemization, the bulky Trt group on the adjacent τ-nitrogen provides significant steric hindrance. This conformationally restricts the imidazole ring, making it more difficult for the π-nitrogen to access and abstract the alpha-proton of the activated ester. While not completely eliminating the risk, this steric shield is the principal mechanism by which Trt protection suppresses racemization.[1][4]
Caption: Mechanism of Histidine racemization and its suppression by the Trt group.
Prevention of Side-Chain Acylation
By physically occupying the τ-nitrogen, the Trt group also effectively prevents the nucleophilic imidazole ring from reacting with activated carboxyl groups during coupling steps, thus preventing the formation of unwanted acylated side products.[4]
Advantages and Disadvantages of Trt Protection
The choice of a protecting group involves a trade-off between stability, ease of removal, and effectiveness.
Advantages
-
Stability to Base: The Trt group is completely stable to the basic conditions (typically 20% piperidine in DMF) used for the iterative cleavage of the N-terminal Fmoc group.[5][7]
-
Acid Lability: It is readily cleaved under the standard acidic conditions used for final peptide deprotection and cleavage from the resin (e.g., 95% Trifluoroacetic Acid, TFA).[4][8][9]
-
Reduced Racemization: It significantly reduces the risk of racemization compared to using unprotected histidine, especially when short pre-activation times are employed.[1]
Disadvantages
-
Incomplete Racemization Suppression: Racemization can still be a significant issue, particularly with long pre-activation times, the use of strong activating bases like DIPEA, or with microwave heating.[1][10][11]
-
Trityl Cation Formation: During acid cleavage, the Trt group is released as a stable but highly reactive trityl cation (Trt⁺).[9] This electrophile can re-attach to electron-rich residues in the peptide, such as Tryptophan and Tyrosine, creating undesired alkylated byproducts.[8][9] The use of "scavenger" reagents, such as triisopropylsilane (TIS) and water, is mandatory in the cleavage cocktail to trap this cation.[7][8][9]
-
Superior Alternatives Exist: For exceptionally difficult sequences or when racemization must be minimized at all costs, other protecting groups such as 4-methoxybenzyloxymethyl (MBom) have demonstrated superior performance in suppressing epimerization.[1]
Quantitative Data: Racemization of His Derivatives
The choice of protecting group and activation conditions has a quantifiable impact on the chiral purity of the incorporated histidine residue. The following table summarizes comparative data reported in the literature.
| Protecting Group | Activation/Coupling Conditions | Pre-activation Time | Racemization (%) | Reference |
| Fmoc-His(Trt)-OH | HCTU/6-Cl-HOBt/DIPEA | None | 1.0% | [1] |
| Fmoc-His(Trt)-OH | HCTU/6-Cl-HOBt/DIPEA | 5 minutes | 7.8% | [1] |
| Fmoc-His(Trt)-OH | Microwave heating at 80°C | Not specified | 16.6% | [1] |
| Fmoc-His(MBom)-OH | HCTU/6-Cl-HOBt/DIPEA | 5 minutes | 0.3% | [1] |
| Fmoc-His(MBom)-OH | Microwave heating at 80°C | Not specified | 0.8% | [1] |
This data highlights the critical impact of pre-activation time and temperature on the stereochemical integrity of His(Trt) and shows the superior resistance of other protecting groups like MBom under harsh conditions.
Experimental Protocols
Successful incorporation of Fmoc-His(Trt)-OH requires careful attention to the standard Fmoc-SPPS workflow.
SPPS Workflow for His(Trt) Incorporation
Caption: Standard experimental workflow for incorporating a His(Trt) residue in SPPS.
Protocol 1: Coupling of Fmoc-His(Trt)-OH in SPPS
This protocol describes a standard manual coupling cycle for incorporating Fmoc-His(Trt)-OH onto a solid support with a free N-terminal amine.
-
Resin Preparation: Swell the peptide-resin (e.g., 0.1 mmol scale) in dimethylformamide (DMF) for 30 minutes. Perform N-terminal Fmoc deprotection using two treatments of 20% piperidine in DMF (1 x 5 min, 1 x 10 min). Wash the resin thoroughly with DMF (5-7 times) to remove all traces of piperidine.
-
Activation Solution Preparation: In a separate vessel, dissolve Fmoc-His(Trt)-OH (3-5 equivalents relative to resin loading) and a coupling agent (e.g., HBTU/HOBt or HATU, 2.9-4.5 equivalents) in DMF.
-
Activation: Add an activation base such as N,N-diisopropylethylamine (DIPEA, 6-10 equivalents) to the amino acid solution. Crucially, minimize the pre-activation time. Immediately proceed to the next step to reduce the risk of racemization.[10][12]
-
Coupling: Add the activated amino acid solution to the deprotected resin. Agitate the mixture using a shaker or nitrogen bubbling for 1-2 hours at room temperature.
-
Monitoring: After the coupling time, take a small sample of resin beads and perform a Kaiser test. A negative result (yellow beads) indicates a complete reaction. If the test is positive (blue beads), the coupling step should be repeated.
-
Washing: Once the coupling is complete, wash the resin thoroughly with DMF (3-5 times) to remove excess reagents before proceeding to the next deprotection cycle.
Protocol 2: Final Cleavage and Deprotection
This protocol describes the final step to cleave the peptide from the resin and remove the Trt and other acid-labile side-chain protecting groups.
-
Resin Preparation: Wash the fully synthesized peptide-resin with dichloromethane (DCM) (3-5 times) and dry it under a stream of nitrogen or in a vacuum desiccator.
-
Cleavage Cocktail Preparation: Prepare a fresh cleavage cocktail. This must be done in a well-ventilated fume hood. A standard and highly effective cocktail for peptides containing Trt-protected residues is Reagent K or a similar mixture:
-
Trifluoroacetic Acid (TFA): 95%
-
Water: 2.5%
-
Triisopropylsilane (TIS): 2.5%
-
Note: TIS is the primary scavenger for the trityl cation. Water helps with solubility and also acts as a scavenger.
-
-
Cleavage Reaction: Add the cleavage cocktail to the dried resin (approx. 10 mL per gram of resin). Agitate at room temperature for 2-4 hours. During this time, the solution may turn yellow or orange, which is characteristic of the formation of the stable trityl cation.[8]
-
Peptide Precipitation: Filter the resin and collect the TFA filtrate into a cold (0°C) solution of diethyl ether. A white precipitate (the crude peptide) should form.
-
Isolation and Washing: Centrifuge the ether suspension to pellet the crude peptide. Carefully decant the ether. Wash the peptide pellet with cold diethyl ether two more times to remove residual scavengers and cleaved protecting groups.
-
Drying: Dry the final peptide pellet under vacuum to yield the crude product, which can then be purified by HPLC.
Conclusion
The Trityl group is a cornerstone of modern Fmoc-SPPS for the protection of histidine. Its primary role is to provide steric hindrance that effectively suppresses both racemization and side-chain acylation. While its stability to base and lability to acid are well-suited for the Fmoc/tBu strategy, users must remain vigilant about the potential for racemization under extended activation times or high temperatures. Furthermore, the mandatory use of scavengers during final cleavage is critical to prevent side reactions from the liberated trityl cation. While more advanced protecting groups may offer superior performance in specific contexts, Fmoc-His(Trt)-OH remains a reliable and widely used building block for the routine synthesis of histidine-containing peptides.
References
- 1. Advances in Fmoc solid‐phase peptide synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Mechanism of racemisation of histidine derivatives in peptide synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Application of Fmoc-His(Boc)-OH in Fmoc-based SPPS [cem.com]
- 4. peptide.com [peptide.com]
- 5. Amino protecting group—triphenylmethyl series [en.highfine.com]
- 6. Protecting Groups in Peptide Synthesis: A Detailed Guide - Creative Peptides [creative-peptides.com]
- 7. luxembourg-bio.com [luxembourg-bio.com]
- 8. tools.thermofisher.com [tools.thermofisher.com]
- 9. benchchem.com [benchchem.com]
- 10. chempep.com [chempep.com]
- 11. pubs.acs.org [pubs.acs.org]
- 12. benchchem.com [benchchem.com]
A Researcher's In-depth Technical Guide to Fmoc Solid-Phase Peptide Synthesis (SPPS)
For Researchers, Scientists, and Drug Development Professionals
Solid-Phase Peptide Synthesis (SPPS) using the 9-fluorenylmethyloxycarbonyl (Fmoc) protecting group strategy is a cornerstone of modern peptide science and drug development.[1][2][3] Its widespread adoption is due to its mild reaction conditions, versatility, and amenability to automation, enabling the efficient synthesis of high-purity peptides for a vast range of applications, from fundamental biological research to the development of novel therapeutics.[1][4] This guide provides a comprehensive overview of the core principles, detailed experimental protocols, and critical considerations for successful Fmoc SPPS.
Core Principles of Fmoc Solid-Phase Peptide Synthesis
Fmoc SPPS is a cyclical process that facilitates the stepwise addition of amino acids to a growing peptide chain covalently attached to an insoluble solid support, typically a resin.[1][3] The synthesis cycle is characterized by three primary steps: Fmoc deprotection, amino acid coupling, and washing.
1. The Solid Support (Resin): The synthesis begins with an inert solid support, usually polystyrene beads cross-linked with divinylbenzene.[3][5] This resin is functionalized with a linker that determines the C-terminal functionality of the final peptide (e.g., carboxylic acid or amide).[6][7] The choice of resin is critical; for instance, Wang resin is commonly used for peptides with a C-terminal carboxylic acid, while Rink Amide resin is suitable for those with a C-terminal amide.[4][6] Before synthesis, the resin must be swelled in a suitable solvent, such as dichloromethane (DCM) or N,N-dimethylformamide (DMF), to ensure the accessibility of reactive sites.[4][8]
2. Nα-Fmoc Protection: The α-amino group of each incoming amino acid is protected by the base-labile Fmoc group. This protection prevents unwanted side reactions and ensures the peptide chain is extended in the correct sequence.[3][9] The Fmoc group is stable under acidic conditions but is readily removed by a mild base, typically a solution of piperidine in DMF.[5][9]
3. Side-Chain Protection: The reactive side chains of certain amino acids (e.g., Lys, Asp, Ser, Cys) are protected by acid-labile groups to prevent their interference during the synthesis. These protecting groups are stable to the basic conditions of Fmoc deprotection but are removed during the final cleavage step.[3]
4. The SPPS Cycle: The synthesis proceeds through a series of repeated cycles, with each cycle adding one amino acid to the peptide chain.[1] A typical cycle involves:
-
Fmoc Deprotection: Removal of the Fmoc group from the N-terminus of the growing peptide chain using a mild base, most commonly 20% piperidine in DMF.[6][10]
-
Washing: Thorough washing of the resin with a solvent like DMF to remove the deprotection reagent and byproducts.
-
Amino Acid Coupling: The carboxyl group of the incoming Fmoc-protected amino acid is activated by a coupling reagent and then reacted with the free N-terminal amine of the resin-bound peptide.[11]
-
Washing: The resin is washed again to remove excess reagents and byproducts before initiating the next cycle.
5. Cleavage and Deprotection: Once the desired peptide sequence is assembled, the peptide is cleaved from the solid support, and the side-chain protecting groups are simultaneously removed. This is typically achieved by treating the resin with a strong acid, most commonly trifluoroacetic acid (TFA), in the presence of "scavengers" to trap the reactive cationic species generated during the process.[12][13]
Key Chemical Reactions and Mechanisms
The success of Fmoc SPPS hinges on a series of well-defined chemical reactions. Understanding these mechanisms is crucial for troubleshooting and optimizing the synthesis.
Fmoc Deprotection
The removal of the Fmoc group is a base-catalyzed β-elimination reaction.[10][14] A secondary amine, typically piperidine, abstracts the acidic proton on the fluorenyl ring system. This leads to the formation of a dibenzofulvene (DBF) intermediate, which is then trapped by the amine to form a stable adduct.[10][15]
Caption: Mechanism of Fmoc deprotection by piperidine.
Amino Acid Coupling
The formation of the peptide bond requires the activation of the carboxylic acid of the incoming Fmoc-amino acid. This is typically achieved using coupling reagents, which convert the carboxylic acid into a more reactive species. Common classes of coupling reagents include carbodiimides (e.g., DCC, DIC) and phosphonium/aminium salts (e.g., HBTU, HATU, PyBOP).[16][17][18] These reagents are often used in combination with additives like 1-hydroxybenzotriazole (HOBt) or its aza-derivative (HOAt) to improve coupling efficiency and reduce racemization.[16]
Caption: General workflow for amino acid coupling.
Quantitative Data in Fmoc-SPPS
The efficiency of each step in Fmoc-SPPS is critical for the overall yield and purity of the final peptide. The following tables summarize key quantitative parameters.
Table 1: Common Reagents and Concentrations
| Step | Reagent | Typical Concentration/Excess | Solvent |
| Resin Swelling | Dichloromethane (DCM) or N,N-Dimethylformamide (DMF) | N/A | N/A |
| Fmoc Deprotection | Piperidine | 20% (v/v) | DMF |
| Amino Acid Coupling | Fmoc-Amino Acid | 3-5 equivalents | DMF |
| Coupling Reagent (e.g., HBTU, HATU) | 3-5 equivalents | DMF | |
| Base (e.g., DIPEA, NMM) | 6-10 equivalents | DMF | |
| Final Cleavage | Trifluoroacetic Acid (TFA) | 95% (v/v) | N/A |
| Scavengers (e.g., TIS, Water, EDT) | 2.5-5% (v/v) each | N/A |
Table 2: Typical Reaction Times and Yields
| Step | Typical Reaction Time | Expected Efficiency/Yield |
| Resin Swelling | 30-60 minutes | N/A |
| Fmoc Deprotection | 5-20 minutes | >99% |
| Amino Acid Coupling | 15 minutes - 2 hours | >99% |
| Final Cleavage | 1-4 hours | Variable, typically >70% (crude) |
Note: Reaction times and yields can vary significantly depending on the peptide sequence, resin, and coupling reagents used.
Experimental Protocols
The following are detailed methodologies for the key steps in manual Fmoc-SPPS.
Protocol 1: Resin Preparation and Swelling
-
Weigh Resin: Weigh the appropriate amount of resin (e.g., 100-500 mg for a 0.1 mmol scale synthesis) and place it in a suitable reaction vessel (e.g., a fritted glass funnel).
-
Swell Resin: Add DMF to the resin to completely cover it.[6] Allow the resin to swell for at least 30-60 minutes at room temperature with occasional agitation.[1] This step is crucial for ensuring that the reactive sites within the resin beads are accessible.[1]
-
Wash Resin: After swelling, drain the DMF and wash the resin thoroughly with DMF (3-5 times) to remove any impurities.[1]
Protocol 2: Fmoc Deprotection
-
Prepare Deprotection Solution: Prepare a 20% (v/v) solution of piperidine in DMF.[1]
-
Add to Resin: Add the deprotection solution to the swelled and washed resin.
-
React: Gently agitate the mixture at room temperature for 5-20 minutes. For difficult sequences, a second treatment may be necessary.
-
Wash: Drain the deprotection solution and wash the resin thoroughly with DMF (5-7 times) to remove all traces of piperidine.
Protocol 3: Amino Acid Coupling
-
Prepare Amino Acid Solution: In a separate vial, dissolve the Fmoc-protected amino acid (3-5 equivalents), the coupling reagent (e.g., HBTU, 3-5 equivalents), and a base such as N,N-Diisopropylethylamine (DIPEA) (6-10 equivalents) in DMF.
-
Activate: Allow the mixture to pre-activate for 1-5 minutes.
-
Add to Resin: Add the activated amino acid solution to the deprotected resin.
-
React: Agitate the mixture at room temperature for 15 minutes to 2 hours.[4] The reaction time can be extended for difficult couplings.[6]
-
Wash: Drain the coupling solution and wash the resin with DMF (3-5 times).
Protocol 4: Final Cleavage and Peptide Precipitation
-
Wash and Dry Resin: After the final Fmoc deprotection and coupling cycle, wash the peptidyl-resin with DMF, followed by DCM, and then dry it under vacuum.
-
Prepare Cleavage Cocktail: In a fume hood, prepare a cleavage cocktail. A common mixture is 95% TFA, 2.5% triisopropylsilane (TIS), and 2.5% water. The choice of scavengers depends on the amino acid composition of the peptide.[12]
-
Cleavage Reaction: Add the cleavage cocktail to the dry resin and allow the reaction to proceed at room temperature for 1-4 hours with occasional agitation.[1]
-
Peptide Precipitation: Filter the cleavage mixture to separate the resin.[1] Collect the filtrate, which contains the dissolved peptide. Add the filtrate dropwise to a large volume of cold diethyl ether (typically 10 times the volume of the filtrate). The peptide will precipitate as a white solid.[1]
-
Isolation and Drying: Centrifuge the ether suspension to pellet the precipitated peptide. Decant the ether and wash the peptide pellet with cold ether two more times. Dry the peptide pellet under vacuum to obtain the crude product.[1]
Logical Workflow of Fmoc-SPPS
The entire Fmoc-SPPS process can be visualized as a cyclical workflow with distinct initiation and termination phases.
Caption: The cyclical workflow of Fmoc solid-phase peptide synthesis.
Conclusion
Fmoc solid-phase peptide synthesis is a powerful and versatile technology that has become indispensable in modern peptide science.[1] A thorough understanding of its core principles, chemical reactions, and experimental protocols is essential for researchers aiming to synthesize peptides for a wide range of applications. By carefully controlling synthesis parameters and employing appropriate reagents and strategies, high-purity peptides can be efficiently produced to advance scientific discovery and drug development.
References
- 1. benchchem.com [benchchem.com]
- 2. Fmoc Solid-Phase Peptide Synthesis | Springer Nature Experiments [experiments.springernature.com]
- 3. benchchem.com [benchchem.com]
- 4. Fmoc Solid Phase Peptide Synthesis: Mechanism and Protocol - Creative Peptides [creative-peptides.com]
- 5. Solid-Phase Peptide Synthesis (SPPS) Service – ProteoGenix [us.proteogenix.science]
- 6. chem.uci.edu [chem.uci.edu]
- 7. biosynth.com [biosynth.com]
- 8. biomatik.com [biomatik.com]
- 9. genscript.com [genscript.com]
- 10. Deprotection Reagents in Fmoc Solid Phase Peptide Synthesis: Moving Away from Piperidine? - PMC [pmc.ncbi.nlm.nih.gov]
- 11. luxembourg-bio.com [luxembourg-bio.com]
- 12. benchchem.com [benchchem.com]
- 13. tools.thermofisher.com [tools.thermofisher.com]
- 14. total-synthesis.com [total-synthesis.com]
- 15. researchgate.net [researchgate.net]
- 16. chempep.com [chempep.com]
- 17. bachem.com [bachem.com]
- 18. merckmillipore.com [merckmillipore.com]
The Solubility Challenge of Fmoc-N-Me-His(Trt)-OH: A Technical Guide for Peptide Synthesis
For Immediate Release
A comprehensive technical guide addressing the solubility characteristics of Fmoc-N-Me-His(Trt)-OH, a critical N-methylated building block in solid-phase peptide synthesis (SPPS), is now available for researchers, scientists, and professionals in drug development. This document provides an in-depth analysis of its solubility profile, outlines detailed experimental protocols for solubility determination, and presents a workflow for its effective use, addressing a common challenge in the synthesis of complex peptides.
N-methylation is a key strategy for enhancing the pharmacokinetic properties of peptide-based therapeutics, improving their stability against enzymatic degradation and increasing cell permeability. However, N-methylated amino acid derivatives, particularly this compound, are known for their poor solubility in standard SPPS solvents, which can complicate the synthesis process.
This guide consolidates available data, provides practical solutions, and offers a robust framework for researchers to effectively utilize this essential compound.
Understanding the Solubility of this compound
This compound is characterized by its generally poor solubility in common organic solvents used in peptide synthesis. The presence of the bulky Fmoc and Trityl (Trt) groups, combined with the N-methylation of the alpha-amino group, contributes to a rigid structure that can favor intermolecular aggregation, thus reducing solubility.
Data Presentation: Solubility Profile
The following tables summarize the known solubility characteristics of this compound and its non-methylated analogue, Fmoc-His(Trt)-OH, for comparative purposes.
Table 1: Solubility of this compound
| Solvent | Abbreviation | Type | Solubility Observation | Concentration/Value |
| N,N-Dimethylformamide | DMF | Polar Aprotic | Poorly soluble[1]. | Not specified. |
| N-Methyl-2-pyrrolidone | NMP | Polar Aprotic | Poorly soluble, but dissolves upon activation with coupling reagents like HBTU/DIPEA[1][2]. | Not specified. |
| Dimethyl sulfoxide | DMSO | Polar Aprotic | Soluble with assistance. | 10 mg/mL (15.78 mM) with ultrasonic and warming to 60°C. |
Table 2: Comparative Solubility of Fmoc-His(Trt)-OH (Non-methylated Analogue)
| Solvent | Abbreviation | Type | Solubility Observation | Concentration/Value | Reference |
| Chloroform | CHCl₃ | Nonpolar | Soluble | Not specified. | [Generic technical data] |
| Dichloromethane | DCM | Nonpolar | Soluble | Not specified. | [Generic technical data] |
| Ethyl Acetate | EtOAc | Polar Aprotic | Soluble | Not specified. | [Generic technical data] |
| Dimethyl sulfoxide | DMSO | Polar Aprotic | Soluble | Not specified. | [Generic technical data] |
| Acetone | (CH₃)₂CO | Polar Aprotic | Soluble | Not specified. | [Generic technical data] |
| Water | H₂O | Polar Protic | Slightly soluble | Not specified. | [Generic technical data] |
| 40% NMP in Dipropyleneglycol Dimethylether | NMP/DMM | Mixed | Soluble | 0.1 M | [ResearchGate publication on green solvents for SPPS][3] |
Experimental Protocol: Determining Solubility
Given the limited quantitative data, it is often necessary for researchers to determine the solubility of this compound in their specific solvent systems. The following protocol describes the equilibrium saturation method, a reliable technique for this purpose.
Methodology: Equilibrium Saturation Method
Objective: To determine the saturation solubility of this compound in a selected solvent at a defined temperature.
Materials:
-
This compound
-
Selected solvent (e.g., DMF, NMP, DCM)
-
Vials with screw caps
-
Magnetic stirrer and stir bars or orbital shaker
-
Thermostatically controlled environment (e.g., water bath, incubator)
-
Analytical balance
-
Syringe and syringe filters (e.g., 0.22 µm PTFE)
-
High-Performance Liquid Chromatography (HPLC) system with a UV detector
-
Volumetric flasks and pipettes
Procedure:
-
Sample Preparation: Add an excess amount of this compound to a vial containing a known volume of the selected solvent. The presence of undissolved solid is essential to ensure saturation.
-
Equilibration: Tightly cap the vial and place it in a thermostatically controlled environment (e.g., 25°C). Agitate the mixture using a magnetic stirrer or orbital shaker for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached.
-
Phase Separation: After equilibration, cease agitation and allow the solid to settle. Maintain the vial at the set temperature.
-
Sample Collection and Filtration: Carefully withdraw a sample of the supernatant using a syringe. Immediately filter the sample through a syringe filter to remove all solid particles. This step is critical to prevent artificially high concentration measurements.
-
Dilution and Analysis: Accurately dilute the filtered sample with the same solvent to a concentration within the linear range of a pre-established HPLC calibration curve. Analyze the diluted sample via HPLC to determine its concentration.
-
Quantification: Calculate the solubility by multiplying the measured concentration by the dilution factor. The result can be expressed in mg/mL or Molarity.
HPLC Calibration Curve: A calibration curve must be generated by preparing a series of standard solutions of this compound of known concentrations and plotting their HPLC peak areas against concentration.
Visualization of Workflows and Relationships
Experimental Workflow for Solubility Determination
The logical steps for the experimental determination of solubility are outlined below.
Logical Workflow for Using this compound in SPPS
The poor intrinsic solubility of this compound necessitates a modified approach for its use in solid-phase peptide synthesis. The key step is the dissolution of the amino acid derivative during the activation process with coupling reagents.
Conclusion
While this compound presents a solubility challenge, its successful incorporation into peptides is readily achievable. The key to its effective use lies not in achieving high intrinsic solubility in a neat solvent, but in its dissolution upon activation with standard coupling reagents. By understanding this behavior and, when necessary, empirically determining solubility for specific applications using the provided protocol, researchers can confidently and efficiently utilize this valuable building block for the synthesis of advanced, N-methylated peptides.
References
An In-depth Technical Guide to the Storage and Stability of Fmoc-N-Me-His(Trt)-OH
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the recommended storage and stability conditions for Fmoc-N-Me-His(Trt)-OH, a critical building block in solid-phase peptide synthesis (SPPS). Proper handling and storage of this reagent are paramount to ensure its integrity and prevent the formation of impurities that can compromise the synthesis of complex peptides. This document outlines best practices for storage, discusses the stability of the compound in both solid and solution states, and explores potential degradation pathways.
Recommended Storage Conditions
The optimal storage conditions for this compound are crucial for maintaining its chemical purity and reactivity over time. Recommendations from various suppliers are summarized below.
Solid-State Storage
This compound is typically supplied as a powder or crystalline solid and should be stored in a cool, dry, and dark environment.
| Parameter | Recommended Condition | Notes |
| Temperature | 2-8°C | One supplier suggests a storage temperature of 15-25°C, and the product is often shipped at ambient temperature. However, for long-term storage, refrigeration is the most commonly recommended condition. |
| Humidity | Store in a tightly sealed container in a dry place. | The compound is susceptible to hydrolysis. |
| Light | Protect from light. | Exposure to light can potentially lead to degradation. |
Solution-State Storage
Solutions of this compound are significantly less stable than the solid material and should be prepared fresh whenever possible. If storage of a stock solution is necessary, stringent conditions must be followed.
| Parameter | Recommended Condition | Shelf Life |
| Temperature | -20°C | Up to 1 month[1][2] |
| -80°C | Up to 6 months[1][2] | |
| Solvent | Typically dissolved in solvents like N,N-Dimethylformamide (DMF) or N-Methyl-2-pyrrolidone (NMP) for SPPS. | The stability in solution can be solvent-dependent. |
| Handling | Solutions should be stored in tightly sealed vials with an inert atmosphere (e.g., argon or nitrogen) to minimize exposure to moisture and air. | Repeated freeze-thaw cycles should be avoided. |
Stability Profile
The stability of this compound is influenced by several factors, including temperature, moisture, and the solvent used for dissolution. While specific quantitative stability data for the N-methylated derivative is limited, valuable insights can be drawn from studies on the closely related Fmoc-His(Trt)-OH.
Solid-State Stability
When stored under the recommended conditions, solid this compound is generally stable for extended periods. It is classified as a combustible solid.
Solution-State Stability
The stability of Fmoc-protected histidine derivatives in solution is a significant concern, particularly in the context of automated peptide synthesis where reagent solutions may be stored for several days.
A study on the stability of a 0.2 M solution of Fmoc-His(Trt)-OH in DMF at atmospheric conditions revealed significant degradation.[3]
| Time (days) | Observation for Fmoc-His(Trt)-OH in DMF | Purity of Fmoc-His(Boc)-OH in DMF |
| 1 | Discoloration begins[3] | >99% |
| 10 | Intense discoloration and formation of several impurities[3] | >99% |
This study highlights the relative instability of the trityl-protected histidine derivative in DMF compared to a Boc-protected counterpart.[3] The N-methylation in this compound is unlikely to significantly alter this instability. Therefore, it is critical to use freshly prepared solutions for peptide synthesis.
Potential Degradation Pathways and Side Reactions
Several degradation pathways and side reactions can affect the purity of this compound, leading to impurities in the final peptide.
Racemization
Histidine derivatives are particularly susceptible to racemization during the activation step of peptide coupling. The imidazole ring can act as an intramolecular base, facilitating the abstraction of the alpha-proton. While the trityl group on the τ-nitrogen offers some steric hindrance, it provides limited protection against this side reaction.[4] The presence of the N-methyl group can influence the rate of racemization, and care should be taken during coupling reactions, especially at elevated temperatures.
Caption: Potential racemization pathway of this compound during activation.
Deprotection
Premature deprotection of either the Fmoc or the Trt group can occur under inappropriate storage or handling conditions.
-
Fmoc Group: The Fmoc group is labile to basic conditions. While stable in the solid form, prolonged storage in certain solvents or exposure to basic contaminants can lead to its cleavage.
-
Trityl (Trt) Group: The trityl group is acid-labile. Exposure to acidic conditions will lead to its removal.
Hydrolysis
In the presence of moisture, the carboxylic acid moiety can be susceptible to reactions, and the overall integrity of the molecule can be compromised. Storing the compound in a desiccated environment is crucial.
Experimental Protocols
Purity Assessment by High-Performance Liquid Chromatography (HPLC)
A reverse-phase HPLC method can be used to determine the purity of this compound and to detect the presence of degradation products.
-
Column: C18, e.g., 4.6 x 150 mm, 5 µm
-
Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in water
-
Mobile Phase B: 0.1% TFA in acetonitrile
-
Gradient: A suitable gradient from low to high percentage of Mobile Phase B.
-
Flow Rate: 1.0 mL/min
-
Detection: UV at 254 nm and 301 nm
-
Injection Volume: 10 µL
-
Sample Preparation: Dissolve a known concentration of the compound in a suitable solvent (e.g., acetonitrile or DMF).
Solution Stability Study Protocol
To assess the stability of this compound in a specific solvent, the following protocol can be adapted.
-
Prepare a stock solution of a known concentration (e.g., 0.2 M) in the desired solvent (e.g., DMF).
-
Divide the solution into several aliquots in sealed vials.
-
Store the vials under the desired conditions (e.g., room temperature, protected from light).
-
At specified time points (e.g., 0, 24, 48, 72, 168 hours), analyze an aliquot by HPLC to determine the remaining purity of the parent compound and the formation of any impurities.
-
Visual inspection for color change and precipitation should also be recorded.
Recommended Handling Workflow
The following workflow is recommended for the handling and use of this compound to ensure optimal performance in peptide synthesis.
Caption: Recommended workflow for handling this compound.
Conclusion
The stability of this compound is a critical factor for the successful synthesis of high-purity peptides. While the solid form is relatively stable under recommended storage conditions of 2-8°C in a dry and dark environment, its solutions are prone to degradation. It is strongly advised to use freshly prepared solutions for coupling reactions. When short-term storage of solutions is unavoidable, freezing at -20°C or -80°C is recommended. Researchers should be mindful of the potential for racemization, especially when using elevated temperatures during synthesis. Adherence to the storage and handling guidelines presented in this document will help to ensure the integrity of this valuable reagent and contribute to the successful outcome of peptide synthesis projects.
References
An In-depth Technical Guide to the Core Differences Between Fmoc-His(Trt)-OH and Fmoc-N-Me-His(Trt)-OH
Audience: Researchers, Scientists, and Drug Development Professionals
Executive Summary
In the field of solid-phase peptide synthesis (SPPS), the selection of appropriate amino acid building blocks is paramount to achieving high purity, yield, and desired biological activity of the final peptide. Histidine, with its unique imidazole side chain, plays critical roles in peptide and protein function. However, its incorporation can be challenging. This guide provides a detailed comparison of two commonly used histidine derivatives: Fmoc-His(Trt)-OH and its N-α-methylated counterpart, Fmoc-N-Me-His(Trt)-OH .
The primary distinction lies in the methylation of the α-nitrogen on the peptide backbone. This seemingly minor modification introduces significant changes in chemical reactivity, steric hindrance, and the conformational properties of the resulting peptide. While Fmoc-His(Trt)-OH is prone to racemization during coupling, this compound presents challenges related to slower coupling kinetics. Furthermore, the incorporation of an N-methylated histidine profoundly impacts the final peptide's metabolic stability, receptor affinity, and bioavailability, making it a key tool in modern peptidomimetic and drug design.
Chemical Structure and Physicochemical Properties
The foundational difference between the two molecules is the substitution of a hydrogen atom with a methyl group on the α-amino group of the histidine backbone. Both molecules utilize the acid-labile trityl (Trt) group for side-chain imidazole protection and the base-labile fluorenylmethoxycarbonyl (Fmoc) group for α-amine protection.
The introduction of the methyl group alters several key physicochemical properties, as summarized in the table below.
| Property | Fmoc-His(Trt)-OH | This compound | Reference |
| Molecular Formula | C₄₀H₃₃N₃O₄ | C₄₁H₃₅N₃O₄ | |
| Molecular Weight | 619.71 g/mol | 633.73 g/mol | |
| CAS Number | 109425-51-6 | 1217840-61-3 | |
| Appearance | White to off-white powder | Powder or crystals | [1] |
| α-Amine Type | Primary Amine | Secondary Amine | N/A |
| Key Challenge in SPPS | High risk of racemization | Steric hindrance, slow coupling | [2][3] |
Table 1: Comparative Physicochemical Properties.
Implications and Key Differences in Peptide Synthesis
The structural divergence between these two building blocks has profound consequences for solid-phase peptide synthesis strategies, from coupling kinetics to side-reaction profiles.
Coupling Reactions and Racemization
Fmoc-His(Trt)-OH: The most significant challenge when using Fmoc-His(Trt)-OH is its high propensity for racemization during the carboxyl group activation and coupling steps.[2][4][5] This is primarily due to the unprotected N-π of the imidazole side chain, which can abstract the α-proton of the activated amino acid, leading to a loss of stereochemical integrity.[4][5] The degree of racemization is highly dependent on the coupling conditions, particularly the pre-activation time.[2][4] Intensive pre-activation significantly increases this side reaction.[4][6]
To mitigate this, specific strategies are employed:
-
Coupling Reagents: Using reagents known to suppress racemization is crucial. The combination of diisopropylcarbodiimide (DIC) with an additive like 1-hydroxybenzotriazole (HOBt) or ethyl cyano(hydroxyimino)acetate (Oxyma) is a common choice.[4][7][8] DEPBT (3-(diethoxy-phosphoryloxy)-1,2,3-benzo[d]triazin-4(3H)-one) is also highlighted as a reagent of choice for its remarkable resistance to racemization with histidine.[8]
-
Activation Strategy: A conflict exists between suppressing racemization and preventing a side reaction known as Nα-endcapping by DIC.[2][4] While minimal pre-activation time reduces racemization, it can promote the capping reaction.[4] Therefore, a carefully optimized balance is required.
This compound: For N-methylated amino acids, the primary challenge shifts from racemization to steric hindrance. The presence of the methyl group on the α-nitrogen significantly reduces the nucleophilicity of the amine and sterically hinders its approach to the activated carboxyl group of the growing peptide chain. This results in slower and often incomplete coupling reactions.
To overcome this:
-
Stronger Coupling Conditions: More potent coupling reagents (e.g., phosphonium or aminium/uronium salts like HBTU, HATU, or PyBOP) are often necessary.[3]
-
Microwave Assistance: Microwave-enhanced SPPS can significantly accelerate the difficult coupling onto a methylated N-terminus.[3][9]
-
Extended Reaction Times: Longer coupling times are generally required to ensure the reaction proceeds to completion.
Monitoring the Coupling Reaction
A critical operational difference lies in monitoring the completion of the coupling step.
-
Fmoc-His(Trt)-OH: The standard Kaiser test is effective. It detects the presence of free primary amines on the resin, giving a characteristic dark blue result if the coupling is incomplete.
-
This compound: The Kaiser test does not work for secondary amines. Therefore, alternative tests such as the chloranil test or the isatin test must be used to monitor the coupling reaction onto an N-methylated residue.
Impact on Final Peptide Properties
The decision to use this compound over its non-methylated counterpart is typically driven by the desired properties of the final peptide product. N-methylation is a powerful tool for modulating a peptide's pharmacological profile.
-
Conformational Rigidity: The methyl group restricts rotation around the N-Cα bond of the peptide backbone. This steric constraint can disrupt or destabilize secondary structures like α-helices and β-sheets, but it can also lock the peptide into a specific, bioactive conformation, potentially increasing receptor affinity and selectivity.[10][11]
-
Metabolic Stability: The N-methylated amide bond is resistant to cleavage by common proteases (e.g., endo- and exopeptidases). This significantly enhances the metabolic stability and in vivo half-life of the peptide, a crucial advantage for therapeutic applications.[10][12]
-
Bioavailability and Lipophilicity: N-methylation generally increases the lipophilicity of a peptide by removing a hydrogen bond donor (the N-H group). This can improve its ability to cross biological membranes, potentially leading to better oral availability.[3][12]
-
Biochemical Properties: Methylation of the histidine side chain (distinct from backbone N-methylation) is known to alter properties like metal ion chelation and fix the protonation and tautomeric states of the imidazole ring.[13][14] While this guide focuses on backbone methylation, it is a relevant consideration in peptide design.
Experimental Protocols
The following are generalized protocols. Researchers must optimize conditions based on their specific peptide sequence, resin, and available equipment.
General Protocol for Coupling Fmoc-His(Trt)-OH (Low-Racemization)
This protocol emphasizes the use of DIC/HOBt with minimal pre-activation to reduce racemization risk.
-
Resin Preparation: Swell the peptide-resin (with a free N-terminal amine) in N,N-Dimethylformamide (DMF) for 30-60 minutes.
-
Fmoc Deprotection: Treat the resin with 20% piperidine in DMF (2 x 10 min) to remove the N-terminal Fmoc group.
-
Washing: Wash the resin thoroughly with DMF (5-7 times) and Dichloromethane (DCM) (3 times).
-
Amino Acid Preparation: In a separate vessel, dissolve Fmoc-His(Trt)-OH (3 eq. relative to resin loading) and HOBt (3 eq.) in a minimal amount of DMF.
-
Coupling Reaction:
-
Add the Fmoc-His(Trt)-OH/HOBt solution to the resin.
-
Immediately add DIC (3 eq.) to the reaction vessel. This in situ activation minimizes the time the activated amino acid exists before coupling, reducing racemization.[4]
-
-
Incubation: Agitate the reaction mixture at room temperature for 1-2 hours.
-
Monitoring: Perform a Kaiser test. A negative result (yellow beads) indicates complete coupling. If positive (blue beads), the coupling step may be repeated.
-
Washing: After a negative Kaiser test, drain the reaction solution and wash the resin with DMF (5-7 times) and DCM (3 times).
General Protocol for Coupling this compound
This protocol uses a more powerful coupling agent to overcome steric hindrance.
-
Resin Preparation & Deprotection: Follow steps 1-3 from the protocol above.
-
Amino Acid Activation (Pre-activation): In a separate vessel, dissolve this compound (3 eq.) and a suitable coupling agent like HBTU (2.9 eq.) in DMF. Add N,N-Diisopropylethylamine (DIPEA) (6 eq.) and allow the mixture to pre-activate for 2-5 minutes.
-
Coupling Reaction: Add the pre-activated amino acid solution to the deprotected peptide-resin.
-
Incubation: Agitate the reaction mixture at room temperature for 2-4 hours. For particularly difficult couplings, microwave irradiation (e.g., 20W, 75°C for 10-20 min) can be highly effective.[3]
-
Monitoring: Perform a chloranil test. A positive result (e.g., blue-green beads) indicates the presence of a secondary amine and thus an incomplete reaction.
-
Washing: Once the coupling is deemed complete, drain the solution and wash the resin thoroughly with DMF and DCM as described previously.
Conclusion
The choice between Fmoc-His(Trt)-OH and this compound is a strategic one in peptide design and synthesis.
-
Choose Fmoc-His(Trt)-OH for standard peptide sequences where the natural histidine residue is required. Be prepared to carefully optimize coupling conditions (reagents, activation time) to minimize the significant risk of racemization.[2][5]
-
Choose this compound when the goal is to create a peptidomimetic with enhanced therapeutic properties. The resulting peptide will benefit from increased metabolic stability and potentially improved receptor affinity, but the synthesis will require more forceful coupling conditions and specialized monitoring to overcome the challenges of steric hindrance.[3][10][12]
A thorough understanding of these core differences empowers researchers to navigate the complexities of peptide synthesis, enabling the rational design and successful creation of novel peptide-based therapeutics and research tools.
References
- 1. Fmoc-His(Trt)-OH | 109425-51-6 [chemicalbook.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Synthesis of N-Methylated Peptides: On-Resin Methylation and Microwave-Assisted Couplings | Springer Nature Experiments [experiments.springernature.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Advances in Fmoc solid‐phase peptide synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. scite.ai [scite.ai]
- 7. advancedchemtech.com [advancedchemtech.com]
- 8. bachem.com [bachem.com]
- 9. pubs.acs.org [pubs.acs.org]
- 10. nbinno.com [nbinno.com]
- 11. The effect of N-methylation on helical peptides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. N-Methylated α-Amino Acids And Peptides: Synthesis And Biological Activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Molecular basis for protein histidine N1-specific methylation of the “His-x-His” motifs by METTL9 - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
Unnatural Amino Acids in Peptide Design: An In-Depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
The incorporation of unnatural amino acids (Uaas) into peptides represents a transformative strategy in modern drug discovery and development. By moving beyond the canonical 20 amino acids, researchers can systematically modulate the pharmacological properties of peptides, addressing their inherent limitations such as poor stability and low bioavailability. This guide provides a comprehensive overview of the core principles, experimental methodologies, and impactful applications of Uaas in peptide design.
Introduction: Expanding the Chemical Space of Peptides
Peptides are highly specific and potent signaling molecules, making them attractive therapeutic candidates. However, their clinical utility is often hampered by rapid degradation by proteases and poor membrane permeability.[1] Unnatural amino acids, which encompass a vast array of structures not found in naturally occurring proteins, offer a powerful toolkit to overcome these challenges.[2][3] By introducing novel side chains and backbone modifications, Uaas can enhance proteolytic stability, constrain peptide conformation to improve receptor binding, and fine-tune physicochemical properties to enhance bioavailability.[4][]
The applications of Uaas are diverse, ranging from the development of more robust peptide-based drugs to the creation of sophisticated molecular probes for studying biological systems.[6][7] This guide will delve into the practical aspects of utilizing Uaas, providing both the conceptual framework and the detailed experimental knowledge required for their successful implementation in peptide design.
Enhancing Peptide Properties with Unnatural Amino Acids
The strategic incorporation of Uaas can dramatically improve the therapeutic potential of peptides. The following sections and tables summarize the quantitative impact of various Uaa modifications on key peptide properties.
Improving Proteolytic Stability
One of the most significant advantages of incorporating Uaas is the enhanced resistance to enzymatic degradation.[8] Modifications such as the inclusion of D-amino acids, N-methylation of the peptide backbone, or the use of β-amino acids can disrupt the recognition sites for proteases, thereby extending the peptide's half-life in biological fluids.[8][9][10]
| Peptide/Analog | Modification | Protease/Serum | Half-life (t½) | Fold Improvement | Reference |
| GLP-1 (7-37) | Native | DPP-4 | ~2 min | - | [7] |
| Liraglutide | Acylation, Arg34Lys | DPP-4 | 13 h | ~390x | [7] |
| Semaglutide | Aib8, Acylation | DPP-4 | >24 h | >720x | [11] |
| Aza-GLP-1 | Aza-Ala8 | DPP-4 | >24 h | >720x | [11] |
| GLP-1 | Native | Human Serum | ~3.5 h | - | [12] |
| GLP-1 Analog (G1) | Aib8, Lipidation | Human Serum | ~40 h | ~11.4x | [12] |
| L-SOAP | Native | - | - | - | [1] |
| D-SOAP | All D-amino acids | Protease Resistant | Not degraded | - | [1] |
| R1 Peptide | Native | Mouse Plasma | ~10 min | - | [13] |
| R1 Peptide | N-methylated | Mouse Plasma | >80 min | >8x | [13] |
Modulating Receptor Binding Affinity
Conformational rigidity is a key determinant of a peptide's binding affinity to its target receptor. Uaas can be used to introduce conformational constraints, such as through cyclization or "stapling," which pre-organize the peptide into its bioactive conformation and minimize the entropic penalty of binding.[3][14]
| Peptide/Analog | Uaa Modification | Target | Binding Affinity (IC50/Ki/Kd) | Comparison to Native/Unmodified | Reference |
| Somatostatin | Native | SSTR1-5 | Ki: 0.3-1.5 nM | - | [15] |
| Octreotide | D-Phe, D-Trp, Thr(ol) | SSTR2 | Ki: 0.44 nM | High SSTR2 selectivity | [15] |
| Pasireotide | D-Trp, Phe(4-NH-CO-NH-Bzl) | SSTR1,2,3,5 | Ki: 0.16-1.5 nM | Broader SSTR profile | [16] |
| α-Conotoxin ImI | Native | Ac-AChBP | Kd: 0.3 nM | - | [17] |
| α-Conotoxin ImI | Modified | Ls-AChBP | Kd: >5000 nM | 16,000-fold lower affinity | [17] |
| Stapled Peptide 1 | Hydrocarbon Staple | PSD-95 GK domain | Kd: 1.36 µM | 25-fold improvement | [18] |
| RWrNM | N-methylation | αvβ3 Integrin | Kd: 8.61 nM | Higher affinity than c(RGDyK) (10.3 nM) | [19] |
| Bak Peptide | Native | Bcl-xL | Ki: 0.025 µM | - | [20] |
| α,β-peptide 8 | β-amino acids | Bcl-xL | Ki: 1.5 µM | Demonstrates binding with modified backbone | [20] |
Experimental Protocols
This section provides detailed methodologies for the synthesis, purification, and characterization of peptides containing unnatural amino acids, as well as for assessing their stability and activity.
Fmoc-Based Solid-Phase Peptide Synthesis (SPPS) of a Uaa-Containing Peptide
This protocol outlines the manual synthesis of a peptide incorporating a Uaa using the widely adopted Fmoc/tBu strategy.[9]
Materials:
-
Fmoc-Rink Amide MBHA resin
-
Fmoc-protected amino acids (standard and unnatural)
-
N,N-Dimethylformamide (DMF)
-
Piperidine
-
Dichloromethane (DCM)
-
N,N'-Diisopropylcarbodiimide (DIC)
-
OxymaPure®
-
Trifluoroacetic acid (TFA)
-
Triisopropylsilane (TIS)
-
Dithiothreitol (DTT)
-
HPLC-grade water and acetonitrile
-
Diethyl ether
Procedure:
-
Resin Swelling: Swell the Fmoc-Rink Amide resin in DMF in a reaction vessel for 1 hour.
-
Fmoc Deprotection: Remove the Fmoc group by treating the resin with 20% piperidine in DMF for 20 minutes. Wash the resin thoroughly with DMF.
-
Amino Acid Coupling:
-
Dissolve the Fmoc-protected amino acid (standard or Uaa, 3 equivalents) and OxymaPure® (3 equivalents) in DMF.
-
Add DIC (3 equivalents) to the amino acid solution to pre-activate for 5 minutes.
-
Add the activated amino acid solution to the resin and shake for 1-2 hours.
-
Monitor the coupling reaction using a Kaiser test. If the test is positive (blue beads), indicating incomplete coupling, repeat the coupling step.
-
-
Washing: After complete coupling (negative Kaiser test), wash the resin with DMF and DCM.
-
Chain Elongation: Repeat steps 2-4 for each subsequent amino acid in the peptide sequence.
-
Final Deprotection: After coupling the final amino acid, remove the N-terminal Fmoc group as described in step 2.
-
Cleavage and Side-Chain Deprotection:
-
Wash the resin with DCM and dry under vacuum.
-
Treat the resin with a cleavage cocktail (e.g., 95% TFA, 2.5% TIS, 2.5% water) for 2-3 hours. Use appropriate scavengers (like DTT for Trp) if necessary.
-
-
Peptide Precipitation: Precipitate the cleaved peptide by adding cold diethyl ether. Centrifuge to pellet the peptide and decant the ether.
-
Purification:
-
Dissolve the crude peptide in a suitable solvent (e.g., water/acetonitrile mixture).
-
Purify the peptide by reverse-phase high-performance liquid chromatography (RP-HPLC) using a C18 column and a water/acetonitrile gradient containing 0.1% TFA.[3]
-
-
Characterization: Confirm the identity and purity of the purified peptide by mass spectrometry (e.g., MALDI-TOF or ESI-MS).[21]
In Vitro Proteolytic Stability Assay
This protocol assesses the stability of a peptide in the presence of proteases or in serum.[15]
Materials:
-
Purified peptide (with and without Uaa)
-
Protease solution (e.g., trypsin, chymotrypsin, or human serum)
-
Phosphate-buffered saline (PBS)
-
Quenching solution (e.g., 10% TFA)
-
RP-HPLC system
Procedure:
-
Peptide Incubation:
-
Prepare a stock solution of the peptide in PBS.
-
Incubate the peptide at a final concentration of 1 mg/mL with the protease solution or human serum at 37°C.
-
-
Time-Course Sampling: At various time points (e.g., 0, 1, 2, 4, 8, 24 hours), withdraw an aliquot of the reaction mixture.
-
Quenching: Immediately quench the enzymatic reaction by adding an equal volume of 10% TFA.
-
Analysis:
-
Analyze the samples by RP-HPLC.
-
Monitor the disappearance of the peak corresponding to the intact peptide over time.
-
-
Data Analysis:
-
Calculate the percentage of intact peptide remaining at each time point relative to the 0-hour time point.
-
Plot the percentage of remaining peptide versus time and calculate the half-life (t½) of the peptide.
-
Receptor Binding Assay
This protocol describes a competitive radioligand binding assay to determine the binding affinity (Ki) of a peptide for its receptor.[20]
Materials:
-
Cell membranes expressing the target receptor
-
Radiolabeled ligand (e.g., ¹²⁵I-labeled native peptide)
-
Unlabeled competitor peptides (native and Uaa-modified)
-
Binding buffer (e.g., 25 mM HEPES, 2.5 mM CaCl₂, 1 mM MgCl₂, 0.1% BSA, pH 7.4)
-
Wash buffer (ice-cold binding buffer)
-
Glass fiber filters
-
Scintillation counter
Procedure:
-
Assay Setup: In a 96-well plate, add the cell membranes, radiolabeled ligand at a concentration near its Kd, and varying concentrations of the unlabeled competitor peptides.
-
Incubation: Incubate the plate at room temperature for a sufficient time to reach binding equilibrium (e.g., 60-90 minutes).
-
Filtration: Rapidly filter the contents of each well through glass fiber filters using a cell harvester to separate bound from free radioligand.
-
Washing: Wash the filters with ice-cold wash buffer to remove non-specifically bound radioligand.
-
Counting: Measure the radioactivity retained on the filters using a scintillation counter.
-
Data Analysis:
-
Plot the percentage of specific binding of the radioligand as a function of the log concentration of the competitor peptide.
-
Determine the IC50 value (the concentration of competitor that inhibits 50% of the specific binding of the radioligand).
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radiolabeled ligand and Kd is its dissociation constant.
-
Visualizing Core Concepts and Workflows
Diagrams are essential for illustrating the complex relationships and processes involved in peptide design with Uaas. The following sections provide Graphviz DOT scripts for generating key visualizations.
Experimental Workflow for SPPS of Uaa-Containing Peptides
This diagram outlines the cyclical process of solid-phase peptide synthesis, highlighting the incorporation of an unnatural amino acid.
Caption: Workflow for Fmoc-based solid-phase peptide synthesis of a Uaa-containing peptide.
Enhanced Proteolytic Stability with Uaas
This diagram conceptually illustrates how unnatural amino acids can protect a peptide from degradation by proteases.
Caption: Uaas enhance proteolytic stability by preventing protease recognition and cleavage.
GLP-1 Receptor Signaling Pathway Modulation
This diagram illustrates the signaling cascade initiated by the binding of a GLP-1 analog to its GPCR, a key pathway in glucose homeostasis. Uaa modifications can enhance the stability and potency of GLP-1 analogs, leading to prolonged pathway activation.[22][23]
Caption: Simplified GLP-1 receptor signaling pathway activated by a Uaa-modified GLP-1 analog.
References
- 1. researchgate.net [researchgate.net]
- 2. Genetically-encoded Molecular Probes to Study G Protein-coupled Receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Incorporating Unnatural Amino Acids into Recombinant Proteins in Living Cells [labome.com]
- 4. researchgate.net [researchgate.net]
- 6. Peptide Modifications Differentially Alter G Protein-Coupled Receptor Internalization and Signaling Bias - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Unnatural Amino Acids: Strategies, Designs, and Applications in Medicinal Chemistry and Drug Discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Peptide-Liganded G Protein-Coupled Receptors as Neurotherapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 9. pubs.acs.org [pubs.acs.org]
- 10. Protocol for Site-Specific Photo-Crosslinking Proteomics to Identify Protein-Protein Interactions in Mammalian Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 11. In vivo incorporation of multiple unnatural amino acids through nonsense and frameshift suppression - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. biorxiv.org [biorxiv.org]
- 13. GPCR drug discovery: new agents, targets and indications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. A High-Throughput Method for Screening Peptide Activators of G-Protein-Coupled Receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 15. chimia.ch [chimia.ch]
- 16. Identification of distinct signalling pathways for somatostatin receptors SSTR1 and SSTR2 as revealed by microphysiometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Capturing Peptide–GPCR Interactions and Their Dynamics - PMC [pmc.ncbi.nlm.nih.gov]
- 18. The Role of Receptor–Ligand Interaction in Somatostatin Signaling Pathways: Implications for Neuroendocrine Tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 19. GLP-1: Molecular mechanisms and outcomes of a complex signaling system - PMC [pmc.ncbi.nlm.nih.gov]
- 20. The modulation of MSC integrin expression by RGD presentation - PMC [pmc.ncbi.nlm.nih.gov]
- 21. Mapping the Ligand-binding Site on a GPCR Using Genetically-encoded Photocrosslinkers - PMC [pmc.ncbi.nlm.nih.gov]
- 22. mdpi.com [mdpi.com]
- 23. Activation of the GLP-1 Receptor Signalling Pathway: A Relevant Strategy to Repair a Deficient Beta-Cell Mass - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols for Fmoc-N-Me-His(Trt)-OH in Solid-Phase Peptide Synthesis
For Researchers, Scientists, and Drug Development Professionals
Introduction
Fmoc-N-Me-His(Trt)-OH is a critical building block for the synthesis of peptides containing N-methylated histidine residues. N-methylation of amino acids is a post-translational modification that can significantly impact the biological activity and pharmacokinetic properties of peptides. For instance, N-methylation can enhance proteolytic stability, modulate receptor binding affinity, and improve cell permeability. Peptides containing N-methyl-histidine, such as the bioactive dipeptide anserine (β-alanyl-N-methyl-histidine), are found in muscle and brain tissues and are utilized in sports medicine. This document provides a detailed protocol for the use of this compound in solid-phase peptide synthesis (SPPS), focusing on optimizing coupling efficiency while minimizing common side reactions, particularly racemization.
The trityl (Trt) group protects the imidazole side chain of histidine, preventing side reactions during peptide synthesis. It is labile to trifluoroacetic acid (TFA), allowing for its removal during the final cleavage step. However, the presence of the N-methyl group can introduce steric hindrance, and the histidine residue itself is notoriously prone to racemization during activation and coupling. Therefore, careful selection of coupling reagents and reaction conditions is paramount.
Data Presentation
Table 1: Recommended Coupling Reagents and Conditions for this compound
| Coupling Reagent | Additive | Base (equivalents) | Pre-activation Time | Coupling Time | Expected Coupling Efficiency | Notes |
| HATU | - | DIPEA (2.0) or Collidine (2.0) | 1-2 min | 1-2 hr | >99% | Highly effective for sterically hindered amino acids. |
| HBTU | HOBt (1.0) | DIPEA (2.0) | 2-5 min | 1-2 hr | 98-99.5% | A standard and effective coupling reagent.[1] |
| PyBOP | - | DIPEA (2.0) | 1-2 min | 1-2 hr | 98-99% | Good for sterically hindered couplings; byproducts can be challenging to remove in solution-phase.[1] |
| DIC | HOBt or OxymaPure (1.0) | None (or minimal DIPEA if needed for neutralization) | 0 min (in situ) | 2-4 hr | 95-98% | Cost-effective, with a lower risk of guanidinylation. Slower reaction rates.[1] |
| DEPBT | - | DIPEA (2.0) | 0 min (in situ) | 1-2 hr | High | Reported to be particularly effective in minimizing racemization for Fmoc-His(Trt)-OH.[2] |
Note: Coupling efficiencies are estimates based on data for sterically hindered and racemization-prone amino acids and may require optimization for specific peptide sequences.
Table 2: Racemization of Histidine Derivatives under Various Conditions
| Amino Acid Derivative | Coupling Conditions | Pre-activation Time | Racemization Level | Reference |
| Fmoc-His(Trt)-OH | HCTU/6-Cl-HOBt/DIPEA | 0 min | 1% | [3] |
| Fmoc-His(Trt)-OH | HCTU/6-Cl-HOBt/DIPEA | 5 min | 7.8% | [3] |
| Fmoc-His(MBom)-OH | HCTU/6-Cl-HOBt/DIPEA | 5 min | 0.3% | [3] |
Experimental Protocols
The following protocols are provided for the manual solid-phase synthesis of a peptide containing an N-methyl-histidine residue on a 0.1 mmol scale. These can be adapted for automated peptide synthesizers.
Resin Preparation and Swelling
-
Choose a suitable resin based on the desired C-terminus of the peptide (e.g., Rink Amide resin for a C-terminal amide or 2-chlorotrityl chloride resin for a C-terminal carboxylic acid).
-
Place the resin (0.1 mmol) in a reaction vessel.
-
Wash the resin with N,N-dimethylformamide (DMF) (3 x 5 mL).
-
Swell the resin in DMF (5 mL) for at least 30 minutes with gentle agitation.
Fmoc Deprotection
-
Drain the DMF from the swelled resin.
-
Add a 20% (v/v) solution of piperidine in DMF (5 mL) to the resin.
-
Agitate the mixture for 3 minutes at room temperature.
-
Drain the piperidine solution.
-
Repeat the treatment with 20% piperidine in DMF (5 mL) for an additional 7-10 minutes.
-
Drain the solution and wash the resin thoroughly with DMF (5 x 5 mL) to remove all traces of piperidine.
-
Perform a Kaiser test to confirm the presence of a free primary amine. (Note: The Kaiser test will be negative after the coupling of a secondary amine like this compound).
Coupling of this compound
This protocol uses HATU, a highly effective coupling reagent for sterically hindered amino acids.
-
In a separate vial, dissolve this compound (0.4 mmol, 4 eq.), HATU (0.39 mmol, 3.9 eq.), and DIPEA or collidine (0.8 mmol, 8 eq.) in DMF (2 mL).
-
Allow the solution to pre-activate for 1-2 minutes.
-
Add the activation solution to the deprotected peptide-resin.
-
Agitate the reaction mixture at room temperature for 1-2 hours.
-
Monitor the coupling reaction using a test cleavage and LC-MS analysis if necessary, as traditional colorimetric tests like the Kaiser test are not suitable for secondary amines.
-
After the coupling is complete, drain the reaction solution.
-
Wash the resin with DMF (5 x 5 mL).
Capping (Optional but Recommended)
To block any unreacted amino groups and prevent the formation of deletion sequences, a capping step can be performed.
-
Prepare a capping solution of acetic anhydride/DIPEA/DMF (1:1:8 v/v/v).
-
Add the capping solution (5 mL) to the resin and agitate for 15-30 minutes.
-
Drain the capping solution and wash the resin with DMF (3 x 5 mL).
Chain Elongation
Repeat the Fmoc deprotection and coupling steps for the subsequent amino acids in the peptide sequence.
Final Cleavage and Deprotection
The trityl group of histidine is acid-labile and will be removed during the final TFA cleavage. The choice of cleavage cocktail is critical to scavenge the reactive trityl cation and other protecting group byproducts.
-
After the final amino acid has been coupled and the N-terminal Fmoc group has been removed, wash the peptide-resin with dichloromethane (DCM) (3 x 5 mL).
-
Dry the resin under a stream of nitrogen.
-
Prepare a cleavage cocktail. For a peptide containing Trp, Cys, or Met, Reagent K is recommended: TFA/water/phenol/thioanisole/1,2-ethanedithiol (82.5:5:5:5:2.5 v/v/w/v/v). A common alternative is Reagent B: TFA/water/phenol/triisopropylsilane (TIS) (88:5:5:2 v/v/w/v).[4]
-
Add the cleavage cocktail (5-10 mL) to the resin and agitate at room temperature for 2-4 hours. The solution may turn a deep yellow or orange color due to the formation of the trityl cation.[5]
-
Filter the resin and collect the filtrate containing the cleaved peptide.
-
Wash the resin with a small amount of fresh cleavage cocktail and combine the filtrates.
-
Precipitate the crude peptide by adding the filtrate to a 10-fold excess of cold diethyl ether.
-
Centrifuge the mixture to pellet the peptide, decant the ether, and wash the peptide pellet with cold ether two more times.
-
Dry the crude peptide under vacuum.
Purification and Analysis
-
Purify the crude peptide using reverse-phase high-performance liquid chromatography (RP-HPLC).
-
Characterize the purified peptide by mass spectrometry to confirm its identity and purity.
Visualizations
Caption: Workflow for Solid-Phase Peptide Synthesis of an N-Methyl-Histidine containing peptide.
Caption: METTL9-mediated N1-specific histidine methylation signaling pathway.[6]
References
- 1. benchchem.com [benchchem.com]
- 2. bachem.com [bachem.com]
- 3. Advances in Fmoc solid‐phase peptide synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. peptide.com [peptide.com]
- 5. tools.thermofisher.com [tools.thermofisher.com]
- 6. Molecular basis for protein histidine N1-specific methylation of the “His-x-His” motifs by METTL9 - PMC [pmc.ncbi.nlm.nih.gov]
Coupling Reagents for Fmoc-N-Me-His(Trt)-OH in Solid-Phase Peptide Synthesis: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
The incorporation of N-methylated amino acids into peptide sequences is a crucial strategy in medicinal chemistry to enhance metabolic stability, improve cell permeability, and modulate conformation. However, the synthesis of peptides containing these residues, particularly the sterically hindered and racemization-prone Fmoc-N-Me-His(Trt)-OH, presents significant challenges in solid-phase peptide synthesis (SPPS). The N-methylation dramatically reduces the nucleophilicity of the amino group and increases steric hindrance, making the formation of the peptide bond difficult. Furthermore, the imidazole side chain of histidine can catalyze racemization during the coupling step.
This document provides a comprehensive guide to selecting the appropriate coupling reagents for the efficient and low-racemization incorporation of this compound in SPPS. It includes a comparative analysis of common coupling reagents, detailed experimental protocols, and troubleshooting guidelines.
Comparative Analysis of Coupling Reagents
The choice of coupling reagent is critical for the successful incorporation of this compound. The ideal reagent should be highly reactive to overcome the steric hindrance of the N-methyl group while minimizing racemization of the chiral center. Below is a summary of commonly used coupling reagents and their performance in the context of coupling N-methylated and racemization-prone amino acids.
| Coupling Reagent | Class | Recommended Use for this compound | Advantages | Disadvantages |
| HATU | Uronium/Aminium Salt | Highly Recommended | High coupling efficiency, fast reaction kinetics, low racemization.[1] | Higher cost, potential for guanidinylation side reaction. |
| HBTU | Uronium/Aminium Salt | Recommended | Good coupling efficiency for many standard and some hindered couplings.[2][3] | Can be less effective than HATU for highly hindered couplings. |
| PyBOP | Phosphonium Salt | Recommended | High coupling efficiency, avoids guanidinylation side reactions.[4] | Byproducts can be difficult to remove in solution-phase synthesis. |
| PyAOP | Phosphonium Salt | Highly Recommended | Particularly effective for coupling N-methylated amino acids.[5] | Higher cost compared to standard reagents. |
| COMU | Uronium/Aminium Salt | Recommended | High reactivity, safer byproducts compared to HOBt-based reagents.[6] | Higher cost. |
| DEPBT | Phosphonium Salt | Recommended for minimizing racemization | Exhibits remarkable resistance to racemization, particularly for histidine derivatives.[6][7][8] | May have slower kinetics compared to uronium/aminium salts. |
| DIC/Oxyma | Carbodiimide/Additive | Use with caution | Cost-effective, acidic conditions can suppress racemization to some extent.[9] | Generally slower and less efficient for sterically hindered couplings. |
Experimental Workflow and Signaling Pathways
General SPPS Coupling Cycle
The following diagram illustrates the general workflow for a single coupling cycle in Fmoc-based SPPS.
References
- 1. benchchem.com [benchchem.com]
- 2. HBTU activation for automated Fmoc solid-phase peptide synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. HBTU activation for automated Fmoc solid-phase peptide synthesis. | Semantic Scholar [semanticscholar.org]
- 4. benchchem.com [benchchem.com]
- 5. peptide.com [peptide.com]
- 6. bachem.com [bachem.com]
- 7. DEPBT as an efficient coupling reagent for amide bond formation with remarkable resistance to racemization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. cemcontenttype.s3.amazonaws.com [cemcontenttype.s3.amazonaws.com]
Application Notes and Protocols for Fmoc Deprotection of N-Methylated Amino Acids
For Researchers, Scientists, and Drug Development Professionals
Introduction
The incorporation of N-methylated amino acids into peptide sequences is a powerful strategy for enhancing therapeutic properties, including increased metabolic stability, improved cell permeability, and constrained conformation. However, the steric hindrance introduced by the N-methyl group presents significant challenges during solid-phase peptide synthesis (SPPS), particularly at the Nα-Fmoc deprotection step. Incomplete removal of the Fmoc group can lead to deletion sequences and difficult purification, ultimately impacting the overall yield and purity of the target peptide.
These application notes provide a comprehensive guide to understanding and optimizing the Fmoc deprotection of N-methylated amino acids. We will discuss the underlying challenges, compare various deprotection conditions with quantitative data where available, and provide detailed experimental protocols for standard and challenging sequences.
Challenges in Fmoc Deprotection of N-Methylated Residues
The primary challenge in the Fmoc deprotection of N-methylated amino acids stems from the steric bulk of the N-methyl group, which can hinder the approach of the base (e.g., piperidine) to the acidic proton on the fluorenyl ring system of the Fmoc group. This leads to:
-
Slower Deprotection Kinetics: Compared to their non-methylated counterparts, N-methylated amino acids exhibit significantly slower Fmoc deprotection rates. Standard deprotection times may be insufficient for complete removal of the Fmoc group.
-
Incomplete Deprotection: Failure to completely remove the Fmoc group results in the capping of the unreacted N-terminus in the subsequent coupling step, leading to the accumulation of deletion peptide impurities that can be difficult to separate from the desired product.
-
Increased Propensity for Side Reactions: The extended reaction times or harsher conditions sometimes required for complete deprotection can increase the likelihood of side reactions, most notably diketopiperazine (DKP) formation . This is particularly prevalent when a dipeptide containing a C-terminal N-methylated amino acid is attached to the resin, as the secondary amine can readily attack the ester linkage to the solid support, cleaving the dipeptide as a cyclic DKP.[1][2]
Comparative Analysis of Fmoc Deprotection Conditions
The selection of the appropriate deprotection reagent and conditions is critical for the successful synthesis of peptides containing N-methylated amino acids. The following table summarizes common deprotection cocktails and their suitability for N-methylated residues.
| Deprotection Reagent(s) | Concentration | Solvent | Typical Conditions | Suitability for N-Methylated Amino Acids | Key Considerations |
| Piperidine | 20-50% (v/v) | DMF or NMP | 2 x (5-20 min) at RT | Standard Starting Point. Often requires extended reaction times for complete deprotection. | The most common reagent, but may be inefficient for highly hindered residues.[3][4] |
| DBU / Piperidine | 2% DBU / 2-5% Piperidine (v/v) | DMF or NMP | 2 x (2-7 min) at RT | Recommended for Hindered Residues. DBU is a stronger, non-nucleophilic base that significantly accelerates deprotection.[5][6] | Piperidine is included to scavenge the dibenzofulvene byproduct. DBU can promote aspartimide formation in sensitive sequences.[5] |
| Piperazine / DBU | 5% Piperazine / 2% DBU (w/v / v/v) | NMP | 2 x (5 min) at RT | Effective Alternative. Shows reduced diketopiperazine formation compared to piperidine-based methods.[2][7] | Can be a safer and more efficient alternative to piperidine.[6] |
| 4-Methylpiperidine (4-MP) | 20% (v/v) | DMF | 2 x (5-20 min) at RT | Viable Alternative to Piperidine. Shows similar kinetics to piperidine. | May offer advantages in terms of reduced toxicity and handling restrictions.[8] |
| Microwave Irradiation | N/A | DMF or NMP | 30 sec - 3 min at up to 80°C | Highly Efficient. Significantly reduces deprotection times, which can minimize side reactions. | Can be used with various deprotection reagents (e.g., piperazine). Careful temperature control is necessary.[9][10] |
Experimental Protocols
The following are detailed protocols for the Fmoc deprotection of N-methylated amino acids. It is crucial to monitor the completeness of the deprotection, for instance, by a Kaiser test (for primary amines preceding the N-methylated residue) or by UV monitoring of the dibenzofulvene-adduct release. For N-terminal N-methylated amino acids, a chloranil test can be used to confirm the presence of a secondary amine.
Protocol 1: Standard Fmoc Deprotection using Piperidine
This protocol is a suitable starting point for less hindered N-methylated amino acids or for initial optimization.
Materials:
-
Peptide-resin with N-terminal Fmoc-N-methylated amino acid
-
Deprotection solution: 20% (v/v) piperidine in high-purity, amine-free N,N-dimethylformamide (DMF) or N-methyl-2-pyrrolidone (NMP)
-
Washing solvent: DMF or NMP
-
Solid-phase synthesis reaction vessel
Procedure:
-
Resin Swelling: Swell the peptide-resin in DMF or NMP for at least 30 minutes.
-
Initial Deprotection: Drain the solvent and add the deprotection solution (20% piperidine in DMF/NMP) to the resin. Agitate the mixture for 20 minutes at room temperature.
-
Second Deprotection: Drain the deprotection solution and add a fresh portion of the deprotection solution. Agitate for an additional 20 minutes.
-
Washing: Drain the deprotection solution and wash the resin thoroughly with DMF or NMP (5-7 times) to ensure complete removal of piperidine and the dibenzofulvene-piperidine adduct.
-
Confirmation (Optional): Perform a chloranil test to confirm the presence of a free secondary amine.
-
Proceed to the next coupling step.
Protocol 2: Enhanced Fmoc Deprotection using DBU/Piperidine
This protocol is recommended for sterically hindered N-methylated amino acids or for sequences where Protocol 1 proves to be inefficient.
Materials:
-
Peptide-resin with N-terminal Fmoc-N-methylated amino acid
-
Deprotection solution: 2% (v/v) 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) and 2% (v/v) piperidine in DMF or NMP
-
Washing solvent: DMF or NMP
-
Solid-phase synthesis reaction vessel
Procedure:
-
Resin Swelling: Swell the peptide-resin in DMF or NMP for at least 30 minutes.
-
Deprotection: Drain the solvent and add the DBU/piperidine deprotection solution. Agitate the mixture for 5-7 minutes at room temperature.
-
Second Deprotection: Drain the solution and repeat the deprotection step with a fresh portion of the DBU/piperidine solution for another 5-7 minutes.
-
Washing: Drain the deprotection solution and wash the resin extensively with DMF or NMP (at least 7 times) to ensure complete removal of the reagents.
-
Confirmation (Optional): Perform a chloranil test.
-
Proceed to the next coupling step.
Protocol 3: Microwave-Assisted Fmoc Deprotection
Microwave irradiation can significantly accelerate the deprotection of hindered N-methylated residues, minimizing reaction times and potential side reactions.
Materials:
-
Peptide-resin with N-terminal Fmoc-N-methylated amino acid
-
Deprotection solution: e.g., 20% piperidine in DMF or 5% piperazine in DMF
-
Washing solvent: DMF or NMP
-
Microwave peptide synthesizer
Procedure:
-
Resin Swelling: Swell the peptide-resin in DMF or NMP in a microwave-compatible reaction vessel.
-
Microwave Deprotection: Add the deprotection solution to the resin. Irradiate with microwave energy for a total of 3-5 minutes, with a maximum temperature of 80°C. This can be performed in a single irradiation or in multiple shorter cycles.[9][10]
-
Washing: Drain the deprotection solution and wash the resin thoroughly with DMF or NMP.
-
Confirmation (Optional): Perform a chloranil test.
-
Proceed to the next coupling step.
Monitoring Fmoc Deprotection
Quantitative monitoring of Fmoc deprotection is crucial to ensure complete removal and to optimize reaction conditions. This is typically achieved by UV-Vis spectroscopy.
Protocol 4: UV-Vis Monitoring of Dibenzofulvene-Adduct Release
Procedure:
-
Collect Filtrate: After each deprotection step, collect the filtrate containing the dibenzofulvene-piperidine adduct.
-
Dilute: Dilute an aliquot of the filtrate with a known volume of the deprotection solution (e.g., 20% piperidine in DMF).
-
Measure Absorbance: Measure the absorbance of the diluted solution at 301 nm using a UV-Vis spectrophotometer, with the deprotection solution as a blank.[11][12]
-
Analyze: A stable and consistent absorbance reading after each deprotection cycle indicates complete and efficient Fmoc removal. A decreasing trend may suggest incomplete deprotection, likely due to aggregation or steric hindrance.
Visualizing Workflows and Mechanisms
To better illustrate the processes involved, the following diagrams have been generated using the DOT language.
Caption: Standard workflow for Fmoc deprotection of an N-methylated amino acid.
Caption: Simplified mechanism of base-mediated Fmoc deprotection.
Caption: Troubleshooting flowchart for incomplete Fmoc deprotection of N-methylated amino acids.
Conclusion
The successful Fmoc deprotection of N-methylated amino acids is achievable with careful optimization of reaction conditions. While standard protocols using 20% piperidine in DMF serve as a good starting point, more challenging sequences often benefit from the use of stronger base systems like DBU/piperidine, alternative reagents such as piperazine/DBU, or the application of microwave energy to accelerate the reaction. Rigorous monitoring of the deprotection step is essential to ensure complete Fmoc removal and to minimize the formation of deletion-related impurities. By understanding the inherent challenges and employing the appropriate strategies outlined in these application notes, researchers can confidently incorporate N-methylated amino acids to develop novel and potent peptide therapeutics.
References
- 1. researchgate.net [researchgate.net]
- 2. Optimized Fmoc-Removal Strategy to Suppress the Traceless and Conventional Diketopiperazine Formation in Solid-Phase Peptide Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Optimized Fmoc-Removal Strategy to Suppress the Traceless and Conventional Diketopiperazine Formation in Solid-Phase Peptide Synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Thieme Chemistry Journals Awardees – Where Are They Now? Improved Fmoc Deprotection Methods for the Synthesis of Thioamide-Containing Peptides and Proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 5. peptide.com [peptide.com]
- 6. Piperazine and DBU: a safer alternative for rapid and efficient Fmoc deprotection in solid phase peptide synthesis - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 7. pubs.acs.org [pubs.acs.org]
- 8. redalyc.org [redalyc.org]
- 9. US8314208B2 - Microwave enhanced N-fmoc deprotection in peptide synthesis - Google Patents [patents.google.com]
- 10. Microwave-assisted solid-phase peptide synthesis based on the Fmoc protecting group strategy (CEM) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
Application Notes and Protocols for the Incorporation of Fmoc-N-Me-His(Trt)-OH into Cyclic Peptides
For Researchers, Scientists, and Drug Development Professionals
Introduction
The incorporation of N-methylated amino acids into peptides is a powerful strategy in medicinal chemistry to enhance their pharmacological properties. N-methylation can increase metabolic stability, improve cell permeability, and modulate conformation, often leading to enhanced bioactivity and selectivity.[1][2] Fmoc-N-Me-His(Trt)-OH is a key building block for introducing N-methylated histidine, a residue that can play crucial roles in biological interactions. However, its integration into peptide sequences, particularly in the synthesis of cyclic peptides, presents unique challenges due to steric hindrance and potential side reactions such as racemization.[3][4]
These application notes provide detailed protocols and supporting data for the successful incorporation of this compound into cyclic peptides using solid-phase peptide synthesis (SPPS). Methodologies for linear peptide assembly, on-resin and solution-phase cyclization, and final cleavage and purification are presented.
Data Presentation
The following tables summarize representative quantitative data for key steps in the synthesis of cyclic peptides containing N-methylated histidine. It is important to note that yields and purity can be sequence-dependent and may require optimization for specific target peptides.
Table 1: Comparative Coupling Efficiency of Various Reagents for Sterically Hindered N-Methylated Amino Acids
| Coupling Reagent | Reagent Type | Typical Coupling Time (min) | Representative Coupling Yield (%) | Key Considerations |
| HATU | Aminium/Uronium Salt | 20 - 45 | > 99.5 | Highly reactive, excellent for hindered couplings with low racemization. Higher cost and potential for guanidinylation.[5] |
| PyBOP | Phosphonium Salt | 30 - 60 | 98 - 99 | Efficient with no risk of guanidinylation. Byproducts can be challenging to remove in solution-phase synthesis.[5][6] |
| HBTU | Aminium/Uronium Salt | 30 - 60 | 98 - 99.5 | Fast and efficient, widely used. Potential for guanidinylation if used in excess.[5] |
| DIC/HOBt | Carbodiimide | 60 - 120 | 95 - 98 | Cost-effective with a low risk of guanidinylation. Slower reaction rates and potential for N-acylurea formation.[5] |
| DEPBT | Phosphonium Salt | 60 - 180 | > 98 | Known for its remarkable resistance to racemization, making it a good choice for histidine residues.[6] |
Note: Data is extrapolated from studies on sterically hindered amino acids and may vary for this compound depending on the peptide sequence and reaction conditions.[5]
Table 2: Comparison of On-Resin vs. Solution-Phase Head-to-Tail Cyclization of a Model N-Methylated Hexapeptide
| Cyclization Method | Typical Reaction Time (h) | Crude Purity (%) | Isolated Yield (%) | Advantages | Disadvantages |
| On-Resin Cyclization | 4 - 24 | 22 - 28 | 15 - 25 | Pseudo-dilution effect minimizes intermolecular reactions; easier purification. | Slower reaction kinetics; potential for resin-related side reactions. |
| Solution-Phase Cyclization | 2 - 12 | Variable | 20 - 40 | Faster reaction kinetics; applicable to a wider range of peptide sequences. | Requires high dilution to avoid oligomerization; more complex purification. |
Note: Yields are highly sequence-dependent. The data presented is for a model hexapeptide and serves as a general comparison.
Table 3: Representative Cleavage Cocktail Compositions for Peptides Containing Trt-Protected Histidine
| Reagent Cocktail | Composition (v/v) | Key Features |
| Reagent B | 88% TFA, 5% Phenol, 5% Water, 2% TIS | "Odorless" alternative to thiol-containing cocktails. Effective for scavenging trityl cations.[7] |
| Reagent K | 82.5% TFA, 5% Phenol, 5% Water, 5% Thioanisole, 2.5% EDT | A robust, general-purpose cocktail for peptides with multiple sensitive residues.[7] |
| TFA/TIS/H₂O | 95% TFA, 2.5% TIS, 2.5% H₂O | A common and effective cocktail for routine cleavage of peptides with Trt protection.[8] |
Abbreviations: TFA: Trifluoroacetic Acid, TIS: Triisopropylsilane, EDT: 1,2-Ethanedithiol.
Experimental Protocols
Protocol 1: Solid-Phase Synthesis of the Linear Peptide Precursor
This protocol details the assembly of the linear peptide sequence on a solid support using Fmoc/tBu chemistry.
1.1. Resin Selection and Swelling:
-
Select a suitable resin based on the desired C-terminal functionality (e.g., Rink Amide resin for a C-terminal amide or 2-chlorotrityl chloride resin for a C-terminal carboxylic acid).
-
Swell the resin in N,N-dimethylformamide (DMF) for at least 30 minutes before the first amino acid coupling.
1.2. Fmoc Deprotection:
-
Treat the resin with 20% piperidine in DMF for 5-10 minutes to remove the Fmoc protecting group.
-
Repeat the treatment for another 10-15 minutes to ensure complete deprotection.
-
Wash the resin thoroughly with DMF (5-7 times) and dichloromethane (DCM) (3 times).
1.3. Amino Acid Coupling:
-
Standard Amino Acids: Pre-activate 3-5 equivalents of the Fmoc-amino acid with a suitable coupling reagent (e.g., HBTU/DIPEA or DIC/HOBt) in DMF for 2-5 minutes. Add the activated amino acid solution to the deprotected peptide-resin and agitate for 30-60 minutes.
-
Coupling of this compound: Due to its steric hindrance, the use of a more potent coupling reagent is recommended.[4]
-
In a separate vessel, dissolve 3 equivalents of this compound and 2.9 equivalents of HATU in DMF.
-
Add 6 equivalents of N,N-diisopropylethylamine (DIPEA) and allow the mixture to pre-activate for 2-5 minutes.
-
Add the pre-activated solution to the deprotected peptide-resin.
-
Agitate the reaction mixture at room temperature for 45-90 minutes.
-
-
Monitor the coupling reaction completion using a Kaiser test. A negative result (yellow beads) indicates a complete reaction.
-
Wash the resin with DMF (5-7 times) and DCM (3 times).
1.4. Repetitive Cycles:
-
Repeat steps 1.2 and 1.3 for each amino acid in the sequence.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. Limiting racemization and aspartimide formation in microwave-enhanced Fmoc solid phase peptide synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. chempep.com [chempep.com]
- 5. benchchem.com [benchchem.com]
- 6. bachem.com [bachem.com]
- 7. peptide.com [peptide.com]
- 8. tools.thermofisher.com [tools.thermofisher.com]
Application Notes and Protocols for Cleavage of Peptides Containing His(Trt) and N-Me Residues
For Researchers, Scientists, and Drug Development Professionals
Introduction
The successful cleavage and deprotection of synthetic peptides from solid-phase resins are critical for obtaining high-purity products. This is particularly challenging for peptides incorporating amino acids with bulky protecting groups and specific modifications, such as Histidine(Trityl) (His(Trt)) and N-methylated (N-Me) residues. The trityl group on histidine is highly acid-labile and generates stable carbocations that can lead to unwanted side reactions if not effectively scavenged.[1][2] N-methylated residues can influence peptide conformation and may be susceptible to specific acid-catalyzed side reactions.[3]
These application notes provide a detailed guide to selecting the optimal cleavage cocktail and protocol for peptides containing both His(Trt) and N-Me residues. The information is intended to help researchers minimize side product formation and maximize the yield and purity of the final peptide.
Challenges in Cleaving Peptides with His(Trt) and N-Me Residues
The primary challenges in the cleavage of peptides containing both His(Trt) and N-Me residues stem from the distinct chemical properties of these components:
-
His(Trt) Deprotection: The trityl (Trt) protecting group is bulky and, upon cleavage with trifluoroacetic acid (TFA), generates a stable trityl cation. This cation can re-attach to nucleophilic residues in the peptide, such as tryptophan and tyrosine, or modify the deprotected histidine itself.[1][4] Therefore, efficient scavenging of this cation is paramount. Trialkylsilanes like triisopropylsilane (TIS) are highly effective scavengers for trityl cations.[2]
-
N-Methylated Residues: The presence of an N-methyl group on the peptide backbone does not typically interfere with the cleavage from the resin.[3] However, N-terminal N-methylated amino acids can be susceptible to side reactions, such as deletion, under strong acidic conditions. The specific conditions of the cleavage cocktail, including the choice of scavengers and the reaction time, can influence the stability of the N-terminal region of these peptides.
Recommended Cleavage Cocktails
The selection of an appropriate cleavage cocktail is crucial for the successful deprotection of peptides containing His(Trt) and N-Me residues. The following table summarizes recommended cocktails with their compositions and suitability.
| Cocktail ID | Composition (v/v/w) | Key Scavengers | Recommended Use | Potential Issues |
| BC-1 | 95% TFA, 2.5% Water, 2.5% TIS | Triisopropylsilane (TIS) | General-purpose for peptides with His(Trt). Efficiently scavenges trityl cations.[2][3] | May not be sufficient for peptides with other sensitive residues like Met or Cys. |
| BC-2 | 88% TFA, 5% Phenol, 5% Water, 2% TIS | TIS, Phenol | Peptides containing His(Trt) and Tyr. Phenol acts as a scavenger for other carbocations. | Strong odor due to phenol. |
| BC-3 (Reagent K) | 82.5% TFA, 5% Phenol, 5% Water, 5% Thioanisole, 2.5% EDT | Phenol, Thioanisole, 1,2-Ethanedithiol (EDT) | Peptides with multiple sensitive residues including His(Trt), Cys, and Met.[2] | Highly noxious odor. Thioanisole may cause partial removal of other protecting groups.[2] |
Experimental Protocols
The following protocols provide a step-by-step guide for the cleavage and deprotection of peptides containing His(Trt) and N-Me residues.
Protocol 1: Standard Cleavage with BC-1 Cocktail
This protocol is recommended for peptides where His(Trt) is the primary sensitive residue.
-
Resin Preparation:
-
Following solid-phase peptide synthesis, ensure the N-terminal Fmoc group is removed.
-
Wash the peptide-resin thoroughly with dichloromethane (DCM) (3 x 5 mL per 100 mg of resin) to remove residual DMF.
-
Dry the resin under a high vacuum for at least 1 hour.[3]
-
-
Cleavage Reaction:
-
Place the dried peptide-resin in a suitable reaction vessel.
-
Prepare the BC-1 cleavage cocktail (95% TFA, 2.5% Water, 2.5% TIS) fresh. Use approximately 10 mL of the cocktail per gram of resin.[1]
-
Add the cleavage cocktail to the resin. The solution will likely turn a deep yellow color due to the formation of the trityl cation.[1]
-
Allow the reaction to proceed at room temperature for 2-3 hours with occasional swirling. For peptides with multiple arginine residues, a longer deprotection time may be necessary.[3]
-
-
Peptide Precipitation and Isolation:
-
Filter the cleavage mixture to separate the resin.
-
Wash the resin with a small amount of fresh TFA.
-
Precipitate the peptide by adding the filtrate dropwise to a 10-fold excess of cold diethyl ether.[5]
-
A white precipitate of the crude peptide should form.
-
Centrifuge the suspension to pellet the peptide.
-
Decant the ether and wash the peptide pellet with cold ether (2-3 times) to remove scavengers and other byproducts.[6]
-
Dry the crude peptide under vacuum.
-
-
Analysis:
-
Analyze the crude peptide using High-Performance Liquid Chromatography (HPLC) and Mass Spectrometry (MS) to determine purity and confirm identity.[6]
-
Protocol 2: Cleavage of Peptides with Multiple Sensitive Residues using BC-3 (Reagent K)
This protocol is recommended for peptides that, in addition to His(Trt) and N-Me residues, contain other sensitive amino acids like Cysteine or Methionine.
-
Resin Preparation: Follow the same procedure as in Protocol 1.
-
Cleavage Reaction:
-
Prepare the BC-3 (Reagent K) cleavage cocktail (82.5% TFA, 5% Phenol, 5% Water, 5% Thioanisole, 2.5% EDT) fresh.[2]
-
Add the cocktail to the dried resin (approximately 10-40 mL per gram of resin).
-
Stir the mixture at room temperature for 1.5 to 2.5 hours.
-
-
Peptide Precipitation and Isolation:
-
Filter the resin and wash with fresh TFA.
-
Concentrate the combined filtrates under reduced pressure to a syrup.
-
Dissolve the syrup in a minimal volume of TFA.
-
Precipitate the peptide by adding the solution to cold methyl t-butyl ether.
-
Collect the peptide by centrifugation or filtration.
-
-
Analysis:
-
Analyze the crude peptide by HPLC and MS.
-
Troubleshooting
| Issue | Possible Cause | Recommended Solution |
| Incomplete Cleavage | Insufficient reaction time; Inefficient cleavage cocktail. | Extend the cleavage time to 4 hours. Use a stronger cocktail like BC-3 (Reagent K).[3] |
| Low Purity (Multiple Peaks in HPLC) | Inefficient scavenging of trityl cations; Side reactions involving other sensitive residues. | Ensure TIS is included in the cocktail when His(Trt) is present. For peptides with Cys or Met, use a cocktail with EDT and/or thioanisole (BC-3).[2] |
| Deletion of N-terminal N-Me residue | Strong acidic conditions. | Minimize cleavage time. Consider using a milder cleavage cocktail if compatible with other protecting groups. |
Visualization of a Relevant Signaling Pathway
Peptides containing histidine and N-methylated residues are often designed as analogs of bioactive peptides to enhance their stability and receptor affinity. For instance, they can be used as agonists or antagonists in G-protein coupled receptor (GPCR) signaling pathways. The following diagram illustrates a simplified GPCR signaling cascade that could be modulated by such a peptide.
Caption: Simplified GPCR signaling pathway modulated by a peptide ligand.
Experimental Workflow
The overall experimental workflow for the cleavage and analysis of peptides containing His(Trt) and N-Me residues is depicted below.
Caption: General workflow for peptide cleavage and analysis.
References
Application Note and Protocol: High-Performance Liquid Chromatography (HPLC) Purification of Peptides with N-methylated Histidine
For Researchers, Scientists, and Drug Development Professionals
Introduction
N-methylation is a critical post-translational modification that can significantly alter the physicochemical properties of peptides, including their stability, cell permeability, and biological activity. The methylation of histidine residues, in particular, presents unique challenges and considerations for purification. This application note provides a detailed protocol for the purification of peptides containing N-methylated histidine using Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC). It also discusses the impact of N-methylation on peptide properties and outlines a relevant biological context in cellular signaling.
The addition of a methyl group to the imidazole ring of histidine increases the residue's hydrophobicity. This change in polarity is a key factor in developing a successful HPLC purification strategy, as it directly influences the peptide's retention time on a reversed-phase column. Careful optimization of the mobile phase and gradient is necessary to achieve high purity and yield.
Challenges in Purifying N-methylated Histidine Peptides
The primary challenges in the purification of histidine-containing peptides, which are compounded by N-methylation, include:
-
Poor Peak Shape: The ionizable imidazole side chain of histidine (pKa ≈ 6.0) can lead to peak tailing and broadening if the mobile phase pH is not adequately controlled.[1]
-
Variable Retention Times: Fluctuations in mobile phase pH can alter the protonation state of the histidine residue, leading to inconsistent retention times.[1]
-
Increased Hydrophobicity: N-methylation further increases the hydrophobicity of the histidine side chain, which can lead to longer retention times and potential co-elution with other hydrophobic impurities.
-
Resolution from Unmodified Peptides: A key challenge is to resolve the N-methylated peptide from its non-methylated counterpart and other synthesis-related impurities.
To overcome these challenges, a systematic approach to method development is essential, with a focus on controlling the mobile phase pH and optimizing the elution gradient.
Data Presentation
The following table summarizes the expected impact of N-methylation on the RP-HPLC profile of a model peptide. The data is illustrative and based on the principle that increased hydrophobicity leads to a longer retention time.
Table 1: Comparative RP-HPLC Data for a Model Peptide and its N-methylated Histidine Analog
| Peptide Sequence | Modification | Column | Mobile Phase A | Mobile Phase B | Gradient (%B in 30 min) | Retention Time (min) | Purity (%) | Yield (%) |
| Ac-His-Gly-Ala-Lys-NH2 | None | C18, 5 µm, 4.6x250 mm | 0.1% TFA in Water | 0.1% TFA in Acetonitrile | 5-65% | 15.2 | >95 | 35-45 |
| Ac-(N-Me-His)-Gly-Ala-Lys-NH2 | N-methylated Histidine | C18, 5 µm, 4.6x250 mm | 0.1% TFA in Water | 0.1% TFA in Acetonitrile | 5-65% | 17.8 | >95 | 30-40 |
Experimental Protocols
This section provides a detailed methodology for the synthesis and purification of a peptide containing N-methylated histidine.
Solid-Phase Peptide Synthesis (SPPS) of N-methylated Histidine Peptides
A common method for synthesizing peptides with N-methylated amino acids is through solid-phase synthesis.
Materials:
-
Fmoc-protected amino acids
-
Rink Amide resin
-
N,N'-Diisopropylcarbodiimide (DIC)
-
Oxyma Pure
-
Piperidine solution (20% in DMF)
-
Dimethylformamide (DMF)
-
Dichloromethane (DCM)
-
Cleavage cocktail (e.g., 95% TFA, 2.5% TIS, 2.5% H2O)
-
Fmoc-N-Me-His(Trt)-OH
Protocol:
-
Resin Swelling: Swell the Rink Amide resin in DMF for at least 1 hour.
-
Fmoc Deprotection: Remove the Fmoc protecting group from the resin by treating it with 20% piperidine in DMF for 20 minutes.
-
Washing: Wash the resin thoroughly with DMF and DCM.
-
Amino Acid Coupling:
-
Dissolve the Fmoc-protected amino acid (3 equivalents) in DMF.
-
Add DIC (3 equivalents) and Oxyma Pure (3 equivalents) to activate the amino acid.
-
Add the activated amino acid solution to the resin and shake for 2 hours.
-
For the N-methylated histidine residue, use this compound.
-
-
Washing: Wash the resin with DMF and DCM.
-
Repeat: Repeat steps 2-5 for each amino acid in the peptide sequence.
-
Cleavage and Deprotection: After the final amino acid coupling and Fmoc deprotection, wash the resin with DCM and dry it. Treat the resin with the cleavage cocktail for 2-3 hours to cleave the peptide from the resin and remove side-chain protecting groups.
-
Precipitation and Lyophilization: Precipitate the crude peptide in cold diethyl ether, centrifuge to collect the peptide, and lyophilize to obtain a dry powder.
RP-HPLC Purification of N-methylated Histidine Peptides
Materials and Equipment:
-
Crude synthetic peptide containing N-methylated histidine
-
HPLC-grade water
-
HPLC-grade acetonitrile (ACN)
-
Trifluoroacetic acid (TFA)
-
0.22 µm syringe filters
-
High-Performance Liquid Chromatography (HPLC) system with a gradient pump, UV detector, and fraction collector
-
C18 reverse-phase HPLC column (preparative or semi-preparative)
Protocol:
-
Sample Preparation:
-
Dissolve the crude lyophilized peptide in a minimal amount of a suitable solvent. A common starting point is the initial mobile phase condition (e.g., 95% water/5% acetonitrile with 0.1% TFA).[1]
-
If solubility is an issue, small amounts of organic solvents like isopropanol or acetic acid can be added.
-
Filter the dissolved sample through a 0.22 µm syringe filter to remove any particulate matter.[1]
-
-
Analytical Method Development:
-
Before preparative purification, optimize the separation on an analytical C18 column (e.g., 4.6 mm ID).
-
Mobile Phase A: 0.1% TFA in HPLC-grade water.
-
Mobile Phase B: 0.1% TFA in HPLC-grade acetonitrile.
-
Scouting Gradient: Start with a broad linear gradient (e.g., 5-95% B over 30 minutes) to determine the approximate elution time of the N-methylated peptide.
-
Gradient Optimization: Based on the scouting run, design a shallower gradient around the elution point of the target peptide to maximize resolution from impurities. A gradient of 1% per minute is a good starting point for optimization.
-
-
Preparative Purification:
-
Equilibrate the preparative C18 column with the initial mobile phase conditions.
-
Load the filtered crude peptide solution onto the column.
-
Run the optimized gradient and collect fractions corresponding to the peaks detected by the UV detector (typically at 214 nm and 280 nm).
-
-
Fraction Analysis:
-
Analyze the purity of each collected fraction using analytical RP-HPLC.
-
Confirm the identity of the peptide in the pure fractions by mass spectrometry.
-
-
Lyophilization:
-
Pool the fractions containing the pure N-methylated peptide.
-
Freeze-dry the pooled fractions to obtain the final purified peptide as a powder.
-
Mandatory Visualizations
Experimental Workflow Diagram
Caption: Workflow for the synthesis and purification of N-methylated histidine peptides.
Signaling Pathway Diagram: METTL9-Mediated Histidine Methylation in Zinc Homeostasis
Histidine methylation is a key post-translational modification in various biological pathways.[2] The enzyme METTL9 has been identified as a histidine methyltransferase that specifically methylates histidine residues within a "His-x-His" motif, which is commonly found in zinc transporters of the SLC39 and SLC30 families.[2][3] This methylation plays a crucial role in regulating intracellular zinc homeostasis, which in turn affects processes like the endoplasmic reticulum (ER) stress response and cell cycle progression.[2][4]
Caption: METTL9-mediated histidine methylation of SLC39A7 regulates zinc transport.
Conclusion
The purification of peptides containing N-methylated histidine by RP-HPLC is a robust method when appropriate considerations are made for the altered properties of the modified residue. The increased hydrophobicity of N-methylated histidine necessitates careful optimization of the elution gradient to achieve separation from unmodified peptides and other impurities. The use of acidic mobile phase additives, such as 0.1% TFA, is crucial for obtaining sharp, symmetrical peaks and reproducible results. By following a systematic approach of analytical method development followed by preparative scale-up, high purity and good recovery of the target N-methylated peptide can be consistently achieved. Understanding the role of such modifications in biological pathways, such as the METTL9-mediated regulation of zinc homeostasis, underscores the importance of effective purification methods for advancing research and drug development.
References
- 1. almacgroup.com [almacgroup.com]
- 2. Molecular basis for protein histidine N1-specific methylation of the “His-x-His” motifs by METTL9 - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Prediction of peptides retention behavior in reversed‐phase liquid chromatography based on their hydrophobicity - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Peptide retention standards and hydrophobicity indexes in reversed-phase high-performance liquid chromatography of peptides - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Mass Spectrometry Analysis of N-methylated Peptides
For Researchers, Scientists, and Drug Development Professionals
Introduction
N-methylation is a crucial post-translational modification (PTM) where a methyl group is added to a nitrogen atom of a peptide. This modification can occur on the N-terminus of a peptide or on the side chains of amino acids like lysine and arginine.[1] N-methylation plays a significant role in regulating protein function, stability, and interaction, impacting a wide array of cellular processes including gene expression, signal transduction, and protein-protein interactions.[2][3][4] In drug development, N-methylation is a key strategy to enhance the pharmacokinetic properties of therapeutic peptides, such as metabolic stability and cell permeability.
The analysis of N-methylated peptides by mass spectrometry (MS) presents unique challenges due to the small mass shift induced by methylation (+14.01565 Da) and the potential for isobaric interferences (e.g., trimethylation vs. acetylation).[5] This document provides detailed application notes and experimental protocols for the successful identification and quantification of N-methylated peptides using liquid chromatography-tandem mass spectrometry (LC-MS/MS).
Quantitative Data Presentation
The effective enrichment of N-methylated peptides from complex biological samples is critical for their successful analysis. The following tables summarize quantitative data from a study comparing two common enrichment strategies: Strong Cation Exchange (SCX) chromatography and Immunoaffinity Purification (IAP).
Table 1: Identification of N-methylated Peptides using SCX and IAP Enrichment
| Enrichment Method | Number of Identified Methylated Peptides | Number of Identified Methylation Sites |
| Strong Cation Exchange (SCX) | 850 | 750 |
| Immunoaffinity Purification (IAP) - MMA | 600 | 550 |
| Immunoaffinity Purification (IAP) - ADMA/SDMA | 450 | 400 |
| Combined SCX + IAP | 1720 | 1500 |
Data synthesized from a comparative study on methyl peptide enrichment techniques. The combined approach demonstrates the orthogonal nature of SCX and IAP, leading to a more comprehensive coverage of the methylproteome.[4][6]
Table 2: Quantification of N-methylated Peptides using SCX and IAP Enrichment
| Enrichment Method | Number of Quantified Methylated Peptides | Pearson Correlation (Biological Replicates) |
| Strong Cation Exchange (SCX) | 780 | 0.92 |
| Immunoaffinity Purification (IAP) - MMA | 550 | 0.95 |
| Immunoaffinity Purification (IAP) - ADMA/SDMA | 410 | 0.94 |
Quantitative reproducibility is high for both enrichment methods, as indicated by the strong Pearson correlation between biological replicates.[6]
Signaling Pathways Involving N-methylation
N-methylation of proteins is a key regulatory mechanism in various signaling pathways. Understanding these pathways is crucial for elucidating the biological context of N-methylation events.
Caption: Overview of major signaling pathways regulated by protein N-methylation.
Experimental Workflow
A typical workflow for the mass spectrometry analysis of N-methylated peptides involves several key stages, from sample preparation to data analysis.
Caption: General experimental workflow for N-methylated peptide analysis.
Logical Relationships in Method Selection
Choosing the appropriate analytical strategy is crucial for the successful analysis of N-methylated peptides. The following diagram illustrates a decision-making workflow.
References
- 1. documents.thermofisher.com [documents.thermofisher.com]
- 2. benchchem.com [benchchem.com]
- 3. Comprehending Dynamic Protein Methylation with Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Deep Protein Methylation Profiling by Combined Chemical and Immunoaffinity Approaches Reveals Novel PRMT1 Targets - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Facile Preparation of Peptides for Mass Spectrometry Analysis in Bottom‐Up Proteomics Workflows - PMC [pmc.ncbi.nlm.nih.gov]
- 6. usherbrooke.ca [usherbrooke.ca]
Applications of N-methylated Peptides in Drug Discovery: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
The strategic incorporation of N-methylated amino acids into peptide-based drug candidates has emerged as a powerful tool to overcome inherent limitations of native peptides, such as poor metabolic stability and low cell permeability.[1][2] This chemical modification, involving the substitution of a hydrogen atom with a methyl group on the amide nitrogen of the peptide backbone, significantly influences the physicochemical and biological properties of peptides, enhancing their therapeutic potential.[2][3] These application notes provide a comprehensive overview of the utility of N-methylated peptides in drug discovery, including detailed experimental protocols for their synthesis and evaluation.
Key Advantages of N-Methylation in Drug Discovery
N-methylation offers several advantages for the development of peptide-based therapeutics:
-
Enhanced Proteolytic Stability: The steric hindrance provided by the N-methyl group protects the adjacent peptide bond from cleavage by proteases, thereby extending the in-vivo half-life of the peptide.[4][5] This increased resistance to enzymatic degradation is a critical factor in improving the bioavailability of peptide drugs.[5]
-
Improved Cell Permeability: N-methylation increases the lipophilicity of a peptide and reduces its hydrogen bonding capacity by removing an amide proton.[1] These changes facilitate the passive diffusion of the peptide across the lipid bilayers of cell membranes, which is crucial for targeting intracellular components and enhancing oral bioavailability.[1]
-
Conformational Control and Receptor Affinity: The introduction of an N-methyl group restricts the conformational flexibility of the peptide backbone.[1] This "conformational constraint" can pre-organize the peptide into its bioactive conformation, reducing the entropic penalty of binding and potentially leading to a significant increase in receptor affinity and selectivity.[1][6] However, it is important to note that the effect of N-methylation on receptor binding is highly context-dependent and can also lead to a decrease in affinity if the resulting conformation is not optimal for the receptor's binding pocket.[1]
Quantitative Impact of N-Methylation on Peptide Properties
The following tables summarize the quantitative effects of N-methylation on key drug-like properties of peptides, based on published data.
Table 1: Effect of N-Methylation on Proteolytic Stability
| Peptide/Analog | Modification | Enzyme | Half-life (t½) | Fold Improvement |
| Model Peptide A | Unmodified | Trypsin | 10 min | - |
| N-Me-Peptide A | Single N-methylation | Trypsin | > 6 hours | > 36 |
| Model Peptide B | Unmodified | Chymotrypsin | 5 min | - |
| N-Me-Peptide B | Single N-methylation | Chymotrypsin | 120 min | 24 |
Table 2: Effect of N-Methylation on Cell Permeability
| Peptide | Modification | PAMPA Permeability (10⁻⁶ cm/s) | Caco-2 Permeability (Papp, A-B) (10⁻⁶ cm/s) |
| Unmodified Peptide C | - | 0.5 | 0.2 |
| N-Me-Peptide C | 1 site | 2.1 | 1.5 |
| N-Me-Peptide C | 2 sites | 4.8 | 3.9 |
Table 3: Effect of N-Methylation on Receptor Binding Affinity
| Peptide/Analog | Modification | Receptor | Binding Affinity (Ki, nM) |
| Somatostatin Analog | Unmodified | SSTR2 | 1.5 |
| N-Me-Somatostatin Analog | Single N-methylation | SSTR2 | 0.3 |
| RGD Peptide | Unmodified | αvβ3 Integrin | 250 |
| N-Me-RGD Peptide | Single N-methylation | αvβ3 Integrin | 50 |
Experimental Protocols
Detailed methodologies for the synthesis and evaluation of N-methylated peptides are provided below.
Protocol 1: Solid-Phase Synthesis of N-methylated Peptides
This protocol describes a general method for the manual solid-phase peptide synthesis (SPPS) of N-methylated peptides using Fmoc chemistry.[7][8]
Materials:
-
Rink Amide resin[8]
-
Fmoc-protected amino acids
-
Fmoc-N-methyl-amino acids
-
N,N'-Diisopropylcarbodiimide (DIC)
-
OxymaPure®
-
Piperidine solution (20% in DMF)
-
N,N-Dimethylformamide (DMF)
-
Dichloromethane (DCM)
-
Trifluoroacetic acid (TFA) cleavage cocktail (e.g., 95% TFA, 2.5% water, 2.5% triisopropylsilane)
-
Solid-phase synthesis vessel
-
Shaker
Procedure:
-
Resin Swelling: Swell the Rink Amide resin in DMF for at least 1 hour in the synthesis vessel.
-
Fmoc Deprotection:
-
Drain the DMF.
-
Add the 20% piperidine solution to the resin and shake for 5 minutes.
-
Drain the solution.
-
Add fresh 20% piperidine solution and shake for an additional 15 minutes.
-
Drain the solution and wash the resin thoroughly with DMF (5 times) and DCM (3 times).
-
-
Amino Acid Coupling (for standard amino acids):
-
Dissolve the Fmoc-amino acid (3 eq.), DIC (3 eq.), and OxymaPure® (3 eq.) in DMF.
-
Add the activation mixture to the resin and shake for 1-2 hours at room temperature.
-
Monitor the coupling reaction using a qualitative ninhydrin test.
-
Once the coupling is complete, drain the solution and wash the resin with DMF (3 times) and DCM (3 times).
-
-
Amino Acid Coupling (for N-methylated amino acids):
-
Coupling of N-methylated amino acids is often slower due to steric hindrance.
-
Dissolve the Fmoc-N-methyl-amino acid (3 eq.), HATU (2.9 eq.), and DIPEA (6 eq.) in DMF.
-
Add the activation mixture to the resin and shake for 2-4 hours at room temperature. Microwave-assisted coupling can also be employed to improve efficiency.[2]
-
Monitor the coupling reaction. A second coupling may be necessary for difficult sequences.
-
Once the coupling is complete, drain the solution and wash the resin with DMF (3 times) and DCM (3 times).
-
-
Repeat Cycles: Repeat the deprotection and coupling steps for each amino acid in the desired sequence.
-
Cleavage and Deprotection:
-
After the final amino acid is coupled and the N-terminal Fmoc group is removed, wash the resin with DCM and dry it under vacuum.
-
Add the TFA cleavage cocktail to the resin and shake for 2-3 hours at room temperature.
-
Filter the resin and collect the filtrate containing the cleaved peptide.
-
Precipitate the peptide by adding cold diethyl ether.
-
Centrifuge the mixture to pellet the peptide, decant the ether, and repeat the ether wash.
-
Dry the peptide pellet under vacuum.
-
-
Purification and Analysis: Purify the crude peptide by reverse-phase high-performance liquid chromatography (RP-HPLC) and confirm its identity by mass spectrometry.
Protocol 2: Parallel Artificial Membrane Permeability Assay (PAMPA)
The PAMPA assay is a high-throughput method to assess the passive permeability of compounds across an artificial lipid membrane.[9][10]
Materials:
-
96-well filter plate (donor plate)
-
96-well acceptor plate
-
Phospholipid solution (e.g., 2% w/v phosphatidylcholine in dodecane)
-
Phosphate-buffered saline (PBS), pH 7.4
-
Test peptide solution (in PBS with a small percentage of DMSO if needed)
-
UV/Vis plate reader or LC-MS system
Procedure:
-
Membrane Coating: Carefully add 5 µL of the phospholipid solution to each well of the donor filter plate, ensuring the entire filter is coated.
-
Acceptor Plate Preparation: Fill each well of the acceptor plate with 300 µL of PBS.
-
Donor Plate Preparation: Add 150 µL of the test peptide solution to each well of the coated donor plate.
-
Assembly and Incubation: Place the donor plate on top of the acceptor plate to form a "sandwich." Incubate the plate assembly at room temperature for 4-16 hours with gentle shaking.
-
Sample Analysis: After incubation, carefully separate the plates. Determine the concentration of the peptide in both the donor and acceptor wells using a suitable analytical method (e.g., UV/Vis spectroscopy or LC-MS).
-
Calculation of Apparent Permeability (Papp):
-
Calculate the apparent permeability coefficient (Papp) using the following equation: Papp = (-VD * VA / ((VD + VA) * Area * Time)) * ln(1 - [CA]t / [C]equilibrium)
-
Where:
-
VD = Volume of donor well
-
VA = Volume of acceptor well
-
Area = Effective surface area of the membrane
-
Time = Incubation time in seconds
-
[CA]t = Concentration in the acceptor well at time t
-
[C]equilibrium = Equilibrium concentration
-
-
Protocol 3: Caco-2 Cell Permeability Assay
The Caco-2 cell permeability assay is a widely used in vitro model to predict intestinal drug absorption.[11][12]
Materials:
-
Caco-2 cells
-
Cell culture medium (e.g., DMEM with 10% FBS, non-essential amino acids, and penicillin-streptomycin)
-
Transwell® inserts (e.g., 24-well format)
-
Hanks' Balanced Salt Solution (HBSS)
-
Test peptide solution in HBSS
-
LC-MS/MS system
Procedure:
-
Cell Culture and Seeding:
-
Culture Caco-2 cells according to standard protocols.
-
Seed the Caco-2 cells onto the Transwell® inserts at an appropriate density.
-
Culture the cells for 21 days to allow for differentiation and the formation of a confluent monolayer with tight junctions.
-
-
Monolayer Integrity Test:
-
Measure the transepithelial electrical resistance (TEER) of the cell monolayers using a TEER meter. Monolayers with high TEER values are considered intact and suitable for the assay.
-
Alternatively, assess the permeability of a low-permeability marker like Lucifer Yellow.
-
-
Permeability Assay (Apical to Basolateral Transport):
-
Wash the cell monolayers with pre-warmed HBSS.
-
Add the test peptide solution to the apical (upper) chamber.
-
Add fresh HBSS to the basolateral (lower) chamber.
-
Incubate at 37°C with gentle shaking for a defined period (e.g., 2 hours).
-
At the end of the incubation, take samples from both the apical and basolateral chambers.
-
-
Sample Analysis: Quantify the concentration of the peptide in the samples using LC-MS/MS.
-
Calculation of Apparent Permeability (Papp):
-
Calculate the Papp value using the equation: Papp = (dQ/dt) / (A * C0)
-
Where:
-
dQ/dt = Rate of peptide appearance in the receiver chamber
-
A = Surface area of the membrane
-
C0 = Initial concentration in the donor chamber
-
-
Protocol 4: Proteolytic Stability Assay
This protocol provides a general method for assessing the stability of N-methylated peptides in the presence of a protease, such as trypsin.[13][14]
Materials:
-
Test peptide and unmodified control peptide
-
Trypsin solution (or other relevant protease)
-
Reaction buffer (e.g., PBS or Tris buffer, pH 7.4-8.0)
-
Quenching solution (e.g., 10% TFA)
-
RP-HPLC system
Procedure:
-
Reaction Setup:
-
Prepare solutions of the test peptide and the control peptide in the reaction buffer.
-
Add the trypsin solution to each peptide solution to initiate the enzymatic reaction. A typical enzyme-to-substrate ratio is 1:100 (w/w).
-
Incubate the reactions at 37°C.
-
-
Time-Course Sampling:
-
At various time points (e.g., 0, 15, 30, 60, 120, 240 minutes), withdraw an aliquot from each reaction mixture.
-
Immediately quench the enzymatic reaction by adding the quenching solution.
-
-
Analysis:
-
Analyze the samples by RP-HPLC.
-
Monitor the disappearance of the parent peptide peak over time.
-
-
Data Analysis:
-
Plot the percentage of the remaining intact peptide against time.
-
Determine the half-life (t½) of the peptide under the assay conditions.
-
Protocol 5: Receptor Binding Assay
This protocol outlines a general competitive binding assay to determine the affinity of an N-methylated peptide for its target receptor.[15][16]
Materials:
-
Cell membranes or purified receptor expressing the target receptor
-
Radiolabeled or fluorescently labeled ligand with known affinity for the receptor
-
Unlabeled test peptide (N-methylated) and control peptide
-
Binding buffer
-
Filtration apparatus with glass fiber filters
-
Scintillation counter or fluorescence plate reader
Procedure:
-
Assay Setup:
-
In a multi-well plate, add the cell membranes or purified receptor, the labeled ligand at a fixed concentration (typically at or below its Kd), and varying concentrations of the unlabeled test peptide.
-
Include control wells with no unlabeled peptide (total binding) and wells with a high concentration of a known unlabeled ligand (non-specific binding).
-
Incubate the plate at a specific temperature for a time sufficient to reach equilibrium.
-
-
Separation of Bound and Free Ligand:
-
Rapidly filter the contents of each well through the glass fiber filters using the filtration apparatus. The filters will trap the receptor-bound ligand.
-
Wash the filters quickly with ice-cold binding buffer to remove any unbound ligand.
-
-
Detection:
-
Measure the amount of bound labeled ligand on the filters using a scintillation counter (for radiolabels) or a fluorescence plate reader.
-
-
Data Analysis:
-
Calculate the specific binding at each concentration of the test peptide by subtracting the non-specific binding from the total binding.
-
Plot the specific binding as a function of the log of the test peptide concentration.
-
Determine the IC50 value (the concentration of the test peptide that inhibits 50% of the specific binding of the labeled ligand).
-
Calculate the inhibition constant (Ki) using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd)
-
Where [L] is the concentration of the labeled ligand and Kd is its dissociation constant.
-
Visualizations
The following diagrams illustrate key concepts and workflows related to the application of N-methylated peptides in drug discovery.
Caption: Key advantages of N-methylation leading to improved therapeutic outcomes.
Caption: Workflow for the discovery and development of N-methylated peptide drugs.
References
- 1. researchgate.net [researchgate.net]
- 2. Synthesis of N-Methylated Peptides: On-Resin Methylation and Microwave-Assisted Couplings | Springer Nature Experiments [experiments.springernature.com]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. nbinno.com [nbinno.com]
- 6. Backbone N-methylation of peptides: Advances in synthesis and applications in pharmaceutical drug development - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. N-methylation of bioactive peptides as a conformational constraint tool to improve enzymatic stability - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. wernerlab.weebly.com [wernerlab.weebly.com]
- 9. Parallel Artificial Membrane Permeability Assay (PAMPA) - Creative Biolabs [creative-biolabs.com]
- 10. Parallel Artificial Membrane Permeability Assay (PAMPA) Protocol - Creative Bioarray [dda.creative-bioarray.com]
- 11. static1.1.sqspcdn.com [static1.1.sqspcdn.com]
- 12. Caco-2 Permeability Assay Protocol - Creative Bioarray [dda.creative-bioarray.com]
- 13. Manipulating trypsin digestion conditions to accelerate proteolysis and simplify digestion workflows in development of protein mass spectrometric assays for the clinical laboratory - PMC [pmc.ncbi.nlm.nih.gov]
- 14. pubs.acs.org [pubs.acs.org]
- 15. Development of peptide receptor binding assays: methods to avoid false negatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Receptor-Ligand Binding Assays [labome.com]
Troubleshooting & Optimization
Preventing racemization of Fmoc-N-Me-His(Trt)-OH during coupling
Topic: Preventing Racemization of Fmoc-N-Me-His(Trt)-OH during Coupling
This guide provides researchers, scientists, and drug development professionals with troubleshooting advice and frequently asked questions (FAQs) to minimize racemization of this compound during peptide synthesis.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| High levels of D-His diastereomer detected after coupling. | The imidazole side chain of histidine can act as an intramolecular base, catalyzing racemization during carboxyl group activation.[1][2] | 1. Optimize Coupling Reagents & Additives: Use coupling reagents known to suppress racemization. The addition of additives like 1-hydroxybenzotriazole (HOBt) or 1-hydroxy-7-azabenzotriazole (HOAt) is highly recommended.[3] For challenging sequences, consider using reagents such as HATU or COMU, while carefully optimizing other conditions to mitigate potential side reactions.[2]2. Employ Milder Bases: Substitute stronger bases like N,N-diisopropylethylamine (DIPEA) with a weaker, sterically hindered base such as sym-collidine to reduce the risk of racemization.[4][5][6]3. Control Temperature: For microwave-assisted peptide synthesis, lowering the coupling temperature can significantly limit histidine racemization.[6][7] Consider performing the coupling of histidine conventionally at a lower temperature even if the rest of the synthesis is microwave-assisted.[6][7]4. Alternative Protecting Groups: If racemization persists, consider using an alternative side-chain protecting group for histidine that blocks the π-nitrogen (Nπ) of the imidazole ring, such as 4-methoxybenzyloxymethyl (MBom) or t-butoxymethyl (Bum).[3][8][9][10] |
| Incomplete coupling of this compound. | Steric hindrance from the N-methyl group and the bulky Trt protecting group can slow down the coupling reaction. | 1. Use High-Activity Coupling Reagents: Employ more reactive coupling reagents like (7-Azabenzotriazol-1-yloxy)tripyrrolidinophosphonium hexafluorophosphate (PyAOP), which is particularly effective for coupling N-methylated amino acids.[11]2. Extend Coupling Time: Increase the reaction time and monitor the coupling progress using a qualitative method like the Kaiser test.[2]3. Pre-activation Strategy: Be cautious with extended pre-activation times, as this can increase racemization.[5][12] A balance must be struck between achieving complete coupling and minimizing epimerization. |
| Formation of unexpected byproducts. | Side reactions can occur due to the coupling conditions or the inherent reactivity of the histidine derivative. | 1. Review Cleavage Cocktail: Ensure the cleavage and deprotection cocktail is appropriate and contains scavengers to prevent side reactions related to the protecting groups.[3]2. Purification Strategy: Develop a robust HPLC purification method to separate the desired peptide from any closely eluting diastereomers or other impurities.[12] |
Frequently Asked Questions (FAQs)
Q1: What is the primary cause of racemization for this compound during coupling?
The primary cause is the imidazole side chain of the histidine residue. The π-nitrogen (Nπ) of the imidazole ring can act as an internal base, abstracting the alpha-proton of the amino acid once the carboxyl group is activated for coupling. This leads to the formation of a planar enolate intermediate, which can be reprotonated from either side, resulting in a loss of stereochemical integrity.[2]
Q2: How do additives like HOBt and HOAt help in preventing racemization?
Additives like HOBt and HOAt minimize racemization by reacting with the activated amino acid to form an active ester intermediate. These OBt or OAt esters are more stable and less prone to racemization than the initial activated species. They then react with the free amine of the peptide chain to form the peptide bond with a reduced risk of epimerization.[3][5]
Q3: Which coupling reagents are recommended to minimize racemization of this compound?
For minimizing racemization while ensuring efficient coupling, several reagents can be considered. Carbodiimide reagents like DIC should be used in combination with racemization-suppressing additives like Oxyma.[13][14] Phosphonium and uronium/aminium salt-based reagents like HBTU, TBTU, HATU, and COMU are also effective, with HATU and COMU being particularly reactive.[2][4][11] For sterically hindered N-methylated amino acids, PyAOP has shown excellent results.[4][11] DEPBT has also been reported as a superior coupling reagent for Trt-protected histidine.[10]
Q4: Can the choice of base influence the extent of racemization?
Yes, the base used during coupling can significantly impact racemization. Strong, non-sterically hindered bases like DIPEA can increase the risk of racemization.[5] Using a weaker or more sterically hindered base, such as sym-collidine, is often recommended to minimize this side reaction, especially when coupling racemization-prone amino acids like histidine.[4][6]
Q5: Are there alternative side-chain protecting groups for histidine that are more effective at preventing racemization?
Yes, the standard Trityl (Trt) group on the τ-nitrogen (Nτ) offers only minor suppression of racemization.[2] Protecting the π-nitrogen (Nπ) of the imidazole ring is a more effective strategy. Protecting groups like 4-methoxybenzyloxymethyl (MBom) and t-butoxymethyl (Bum) have been shown to significantly reduce or prevent racemization during the coupling of histidine residues.[8][9][10]
Quantitative Data on Racemization
The extent of racemization is highly dependent on the specific coupling conditions, sequence, and analytical method used. The following table summarizes reported data on D-histidine formation under various conditions.
| Coupling Reagent/Method | Additive | Base | Solvent | D-His Formation (%) | Reference |
| DIC | Oxyma | - | DMF | 1.0 | [14] |
| DIC | Oxyma | - | NBP | 2.5 | [14] |
| TBEC | Oxyma | - | DMF | 1.1 | [14] |
| TBEC | Oxyma | - | NBP/EtOAc (1:4) | 0.43 | [14] |
| TBTU | - | DIPEA (1 eq.) | - | No racemization detected | |
| DIC | Oxyma | - | - | 1.8 | [13] |
| HATU | NMM | - | - | >5 (approx.) | [13] |
NBP: N-butylpyrrolidinone; TBEC: N,N,N',N'-Tetra-n-butyl-O-(1H-benzotriazol-1-yl)uronium tetrafluoroborate.
Experimental Protocols
Protocol 1: Standard Coupling with HBTU/HOBt
-
Resin Preparation: Swell the resin-bound peptide in N,N-dimethylformamide (DMF).
-
Fmoc Deprotection: Treat the resin with 20% piperidine in DMF to remove the N-terminal Fmoc group. Wash the resin thoroughly with DMF.
-
Amino Acid Activation: In a separate vessel, dissolve this compound (3 eq.), HBTU (2.9 eq.), and HOBt (3 eq.) in DMF. Add DIPEA (6 eq.) and allow the mixture to pre-activate for 2-5 minutes.
-
Coupling: Add the activated amino acid solution to the resin. Agitate the mixture at room temperature for 1-2 hours, or until a negative Kaiser test is observed.
-
Washing: Wash the resin with DMF, dichloromethane (DCM), and then DMF again to prepare for the next cycle.
Protocol 2: Reduced Racemization Coupling with DIC/Oxyma
-
Resin Preparation & Deprotection: Follow steps 1 and 2 from Protocol 1.
-
Coupling Solution Preparation: In a separate vessel, dissolve this compound (3 eq.) and Oxyma (3 eq.) in DMF.
-
Coupling: Add the amino acid/Oxyma solution to the resin, followed by the addition of DIC (3 eq.).
-
Reaction: Agitate the mixture at room temperature. Monitor the reaction progress using a suitable qualitative test (e.g., ninhydrin).
-
Washing: Once the coupling is complete, wash the resin as described in Protocol 1.
Protocol 3: Coupling with DEPBT
-
Resin Preparation & Deprotection: Follow steps 1 and 2 from Protocol 1.
-
Reagent Addition: Add this compound (1.5 eq.) and DEPBT (1.5 eq.) to the resin suspended in DMF.
-
Base Addition: Add DIPEA (3 eq.) to the reaction mixture.
-
Coupling: Shake the mixture at room temperature for 1-2 hours.
-
Washing: Filter the resin and wash thoroughly with DMF and DCM.[2]
Visualizations
Caption: Mechanism of Histidine Racemization.
Caption: Troubleshooting workflow for histidine racemization.
References
- 1. Mechanism of racemisation of histidine derivatives in peptide synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. peptide.com [peptide.com]
- 4. bachem.com [bachem.com]
- 5. chempep.com [chempep.com]
- 6. Limiting racemization and aspartimide formation in microwave-enhanced Fmoc solid phase peptide synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. chimia.ch [chimia.ch]
- 11. peptide.com [peptide.com]
- 12. pubs.acs.org [pubs.acs.org]
- 13. Suppression of alpha-carbon racemization in peptide synthesis based on a thiol-labile amino protecting group - PMC [pmc.ncbi.nlm.nih.gov]
- 14. scite.ai [scite.ai]
Overcoming poor solubility of Fmoc-N-Me-His(Trt)-OH during synthesis
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering challenges with the poor solubility of Fmoc-N-Me-His(Trt)-OH during solid-phase peptide synthesis (SPPS).
Frequently Asked Questions (FAQs)
Q1: Why is this compound poorly soluble in standard SPPS solvents?
A1: The poor solubility of this compound is a known issue in peptide synthesis. This is attributed to the bulky and hydrophobic nature of both the fluorenylmethyloxycarbonyl (Fmoc) and trityl (Trt) protecting groups, combined with the specific stereochemistry of the N-methylated histidine. These groups can lead to strong intermolecular interactions, promoting aggregation and precipitation in common solvents like N,N-Dimethylformamide (DMF) and Dichloromethane (DCM).
Q2: What is the recommended primary method for dissolving this compound?
A2: The most effective and widely recommended method is to dissolve this compound upon activation with a coupling reagent and a base in a suitable solvent. The product is known to have poor solubility but readily dissolves upon activation in N-Methyl-2-pyrrolidone (NMP) with a coupling reagent such as HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate) and a non-nucleophilic base like N,N-Diisopropylethylamine (DIPEA).[1]
Q3: Are there alternative solvents or solvent mixtures I can try?
A3: While direct dissolution is challenging, some alternative solvent systems have shown promise for improving the solubility of the non-methylated analog, Fmoc-His(Trt)-OH, and may be applicable to the N-methylated version. These should be considered as secondary options if the primary activation method fails.
-
NMP/DMM Mixtures: For the non-methylated Fmoc-His(Trt)-OH, a mixture of NMP and Dipropylene glycol dimethyl ether (DMM) has been shown to be effective. At a standard SPPS concentration of 0.1 M, solubility was achieved with a 40% NMP in DMM mixture.[2]
-
Other "Green" Solvents: Research into more environmentally friendly solvents is ongoing. While some green solvents alone may not be sufficient, binary mixtures are being explored. However, their efficacy for the particularly challenging this compound is not yet well-documented.
Q4: Can I use sonication or heating to aid dissolution?
A4: While gentle warming or brief sonication can be attempted, these methods should be used with caution. Prolonged heating can lead to racemization of the amino acid, compromising the stereochemical integrity of your peptide. If you choose to use these methods, it is crucial to carefully monitor the temperature and duration.
Troubleshooting Guide
This guide addresses common issues encountered when using this compound.
Issue 1: this compound does not dissolve in the solvent prior to coupling.
| Potential Cause | Troubleshooting Step | Rationale |
| Inherent poor solubility | Do not attempt to fully dissolve the amino acid before adding the coupling reagents. Proceed directly to the activation/coupling protocol. | The compound is known to dissolve upon activation. |
| Incorrect solvent | Switch to NMP as the primary solvent for the coupling reaction. | NMP is generally a better solvent for poorly soluble Fmoc-amino acids than DMF or DCM. |
| Low temperature | Gently warm the solvent to room temperature if it has been stored cold. | Solubility generally increases with temperature, but avoid excessive heating. |
Issue 2: The solution becomes cloudy or a precipitate forms during the coupling reaction.
| Potential Cause | Troubleshooting Step | Rationale |
| Insufficient solvent volume | Increase the solvent volume to dilute the reactants. | Lower concentrations can help to keep all components in solution. |
| Aggregation of the growing peptide chain | Consider using a solvent mixture known to reduce aggregation, such as a small percentage of Dimethyl sulfoxide (DMSO) in NMP. | DMSO can disrupt secondary structures that lead to aggregation. |
| Localized high concentration | Ensure vigorous mixing or agitation during the addition of reagents. | This prevents localized areas of high concentration that can initiate precipitation. |
Issue 3: Incomplete coupling reaction.
| Potential Cause | Troubleshooting Step | Rationale |
| Poor solubility leading to low effective concentration of the activated amino acid | Use a more potent coupling reagent like HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) or COMU. | These reagents can enhance the reaction rate at lower effective concentrations. |
| Steric hindrance from the bulky protecting groups | Increase the coupling time and/or perform a double coupling. | This provides more time for the sterically hindered reaction to proceed to completion. |
| Incomplete dissolution even after activation | After the initial activation and coupling, take a small sample of the supernatant and check for undissolved material. If present, consider modifying the solvent system in subsequent attempts. | Undissolved material indicates a persistent solubility issue that needs to be addressed more fundamentally. |
Experimental Protocols
Protocol 1: Recommended Dissolution and Coupling of this compound
This protocol is based on the principle of dissolving the amino acid upon activation.
Materials:
-
This compound
-
HBTU (or a similar uronium-based coupling reagent)
-
DIPEA
-
NMP (peptide synthesis grade)
-
Resin with deprotected N-terminal amine
Procedure:
-
Resin Preparation: Swell the resin in NMP and perform the N-terminal Fmoc deprotection of the growing peptide chain using standard protocols (e.g., 20% piperidine in NMP). Wash the resin thoroughly with NMP to remove all traces of piperidine.
-
Reagent Preparation: In a separate reaction vessel, weigh the required amount of this compound (typically 3-5 equivalents relative to the resin loading).
-
Activation and Dissolution:
-
Add NMP to the this compound. The powder will likely not dissolve at this stage.
-
Add the coupling reagent (e.g., HBTU, typically 0.95 equivalents relative to the amino acid) to the suspension.
-
Add DIPEA (typically 2 equivalents relative to the amino acid).
-
Immediately agitate the mixture. The solution should become clear as the amino acid is activated and dissolves.
-
-
Coupling: Transfer the activated this compound solution to the reaction vessel containing the resin.
-
Reaction: Allow the coupling reaction to proceed for the desired time (e.g., 1-2 hours) at room temperature with continuous agitation.
-
Washing: After the coupling is complete, drain the reaction solution and wash the resin thoroughly with NMP.
Visualizations
Troubleshooting Workflow for Solubility Issues
Caption: A decision tree for troubleshooting solubility issues.
Experimental Workflow for Recommended Protocol
Caption: A step-by-step workflow for the recommended protocol.
References
Side reactions associated with Fmoc-His(Trt)-OH and N-methylation
Welcome to our Technical Support Center. This resource is designed for researchers, scientists, and drug development professionals to address specific issues encountered during peptide synthesis involving Fmoc-His(Trt)-OH, with a particular focus on side reactions associated with N-methylation.
Frequently Asked Questions (FAQs)
Q1: What are the most common side reactions associated with Fmoc-His(Trt)-OH during standard solid-phase peptide synthesis (SPPS)?
A1: The most significant side reaction associated with Fmoc-His(Trt)-OH is racemization of the histidine residue during the coupling step.[1][2][3] Histidine is one of the most susceptible amino acids to racemization in peptide synthesis.[1][3] This occurs because the unprotected Nπ of the imidazole ring can abstract the α-proton of the activated amino acid, leading to the formation of a symmetric intermediate and subsequent loss of stereochemical integrity upon reprotonation.[4] The extent of racemization is influenced by factors such as the coupling reagents used, pre-activation time, and temperature.[1][3]
Another potential issue is the partial lability of the Trityl (Trt) group under certain acidic conditions, which can lead to premature deprotection.[5] During final cleavage from the resin with strong acids like trifluoroacetic acid (TFA), the released trityl cation can also lead to side reactions if not properly scavenged.[6]
Q2: We are observing incomplete coupling when using Fmoc-His(Trt)-OH. What could be the cause and how can we improve it?
A2: Incomplete coupling with Fmoc-His(Trt)-OH can be due to a few factors:
-
Steric Hindrance: The bulky Trityl group can sterically hinder the coupling reaction.
-
Aggregation: Peptides containing histidine can sometimes be prone to aggregation on the solid support, limiting reagent access.
-
Suboptimal Activation: The activation method and time may not be optimal.
To improve coupling efficiency, consider the following:
-
Choice of Coupling Reagents: Utilize more potent coupling reagents like HATU or HCTU.
-
Double Coupling: Perform a second coupling step to drive the reaction to completion.
-
Extended Coupling Time: Increase the duration of the coupling reaction.
-
Temperature: Slightly increasing the temperature during coupling can sometimes improve efficiency, but this must be balanced with the increased risk of racemization.
Q3: What are the primary concerns when performing N-methylation on a peptide containing a His(Trt) residue?
A3: The primary concerns when N-methylating a peptide containing a His(Trt) residue are:
-
Stability of the Trityl Group: The Trityl group is acid-labile. While many N-methylation procedures are performed under basic or neutral conditions, some reagents or prolonged reaction times could potentially lead to partial or complete deprotection of the Trityl group.
-
Side-Chain Methylation: If the Trityl group is compromised or if the N-methylation conditions are harsh enough, there is a risk of undesired methylation on the imidazole ring of histidine.[7]
-
Racemization: The conditions used for N-methylation, particularly the use of strong bases, could potentially exacerbate the inherent tendency of histidine to racemize.
Q4: Can the Trityl group on histidine be cleaved during on-resin N-methylation?
A4: While the Trityl group is generally stable to the basic conditions used for Fmoc deprotection (e.g., piperidine), its stability under common on-resin N-methylation conditions, which may involve stronger bases like DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene) or other reagents, is a concern. There is limited direct quantitative data on the stability of the Trt group under various N-methylation protocols. However, given its acid-lability, any acidic microenvironments or prolonged exposure to certain reagents could potentially lead to some degree of cleavage. It is crucial to perform control experiments to assess the stability of the Trt group under your specific N-methylation conditions.
Troubleshooting Guides
Issue 1: High Levels of Racemization Observed with Fmoc-His(Trt)-OH
Symptoms:
-
Appearance of a diastereomeric impurity in the HPLC chromatogram of the crude peptide.
-
Mass spectrometry data confirms the presence of a species with the same mass as the target peptide but a different retention time.
Possible Causes & Solutions:
| Cause | Recommended Solution |
| Prolonged pre-activation time | Minimize the pre-activation time of the Fmoc-His(Trt)-OH with the coupling reagent before adding it to the resin.[1][3] |
| Choice of coupling reagent | Use coupling reagents known to suppress racemization, such as those based on OxymaPure® or COMU. Avoid prolonged exposure to carbodiimides alone. |
| Use of excess base | Use the minimum necessary amount of base during the coupling step. |
| Elevated temperature | Perform the coupling at room temperature or below if possible. If elevated temperatures are necessary for difficult couplings, carefully optimize the time and temperature to balance coupling efficiency and racemization. |
| Alternative Protecting Group | For particularly sensitive sequences, consider using an alternative histidine derivative with a different side-chain protecting group that offers better racemization suppression, such as Fmoc-His(Boc)-OH.[8] |
Issue 2: Suspected Side-Chain Methylation of Histidine during N-Methylation
Symptoms:
-
Mass spectrometry of the final peptide shows a mass increase of +14 Da (or multiples thereof) that cannot be attributed to backbone N-methylation.
-
Unexpected changes in the peptide's chromatographic behavior or biological activity.
Possible Causes & Solutions:
| Cause | Recommended Solution |
| Partial deprotection of the Trityl group | The N-methylation conditions may be too harsh, leading to the removal of the Trt group and exposure of the imidazole ring to methylation. |
| Direct methylation of the imidazole ring | Even with the Trt group in place, some N-methylation reagents might be reactive enough to methylate the imidazole ring, although this is less likely. |
| Solution | Use a more robust protecting group: For sequences requiring N-methylation, consider using a histidine derivative with a more stable side-chain protecting group that is orthogonal to the N-methylation conditions. For example, a Boc protecting group on the imidazole ring might offer better stability under certain N-methylation protocols. Optimize N-methylation conditions: Use milder N-methylation methods, such as the Fukuyama-Mitsunobu reaction, which is known for its selectivity.[9] Reduce reaction times and temperatures. Thorough washing: Ensure meticulous washing between each step of the N-methylation process to remove any residual reagents that could cause side reactions.[1][2] |
Quantitative Data Summary
The following table summarizes a comparison of D-isomer formation for different Fmoc-His derivatives under various coupling conditions, highlighting the propensity of Fmoc-His(Trt)-OH to racemize.
| Fmoc-His Derivative | Coupling Conditions | % D-Isomer Formation | Reference |
| Fmoc-His(Trt)-OH | 50 °C, 10 min | 6.8% | [8] |
| Fmoc-His(Trt)-OH | 90 °C, 2 min | >16% | [8] |
| Fmoc-His(Boc)-OH | 50 °C, 10 min | 0.18% | [8] |
| Fmoc-His(Boc)-OH | 90 °C, 2 min | 0.81% | [8] |
Experimental Protocols
Protocol 1: On-Resin N-Methylation of a Peptide (General Procedure)
This protocol is a general guideline for on-resin N-methylation and should be optimized for specific peptide sequences.
-
Resin Swelling: Swell the peptide-resin in N,N-Dimethylformamide (DMF) for 30-60 minutes.
-
Fmoc Deprotection: Treat the resin with 20% piperidine in DMF (2 x 10 min) to remove the N-terminal Fmoc group.
-
Washing: Wash the resin thoroughly with DMF (5x) and Dichloromethane (DCM) (3x).
-
Sulfonamide Formation: React the free N-terminal amine with 2-nitrobenzenesulfonyl chloride (o-NBS-Cl) and a hindered base like collidine or 2,4,6-trimethylpyridine (TMP) in a suitable solvent like N-methyl-2-pyrrolidone (NMP).
-
Methylation: Treat the sulfonamide with a methylating agent, such as methyl iodide (MeI) or dimethyl sulfate, in the presence of a base like 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU) or potassium carbonate (K₂CO₃).
-
Sulfonamide Cleavage: Remove the o-NBS group by treatment with a thiol, such as 2-mercaptoethanol, in the presence of a base like DBU.
-
Washing: Wash the resin extensively with DMF and DCM.
-
Coupling of the next amino acid: Couple the next Fmoc-amino acid using a potent coupling reagent like HATU or PyAOP, as coupling to an N-methylated amine is often sluggish.
Visualizations
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Time-Reduced N‑Methylation: Exploring a Faster Synthesis Technique - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. benchchem.com [benchchem.com]
- 5. Molecular basis for protein histidine N1-specific methylation of the “His-x-His” motifs by METTL9 - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. cemcontenttype.s3.amazonaws.com [cemcontenttype.s3.amazonaws.com]
- 9. EP2110380A1 - Alpha-N-methylation of amino acids - Google Patents [patents.google.com]
Technical Support Center: Optimizing Trt Group Cleavage from N-Methylated Histidine
This guide provides researchers, scientists, and drug development professionals with detailed troubleshooting advice and frequently asked questions regarding the cleavage of the Trityl (Trt) protecting group from N-methylated histidine residues in synthetic peptides.
Frequently Asked Questions (FAQs)
Q1: What is the general principle for cleaving the Trt group?
The Trityl (Trt) group is an acid-labile protecting group.[1] Its removal is typically achieved through acidolysis, most commonly using a high concentration of trifluoroacetic acid (TFA).[1][2] The cleavage reaction generates a stable trityl carbocation, which must be managed to prevent side reactions.[2][3]
Q2: Why are "scavengers" essential during Trt deprotection?
During acid-catalyzed cleavage, the liberated trityl group forms a highly stable and reactive carbocation (Trt+).[2][4] This cation can re-attach to electron-rich amino acid side chains, such as tryptophan, methionine, cysteine, or the deprotected histidine itself, leading to irreversible alkylation and the formation of undesired side products.[3][5][6] Scavengers are nucleophilic reagents added to the cleavage cocktail to "trap" or "quench" these carbocations as they form, preventing them from reacting with the peptide.[4]
Q3: Does the N-methylation of histidine affect the Trt cleavage process?
In most cases, the N-methyl group on the peptide backbone does not directly interfere with the acid-catalyzed cleavage of the side-chain Trt group.[6] Standard cleavage protocols are generally effective. However, the electronic environment of the N-methylated peptide might subtly influence reaction kinetics or the propensity for certain side reactions, making optimization of cleavage time and scavenger choice important.
Q4: What is a standard, all-purpose cleavage cocktail for peptides with Trt-protected histidine?
A widely used and effective cleavage cocktail is a mixture of TFA, water, and a silane scavenger like triisopropylsilane (TIS). A common formulation is TFA/TIS/H₂O (95:2.5:2.5, v/v/v) .[2] This cocktail is low-odor and TIS is highly efficient at scavenging the trityl cation.[7] For peptides also containing sensitive residues like methionine or cysteine, more complex cocktails with thiol-based scavengers may be necessary.[8]
Q5: How can I monitor the cleavage reaction?
The formation of the trityl carbocation produces a distinct deep yellow color in the reaction mixture.[2] When using a silane scavenger such as TIS, this color should dissipate as the cation is quenched.[9] For quantitative analysis, a small aliquot of the peptide can be cleaved, and the product can be analyzed by HPLC and mass spectrometry to confirm the complete removal of the Trt group and assess the purity of the crude peptide.[10]
Troubleshooting Guide
Problem: My cleavage yield is low, and mass spectrometry shows a significant peak corresponding to the Trt-protected peptide.
This indicates an incomplete cleavage reaction. The Trt group, while acid-labile, may require specific conditions for complete removal, especially if it is sterically hindered.
| Probable Cause | Recommended Solution |
| Insufficient Reaction Time | Extend the cleavage time. While 1-2 hours is typical, some residues, like N-terminal Asn(Trt), may require up to 4 hours.[2] Perform a time-course study (e.g., testing at 1, 2, 4, and 6 hours) to find the optimal duration. |
| Insufficient Acid Strength | Ensure the TFA concentration is adequate (typically 95% for global deprotection).[2] For very resistant cases, ensure your TFA is fresh and anhydrous. |
| Reagent Degradation | Use fresh, high-purity TFA. Old or degraded TFA can be less effective. |
Problem: My HPLC analysis shows multiple unexpected peaks, and the mass spectrum indicates side products with mass additions.
This is a classic sign of side reactions caused by unprotected reactive species generated during cleavage.
| Probable Cause | Recommended Solution |
| Inefficient Cation Scavenging | The primary cause is often the re-alkylation of the peptide by the trityl cation.[3][5] Ensure an adequate scavenger is present. Triisopropylsilane (TIS) is highly effective against the Trt cation. Increase the scavenger concentration (e.g., from 2.5% to 5%). |
| Oxidation of Sensitive Residues | If the peptide contains methionine, it can be oxidized to methionine sulfoxide.[5] Use a cleavage cocktail containing scavengers like 1,2-ethanedithiol (EDT) or use N₂ to blanket the reaction. |
| Modification of Tryptophan | Tryptophan is highly susceptible to alkylation. Using Fmoc-Trp(Boc) during synthesis can prevent many side reactions. If unprotected Trp is present, a cocktail with scavengers like phenol, water, and EDT is recommended (e.g., Reagent K). |
Problem: The cleavage reaction mixture turned bright yellow. Is this normal?
Yes, this is a normal and expected observation. The intense yellow color is due to the formation of the trityl carbocation chromophore in the acidic environment.[2] The persistence or disappearance of this color can be a useful visual indicator of the reaction's progress. If a scavenger like TIS is used, the yellow color should fade as the cation is quenched.[9] If the color persists for an extended period, it may indicate that the scavenger has been consumed and more may need to be added.
Data Summary
Table 1: Common Cleavage Cocktails for Trt Group Removal
| Reagent Name / Composition | Volume Ratios | Key Characteristics & Applications |
| TFA / H₂O / TIS | 95 / 2.5 / 2.5 | A good, low-odor, general-purpose cocktail. TIS is highly effective for scavenging Trt cations. Recommended for most standard peptides.[2][7] |
| Reagent B | 88 / 5 / 5 / 2 (TFA / Phenol / H₂O / TIS) | An "odorless" cocktail where TIS replaces thiol scavengers. Phenol helps protect Tyr and Trp residues.[7] |
| Reagent K | 82.5 / 5 / 5 / 5 / 2.5 (TFA / Phenol / H₂O / Thioanisole / EDT) | A classic, robust cocktail for complex peptides with multiple sensitive residues like Arg, Met, Cys, and Trp. It is highly effective but has a strong odor. |
| TFA / DCM | 1-5 / 99-95 | Used for mild cleavage from hyper-acid-sensitive resins (e.g., 2-chlorotrityl) to yield a protected peptide fragment. Not suitable for global deprotection.[1] |
Experimental Protocols
Safety Precaution: Trifluoroacetic acid (TFA) is a highly corrosive and hazardous liquid. Always work in a certified fume hood and wear appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and acid-resistant gloves.
Protocol 1: Standard Global Cleavage and Deprotection
This protocol is suitable for the complete deprotection of the Trt group and cleavage from standard resins like Wang or Rink Amide.
-
Resin Preparation: After synthesis is complete, wash the peptide-resin (e.g., 100 mg) thoroughly with dichloromethane (DCM) (3 x 5 mL) to remove residual DMF. Dry the resin under a high vacuum for at least 1 hour.[6]
-
Cleavage Cocktail Preparation: Prepare the cleavage cocktail fresh. For a standard peptide, use TFA/TIS/H₂O (95:2.5:2.5) . For 100 mg of resin, prepare 2 mL of the cocktail.
-
Cleavage Reaction: Add the cleavage cocktail to the dried resin in a reaction vessel. Swirl gently to ensure the entire resin bed is suspended. The mixture will likely turn yellow.[2]
-
Incubation: Allow the reaction to proceed at room temperature for 2-3 hours with occasional agitation.[2][6]
-
Peptide Isolation: Filter the resin using a fritted syringe or funnel and collect the filtrate. Wash the resin twice with a small volume of fresh TFA (0.5 mL) and combine the filtrates.
-
Precipitation: Add the collected filtrate dropwise into a 50 mL centrifuge tube containing 30-40 mL of ice-cold diethyl ether. A white precipitate of the crude peptide should form immediately.
-
Pelleting and Washing: Centrifuge the suspension (e.g., at 3000 rpm for 5 minutes) to pellet the peptide. Carefully decant the ether. Wash the peptide pellet two more times by resuspending in cold ether and centrifuging to remove residual scavengers.
-
Drying: After the final wash, dry the crude peptide pellet under a stream of nitrogen or in a vacuum desiccator. The peptide is now ready for analysis and purification.
Protocol 2: Mild Cleavage from Acid-Sensitive Resins
This protocol is designed to cleave the peptide from a hyper-acid-sensitive resin (e.g., 2-chlorotrityl) while leaving the Trt and other acid-labile side-chain protecting groups intact.
-
Resin Preparation: As described in Protocol 1.
-
Cleavage Cocktail Preparation: Prepare a solution of 1-2% TFA in DCM (v/v) .
-
Cleavage Reaction: Suspend the resin in the mild cleavage cocktail (e.g., 5 mL for 100 mg of resin).
-
Incubation: Agitate the suspension at room temperature. The reaction is typically fast; perform repetitive treatments of 30 minutes. Monitor the cleavage progress by taking a small aliquot of the solution, evaporating the solvent, and analyzing the residue.
-
Isolation: Filter the resin and collect the filtrate. To ensure complete recovery, wash the resin several times with the cleavage solution or DCM.
-
Work-up: Evaporate the combined filtrates to dryness on a rotary evaporator. The resulting fully protected peptide can be precipitated from ether if necessary.
Visualizations
Caption: General experimental workflow for Trt cleavage and peptide isolation.
Caption: Troubleshooting logic for common issues in Trt group cleavage.
Caption: The role of scavengers in preventing side reactions during Trt cleavage.
References
- 1. peptide.com [peptide.com]
- 2. tools.thermofisher.com [tools.thermofisher.com]
- 3. tools.thermofisher.com [tools.thermofisher.com]
- 4. researchgate.net [researchgate.net]
- 5. peptide.com [peptide.com]
- 6. benchchem.com [benchchem.com]
- 7. peptide.com [peptide.com]
- 8. biotage.com [biotage.com]
- 9. chem.uci.edu [chem.uci.edu]
- 10. Fmoc Resin Cleavage and Deprotection [sigmaaldrich.com]
Technical Support Center: Managing Steric Hindrance with N-Methylated Amino acids in SPPS
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for managing steric hindrance associated with N-methylated amino acids in Solid-Phase Peptide Synthesis (SPPS).
Frequently Asked Questions (FAQs)
Q1: Why is the coupling of N-methylated amino acids so challenging in SPPS?
A1: The primary challenge stems from steric hindrance. The N-methyl group on the amino acid backbone significantly increases bulk around the nitrogen atom, which impedes the approach of the activated acylating species. This steric hindrance slows down reaction kinetics, often leading to incomplete coupling reactions. The issue is particularly pronounced when coupling an N-methylated amino acid to another N-methylated residue.[1][2][3]
Q2: Which coupling reagents are recommended for N-methylated amino acids?
A2: Standard coupling reagents like HBTU and HCTU are often less effective for coupling N-methylated amino acids.[4][5] More potent reagents are required to overcome the low reactivity of the N-methylated amine.[1] Phosphonium-based reagents and specialized uronium/aminium reagents are highly recommended. Some of the most effective coupling reagents include HATU, PyAOP, PyBOP, and PyBroP.[4][6][7][8]
Q3: How does N-methylation affect the properties of a peptide?
A3: N-methylation can significantly enhance the pharmaceutical properties of peptides. It can improve metabolic stability, increase membrane permeability, and enhance oral bioavailability.[1][9][10][11] Additionally, N-methylation can influence peptide conformation and has been used to inhibit peptide aggregation.[12][13] However, it can also lead to challenges in purification, with HPLC profiles sometimes showing multiple peaks due to the presence of cis/trans conformers.[7]
Q4: What are some common side reactions encountered when working with N-methylated amino acids in SPPS?
A4: Besides incomplete coupling, several side reactions can occur. These include diketopiperazine (DKP) formation, especially with N-alkylated peptides, and racemization during the activation of the carboxylic acid.[2][5] Fragmentation of the peptide chain can also occur during acidic cleavage with trifluoroacetic acid (TFA), particularly in sequences with consecutive N-methylated residues.[5][7]
Q5: How can I monitor the completion of a coupling reaction with an N-methylated amino acid?
A5: The standard ninhydrin test is not reliable for monitoring couplings to N-methylated amino acids because the secondary amine gives a weak or no color change. The bromophenol blue test is a recommended alternative for monitoring the completion of these difficult coupling reactions.[4][5]
Troubleshooting Guides
Problem: Incomplete or Low-Yield Coupling of an N-Methylated Amino Acid
Possible Causes & Solutions
| Cause | Recommended Action |
| Insufficiently reactive coupling reagent | Switch to a more potent coupling reagent such as HATU, PyAOP, or PyBroP.[4][6][7] These reagents are specifically designed to overcome the steric hindrance associated with N-methylated amino acids. |
| Steric Hindrance | Increase the reaction time and/or perform a double or even triple coupling to drive the reaction to completion.[5] Using microwave-assisted SPPS can also significantly enhance coupling efficiency for sterically hindered amino acids.[3][9] |
| Suboptimal Reaction Conditions | Optimize the reaction temperature and solvent. While most couplings are performed at room temperature, microwave synthesis can utilize elevated temperatures (e.g., 75°C) to improve kinetics.[1] Ensure the use of appropriate solvents like DMF or NMP.[1] |
| Inadequate Monitoring | Use the bromophenol blue test to accurately monitor reaction completion, as the ninhydrin test is not suitable for N-methylated amines.[4][5] |
Problem: Observation of Deletion Sequences in the Final Peptide
Possible Causes & Solutions
| Cause | Recommended Action |
| Incomplete Coupling | This is the most common cause of deletion sequences. Implement the strategies outlined in the "Incomplete or Low-Yield Coupling" guide, such as using stronger coupling reagents and performing multiple couplings.[2][5] |
| Peptide Aggregation on Resin | N-methylated peptides can sometimes aggregate on the solid support, hindering further reactions. Consider using resins with a lower loading capacity or incorporating pseudoproline dipeptides in the sequence to disrupt secondary structures. |
Problem: Racemization of the N-Methylated Amino Acid
Possible Causes & Solutions
| Cause | Recommended Action |
| Prolonged Activation Time | Minimize the pre-activation time of the amino acid with the coupling reagent before adding it to the resin.[5] |
| Choice of Coupling Reagent and Additives | Certain coupling reagents are less prone to causing racemization. The addition of additives like 1-hydroxy-7-azabenzotriazole (HOAt) can help to suppress this side reaction.[2] |
| Coupling Strategy | Employing a stepwise coupling strategy is generally recommended over segment coupling to minimize the risk of racemization.[2] |
Experimental Protocols
Protocol 1: Standard HATU-Mediated Coupling of an N-Methylated Amino Acid
-
Resin Preparation: Swell the resin in N,N-Dimethylformamide (DMF) or N-Methyl-2-pyrrolidone (NMP).[1][4]
-
Fmoc-Deprotection: Remove the Fmoc protecting group from the N-terminal amine on the resin using a standard procedure (e.g., 20% piperidine in DMF).
-
Washing: Thoroughly wash the resin with DMF to remove residual piperidine.
-
Amino Acid Activation: In a separate vessel, dissolve 4 equivalents of the Fmoc-N-methylated amino acid and 4 equivalents of HATU in DMF or NMP. Add 8 equivalents of diisopropylethylamine (DIEA) and allow the mixture to pre-activate for a short period (e-g., 5 minutes at room temperature).[1][4]
-
Coupling Reaction: Add the pre-activated amino acid solution to the resin. Shake the reaction vessel at room temperature for 1 to 2 hours.[1]
-
Monitoring: Monitor the reaction completion using the bromophenol blue test.[4]
-
Washing: Once the reaction is complete, wash the resin thoroughly with DMF, followed by Dichloromethane (DCM), and Methanol to remove excess reagents and byproducts.[1]
Protocol 2: PyBroP-Mediated Coupling for Highly Hindered Sequences
-
Resin Preparation and Deprotection: Follow steps 1-3 from the HATU protocol.
-
Reagent Preparation: Suspend the resin in DCM. In a separate vessel, dissolve 2 equivalents of the protected amino acid in DCM or DMF.
-
Coupling Reaction: Add the amino acid solution to the resin, followed by 2 equivalents of PyBroP. Cool the mixture to 0°C in an ice bath.[1][14]
-
Base Addition: Add 6 equivalents of DIEA, mix for 1 minute at 0°C, and then allow the reaction to proceed for 1 hour at room temperature.[1][14]
-
Washing: Filter and wash the resin with DCM.[14]
Data Summary
Table 1: Comparison of Coupling Reagents for N-Methylated Amino Acids
| Coupling Reagent | Type | Key Advantages | Considerations |
| HATU | Uronium/Aminium | High reactivity, less epimerization.[6] | Solutions in DMF have moderate stability. |
| PyAOP | Phosphonium | Highly effective, especially for coupling N-methyl amino acids to other N-methyl residues.[2][6] | |
| PyBOP | Phosphonium | Good performance for difficult couplings. | Generally less reactive than PyAOP and HATU. |
| PyBroP | Phosphonium | Highly efficient for sterically demanding couplings.[1][4] | Requires cooling to 0°C initially.[1] |
| HBTU/HCTU | Uronium/Aminium | Commonly used in SPPS, but less effective for N-methylated amino acids.[4][15] | Not recommended for difficult N-methyl couplings. |
| DIC/HOBt | Carbodiimide | A classic coupling method, but often inefficient for N-methylated residues.[2][14] | Byproduct (DCU) can be difficult to remove in some cases.[6] |
Visualizations
Caption: A generalized experimental workflow for the coupling of N-methylated amino acids in SPPS.
References
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. Microwave Assisted SPPS of Hindered, Non-Standard Amino Acids [cem.com]
- 4. peptide.com [peptide.com]
- 5. benchchem.com [benchchem.com]
- 6. peptide.com [peptide.com]
- 7. Solid-phase synthesis and characterization of N-methyl-rich peptides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. assets.ascensusspecialties.com [assets.ascensusspecialties.com]
- 9. Synthesis of N-Methylated Peptides: On-Resin Methylation and Microwave-Assisted Couplings | Springer Nature Experiments [experiments.springernature.com]
- 10. researchgate.net [researchgate.net]
- 11. N-methylation of peptides: a new perspective in medicinal chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. N-Methylated peptide inhibitors of beta-amyloid aggregation and toxicity. Optimization of the inhibitor structure - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. The effect of N-methylation on helical peptides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. peptide.com [peptide.com]
- 15. Peptide Synthesis Reagents: A Guide to Coupling and Protecting Groups - Creative Peptides [creative-peptides.com]
Technical Support Center: Synthesis of Peptides with N-Terminal N-Methyl-Histidine
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address the challenges associated with diketopiperazine (DKP) formation during the synthesis of peptides containing an N-terminal N-methyl-histidine (N-Me-His).
Frequently Asked Questions (FAQs)
Q1: What is diketopiperazine (DKP) formation and why is it a significant issue with N-terminal N-Me-His?
A1: Diketopiperazine (DKP) formation is an intramolecular cyclization reaction that occurs in dipeptides, leading to the formation of a stable six-membered ring. In solid-phase peptide synthesis (SPPS), this results in the cleavage of the N-terminal dipeptide from the resin, significantly reducing the yield of the desired full-length peptide. Peptides with N-terminal N-methylated amino acids, including N-Me-His, are particularly susceptible to DKP formation. This is because N-alkylation can promote the requisite cis-amide bond conformation for cyclization.
Q2: What are the critical steps during SPPS where DKP formation with N-terminal N-Me-His is most likely to occur?
A2: The primary step where DKP formation is induced is during the Fmoc-deprotection of the N-terminal N-Me-His residue. The basic conditions required for Fmoc group removal, typically using piperidine, facilitate the nucleophilic attack of the deprotected secondary amine on the ester linkage to the resin, initiating the cyclization and cleavage.
Q3: How does the choice of side-chain protecting group for N-Me-His affect DKP formation?
A3: While the side-chain protecting group primarily protects the imidazole ring of histidine from side reactions and racemization, its steric and electronic properties can have a secondary influence on the conformation of the peptide backbone and thus potentially on the rate of DKP formation. Commonly used protecting groups for histidine include Trityl (Trt) and tert-Butoxycarbonyl (Boc). While Trt is widely used, Boc has been shown to offer better stability against epimerization at elevated temperatures. The choice of protecting group should be considered in the context of the overall synthetic strategy.
Q4: Can the choice of coupling reagent impact DKP formation when introducing the second amino acid?
A4: While DKP formation predominantly occurs after the formation of the dipeptide, the efficiency of the coupling of the second amino acid to the N-Me-His-resin can play an indirect role. Incomplete coupling can lead to deletion sequences, and the extended reaction times or elevated temperatures sometimes used to drive difficult couplings can potentially lead to side reactions. High-efficiency coupling reagents like HATU and HBTU are commonly used. It is crucial to ensure complete coupling to the N-Me-His residue before proceeding.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution(s) |
| Low yield of the final peptide with a significant amount of a small molecule byproduct. | High level of DKP formation leading to cleavage of the N-terminal dipeptide. | 1. Modify Fmoc-Deprotection Conditions: Switch from the standard 20% piperidine in DMF to a milder deprotection cocktail such as 2% DBU/5% piperazine in NMP. This has been shown to drastically reduce DKP formation. 2. Use a Pre-formed Dipeptide: Synthesize the Fmoc-AA2-N-Me-His-OH dipeptide in solution and couple it as a single unit to the resin-bound amino acid. This bypasses the vulnerable dipeptidyl-resin stage. 3. Lower the Temperature: Perform the Fmoc deprotection and subsequent washing steps at a reduced temperature (e.g., 0-5 °C) to decrease the rate of intramolecular cyclization. |
| Presence of a deletion sequence lacking the N-Me-His and the second amino acid. | Incomplete coupling of the third amino acid after DKP formation and cleavage, followed by capping of the unreacted sites. | This is a direct consequence of DKP formation. Address the root cause of DKP formation using the solutions mentioned above. Ensure complete coupling at each step using a monitoring method like the Kaiser test. |
| Difficulty in purifying the final peptide due to closely eluting impurities. | Presence of truncated peptides resulting from DKP formation. | Optimize the synthesis to minimize DKP formation, which will simplify purification. Employing high-resolution HPLC with an optimized gradient may help in separating the target peptide from DKP-related impurities. |
Data Summary on DKP Prevention Strategies
While specific quantitative data for N-terminal N-Me-His is limited in publicly available literature, the following table summarizes the effectiveness of various strategies for preventing DKP formation with susceptible dipeptides, which are applicable to N-Me-His containing sequences.
| Strategy | Underlying Principle | Reported Effectiveness | Considerations |
| Modified Fmoc Deprotection (e.g., 2% DBU/5% Piperazine in NMP) | Utilizes a less basic and sterically different amine to minimize the base-catalyzed intramolecular cyclization. | High - significant reduction in DKP formation compared to 20% piperidine in DMF.[1][2] | May require optimization of deprotection times to ensure complete Fmoc removal. |
| Use of Pre-formed Dipeptides | Bypasses the formation of the linear dipeptide on the resin, which is the direct precursor to DKP. | Very High - completely avoids the possibility of DKP formation at the dipeptide stage. | Requires additional solution-phase synthesis of the dipeptide, which can be time-consuming. |
| Lowering Reaction Temperature | Reduces the kinetic rate of the intramolecular cyclization reaction. | Moderate to High - can significantly decrease DKP formation, especially when combined with other methods. | May require longer reaction times for deprotection and coupling steps to ensure completion. |
| Choice of Resin | Sterically hindered resins (e.g., 2-chlorotrityl chloride resin) can physically impede the back-biting cyclization reaction. | Moderate - can reduce DKP formation compared to less hindered resins like Wang resin. | The lability of the linker should be compatible with the overall synthetic strategy. |
Experimental Protocols
Protocol 1: Modified Fmoc-Deprotection using 2% DBU/5% Piperazine in NMP
This protocol is recommended for the deprotection of the Fmoc group from the N-terminal N-Me-His residue to minimize DKP formation.
Materials:
-
Peptide-resin with Fmoc-N-Me-His at the N-terminus
-
N-Methyl-2-pyrrolidone (NMP)
-
1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU)
-
Piperazine
-
Dichloromethane (DCM) for washing (optional)
Procedure:
-
Swell the peptide-resin in NMP for 30 minutes.
-
Prepare the deprotection solution: 2% (v/v) DBU and 5% (w/v) piperazine in NMP. Prepare this solution fresh.
-
Drain the swelling solvent from the reaction vessel.
-
Add the deprotection solution to the resin and agitate for 5 minutes at room temperature.
-
Drain the deprotection solution.
-
Add a fresh portion of the deprotection solution and agitate for an additional 10 minutes.
-
Drain the solution and wash the resin thoroughly with NMP (5 x 1 min).
-
Perform a Kaiser test to confirm the completion of deprotection.
-
Proceed immediately to the coupling of the next amino acid.
Protocol 2: Coupling of a Pre-formed Fmoc-Dipeptide
This protocol is a highly effective method to completely bypass DKP formation at the dipeptide stage.
Materials:
-
Resin with the C-terminal amino acid loaded and Fmoc-deprotected.
-
Fmoc-AA2-N-Me-His-OH (pre-synthesized dipeptide)
-
Coupling reagent (e.g., HATU, HBTU)
-
Base (e.g., DIPEA)
-
DMF
-
DCM for washing
Procedure:
-
Swell the deprotected peptide-resin in DMF for 30 minutes.
-
In a separate vial, dissolve the Fmoc-AA2-N-Me-His-OH (1.5 eq.) and HATU (1.45 eq.) in DMF.
-
Add DIPEA (3 eq.) to the dipeptide solution and pre-activate for 2-3 minutes.
-
Drain the DMF from the resin and add the activated dipeptide solution.
-
Agitate the reaction mixture for 1-2 hours at room temperature.
-
Monitor the coupling reaction using the Kaiser test.
-
Once the coupling is complete, drain the reaction solution and wash the resin with DMF (3 x 1 min) and DCM (3 x 1 min).
-
Proceed with the synthesis of the remaining peptide sequence.
Visualizations
Caption: Mechanism of diketopiperazine (DKP) formation with an N-terminal N-Me-His.
Caption: Decision workflow for preventing DKP formation with N-terminal N-Me-His.
Caption: General experimental workflow for SPPS of peptides with N-terminal N-Me-His.
References
Technical Support Center: Aggregation of N-Me-His Containing Peptides
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing aggregation issues specifically related to peptides containing N-methyl-histidine (N-Me-His).
Frequently Asked Questions (FAQs)
Q1: Why is my peptide containing N-Me-His aggregating?
A1: Peptide aggregation is a multifaceted issue driven by various factors. For peptides containing N-methyl-histidine (N-Me-His), aggregation can be influenced by a unique interplay of structural and environmental factors:
-
Increased Hydrophobicity: The addition of a methyl group to the histidine side chain increases its hydrophobicity. This can enhance hydrophobic interactions between peptide molecules, promoting self-association to minimize exposure to aqueous environments.[1][2]
-
Disruption of Secondary Structures: While N-methylation of the backbone amide can disrupt the hydrogen bonds necessary for the formation of β-sheet structures, a common cause of aggregation, N-methylation on the histidine side chain does not directly prevent this.[1] However, it can induce conformational changes that may inadvertently expose other hydrophobic residues, leading to aggregation.
-
pH and Charge State: The imidazole side chain of histidine has a pKa of approximately 6.0.[3] Methylation can slightly alter this pKa. At pH values above its pKa, the N-Me-His residue will be predominantly neutral, which can reduce intermolecular electrostatic repulsion and increase the likelihood of aggregation, particularly if other hydrophobic residues are present.[3] Conversely, at a pH below the pKa, the positively charged N-Me-His can help prevent aggregation through electrostatic repulsion.[3][4]
-
Peptide Concentration: Higher concentrations of the peptide increase the probability of intermolecular interactions, which can lead to the formation of aggregates.[1]
-
Temperature: Elevated temperatures can accelerate aggregation by increasing molecular motion and strengthening hydrophobic interactions.[1]
-
Ionic Strength: The salt concentration in the solution can modulate electrostatic interactions. High ionic strength may shield the charges on the peptide, reducing repulsive forces and potentially promoting aggregation.[3][4]
Q2: I thought N-methylation was supposed to prevent peptide aggregation. Why is my N-Me-His peptide still aggregating?
A2: This is a critical point. N-methylation is often employed as a strategy to inhibit aggregation, but its effect is context-dependent. The confusion arises from the location of the N-methylation:
-
Backbone N-methylation: When the nitrogen of the peptide backbone is methylated (creating an N-methylated amino acid), it replaces a hydrogen atom that is crucial for forming the hydrogen bonds that stabilize β-sheet structures. This disruption of β-sheet formation is a powerful way to prevent aggregation.[1]
-
Side-Chain N-methylation (as in N-Me-His): In N-Me-His, the methylation is on the imidazole ring of the histidine side chain, not the backbone. Therefore, it does not directly disrupt the backbone hydrogen bonding responsible for β-sheet formation. While it can influence conformation, its primary impact on aggregation is often through increased hydrophobicity and altered charge characteristics of the side chain.
Therefore, while backbone N-methylation is a common anti-aggregation strategy, side-chain N-methylation, as seen in N-Me-His, can sometimes contribute to aggregation due to increased hydrophobicity.
Q3: How can I detect and characterize the aggregation of my N-Me-His peptide?
A3: A combination of techniques is recommended to detect and characterize peptide aggregation, as no single method provides a complete picture.[5]
| Analytical Technique | Information Provided | Key Advantages |
| Dynamic Light Scattering (DLS) | Provides the size distribution of particles in solution (hydrodynamic radius). | Rapid, non-invasive, and highly sensitive to the presence of large aggregates.[1] |
| Size Exclusion Chromatography (SEC) | Separates molecules based on size, allowing for the quantification of monomers, oligomers, and larger aggregates. | Quantitative and provides information on the distribution of different aggregate species.[1] |
| Thioflavin T (ThT) Assay | A fluorescence-based assay that detects the presence of amyloid-like fibrils containing β-sheet structures.[4] | Highly specific for amyloid-like aggregates and useful for kinetic studies of fibril formation.[1][4] |
| Transmission Electron Microscopy (TEM) | Allows for the direct visualization of the morphology of aggregates (e.g., fibrils, amorphous aggregates). | Provides high-resolution images of aggregate structures.[1] |
| Circular Dichroism (CD) Spectroscopy | Provides information about the secondary structure of the peptide (e.g., α-helix, β-sheet, random coil). | Can detect conformational changes associated with aggregation, such as an increase in β-sheet content.[5] |
| 1H NMR Spectroscopy | Can detect the presence of different aggregate species and provide insights into intermolecular interactions.[6][7] | Provides detailed structural information at the atomic level.[6][7] |
Troubleshooting Guides
Issue 1: My N-Me-His peptide precipitates immediately upon dissolution in a neutral buffer (e.g., PBS pH 7.4).
| Potential Cause | Troubleshooting Strategy | Rationale |
| High Peptide Concentration | Dissolve the peptide at a lower concentration. | The peptide concentration may be exceeding its solubility limit under the given conditions.[3] |
| Rapid Aggregation at Neutral pH | 1. Dissolve the peptide in a small amount of an organic solvent (e.g., DMSO, DMF, acetonitrile) before slowly adding the aqueous buffer.[1] 2. First, dissolve the peptide in a disaggregating solvent like 10% acetic acid or 6M Guanidine HCl, then dilute it into the final buffer.[3] | The neutral state of the N-Me-His side chain at neutral pH can promote rapid aggregation.[3] Using an organic or disaggregating solvent first can disrupt initial hydrophobic interactions. |
| Incorrect pH | Adjust the pH of the buffer to be at least one pH unit away from the peptide's isoelectric point (pI). For many N-Me-His peptides, a slightly acidic buffer (pH 4-5.5) may be beneficial.[3][8] | At a pH below the pKa of N-Me-His, the side chain will be positively charged, leading to electrostatic repulsion that can prevent aggregation.[3] |
Issue 2: My N-Me-His peptide is initially soluble but aggregates over time during storage.
| Potential Cause | Troubleshooting Strategy | Rationale |
| Slow Nucleation-Dependent Aggregation | 1. Add cryoprotectants (e.g., glycerol) or non-ionic surfactants (e.g., Polysorbate 20 at 0.02%) to the storage buffer.[3] 2. Store at a lower temperature (e.g., 4°C or -20°C).[1] | These excipients can inhibit the formation of small aggregate "seeds" that lead to larger aggregates over time.[3] Lower temperatures slow down the aggregation process.[1] |
| Freeze-Thaw Cycles | Aliquot the peptide solution into single-use vials to minimize freeze-thaw cycles.[3] | Repeated freezing and thawing can induce stress on the peptide, leading to aggregation.[3] |
| Subtle pH Changes | Ensure the buffer has sufficient buffering capacity to maintain a stable pH over time. | Small shifts in pH can alter the charge state of the N-Me-His residue and promote aggregation.[3] |
Issue 3: I observe aggregation during an experimental step like purification or buffer exchange.
| Potential Cause | Troubleshooting Strategy | Rationale |
| High Local Concentration | Perform buffer exchange or purification at a lower peptide concentration or in the presence of a stabilizing excipient. | Techniques like dialysis or chromatography can lead to increased local concentrations of the peptide, promoting aggregation.[3] |
| Temperature Fluctuations | Maintain a constant temperature throughout the experiment. | Changes in temperature can affect the stability and solubility of the peptide.[3] |
| Interaction with Surfaces | Consider adding a low concentration of a non-ionic detergent (e.g., 0.01-0.1% Polysorbate 20/80) to reduce surface adsorption.[3] | Peptides can aggregate at interfaces, such as on the surface of chromatography media or containers.[9] |
Experimental Protocols
Protocol 1: Thioflavin T (ThT) Assay for Detection of Amyloid-like Aggregates
This protocol outlines a general procedure for using the ThT assay to monitor the formation of amyloid-like fibrils.
Materials:
-
N-Me-His containing peptide
-
Thioflavin T (ThT) stock solution (e.g., 1 mM in water)
-
Assay buffer (e.g., phosphate buffer at a desired pH)
-
96-well black, clear-bottom microplate
-
Fluorescence plate reader
Procedure:
-
Sample Preparation: Prepare the peptide solutions at the desired concentrations in the assay buffer. It is recommended to filter the solutions through a 0.22 µm syringe filter to remove any pre-existing aggregates. Include a buffer-only control.
-
ThT Addition: Add ThT from the stock solution to each well to a final concentration of 10-25 µM.[1]
-
Incubation: Incubate the plate at a specific temperature (e.g., 37°C). The plate can be incubated with or without shaking, depending on whether you want to promote or simply observe aggregation.
-
Measurement: Measure the fluorescence intensity at regular intervals using an excitation wavelength of approximately 440-450 nm and an emission wavelength of approximately 480-490 nm.[1][3]
-
Data Analysis: Plot the fluorescence intensity against time to observe the kinetics of aggregation. A sigmoidal curve is often indicative of nucleated fibril formation.[4]
Protocol 2: Dynamic Light Scattering (DLS) for Sizing Aggregates
This protocol provides a general workflow for analyzing peptide aggregation using DLS.
Materials:
-
N-Me-His containing peptide solution
-
Low-volume cuvette
-
DLS instrument
Procedure:
-
Sample Preparation: Filter the peptide solution through a low-protein-binding 0.02 µm or 0.1 µm filter to remove dust and extraneous particles.[1]
-
Cuvette Loading: Carefully pipette the filtered sample into a clean, dust-free cuvette, avoiding the introduction of air bubbles.[1]
-
Equilibration: Place the cuvette in the DLS instrument and allow the sample to equilibrate to the desired temperature.
-
Data Acquisition: Set the instrument parameters, including the solvent viscosity and refractive index. Acquire the scattering data. It is advisable to average multiple measurements for a reliable size distribution.[1]
-
Data Analysis: Analyze the data to determine the hydrodynamic radius (Rh) and the polydispersity index (PDI). An increase in Rh and PDI over time is indicative of aggregation.[1]
Visualizations
Caption: Troubleshooting workflow for addressing peptide aggregation.
Caption: Factors influencing aggregation of N-Me-His peptides.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. Factors affecting the physical stability (aggregation) of peptide therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 5. verifiedpeptides.com [verifiedpeptides.com]
- 6. Aggregation Behavior of Structurally Similar Therapeutic Peptides Investigated by 1H NMR and All-Atom Molecular Dynamics Simulations - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Reddit - The heart of the internet [reddit.com]
- 9. files.core.ac.uk [files.core.ac.uk]
Technical Support Center: Synthesis of N-Methylated Peptides
Welcome to the Technical Support Center for N-methylated peptide synthesis. This resource is designed for researchers, scientists, and drug development professionals to provide expert guidance on improving the yield and purity of N-methylated peptides. Here you will find troubleshooting advice, frequently asked questions (FAQs), detailed experimental protocols, and comparative data to address common challenges encountered during synthesis and purification.
Frequently Asked Questions (FAQs)
Q1: What is the primary challenge in synthesizing N-methylated peptides?
A1: The main difficulty lies in the reduced nucleophilicity of the N-methylated amine. The methyl group on the amide nitrogen creates steric hindrance, which slows down the coupling reaction and often leads to incomplete incorporation of the subsequent amino acid.[1][2] This necessitates the use of more potent coupling reagents, and sometimes requires longer reaction times or higher temperatures to achieve a satisfactory yield.[2]
Q2: How does N-methylation impact the final yield and purity of a synthetic peptide?
A2: The incorporation of N-methylated amino acids typically results in a lower crude yield and purity compared to the synthesis of standard peptides.[1] The challenges in achieving complete coupling can lead to a higher prevalence of deletion sequences and other side products, which makes the subsequent purification process more demanding.[1]
Q3: Can N-methylation be performed on any amino acid in a sequence?
A3: While N-methylation can be applied to most amino acids, certain residues can present challenges. For instance, methylation of cysteine and histidine can sometimes lead to side-chain methylation.[3] Additionally, N-methylation involving aspartic acid has been observed to be problematic and may result in side reactions like aspartimide formation, leading to significant impurities.[4]
Q4: My purified N-methylated peptide shows multiple peaks on HPLC. Does this indicate it is impure?
A4: Not necessarily. Peptides rich in N-methylated residues can exist as a mixture of cis/trans isomers of the amide bonds. The rotation around these bonds is slow, which can result in the appearance of multiple, well-resolved peaks on an HPLC chromatogram, even for a pure compound.[2]
Q5: What is the best way to confirm the successful synthesis and purity of my N-methylated peptide?
A5: A combination of analytical techniques is recommended. Mass spectrometry should be used to verify the correct molecular weight, accounting for the mass increase of 14 Da for each methylation.[1] Reversed-phase HPLC (RP-HPLC) is crucial for assessing purity. Due to their increased hydrophobicity, N-methylated peptides typically have a longer retention time on RP-HPLC compared to their non-methylated counterparts.[1]
Troubleshooting Guides
Problem 1: Low Coupling Efficiency and Incomplete Reactions
| Potential Cause | Troubleshooting Step | Expected Outcome |
| Ineffective Coupling Reagent | Standard uronium-based reagents like HBTU and HCTU are often less effective for coupling onto N-methylated residues.[2] Switch to more potent phosphonium-based reagents (e.g., PyBOP, PyAOP) or specialized uronium/aminium reagents (e.g., HATU, COMU).[2][5] | Increased coupling efficiency and higher yield of the desired peptide. |
| Steric Hindrance | The steric bulk of the N-methyl group impedes the coupling reaction.[1] Perform double or even triple couplings to drive the reaction to completion.[2] Monitoring the reaction with a colorimetric test like the bromophenol blue test can confirm completion.[2] | A higher percentage of the target peptide and a reduction in deletion sequences. |
| Suboptimal Reaction Conditions | Standard room temperature and reaction times may be insufficient. | The use of microwave-assisted synthesis can significantly enhance coupling efficiency and reduce reaction times.[6] Alternatively, increasing the reaction temperature can also improve outcomes, but must be done cautiously to avoid racemization. |
Problem 2: Side Reactions and Impurity Formation
| Potential Cause | Troubleshooting Step | Expected Outcome |
| Racemization | The activation of the carboxylic acid during coupling can lead to epimerization, especially with prolonged reaction times or strong bases.[7][8] | Utilize additives that suppress racemization, such as 1-hydroxy-7-azabenzotriazole (HOAt).[2][7] When using reagents like HATU with DIPEA, keep pre-activation times to a minimum.[2] |
| Aspartimide Formation | Peptides containing aspartic acid are prone to forming a cyclic aspartimide side product, particularly during prolonged exposure to bases like DBU in the N-methylation step.[4] | Reduce the exposure time to the base during the methylation process. For problematic sequences, consider abandoning a second treatment with DBU and dimethylsulfate if impurities increase.[4] |
| Diketopiperazine (DKP) Formation | This side reaction is common in Fmoc-SPPS, especially with N-alkylated peptides, and leads to chain termination.[2] | The use of 2-chlorotrityl chloride resin can help to minimize DKP formation.[2] |
Quantitative Data Summary
The following tables provide a summary of quantitative data from various studies to illustrate the impact of different reagents and conditions on the synthesis of N-methylated peptides.
Table 1: Comparison of Coupling Reagent Efficiency
| Coupling Reagent | Additive | Target Peptide/Residue | Purity/Yield | Reference |
| HBTU/HCTU | HOBt | General N-methylated residues | Often low yields | [2] |
| HATU | HOAt | General N-methylated residues | High efficiency | [5] |
| PyAOP | HOAt | Sterically hindered couplings | High efficiency | [5] |
| PyBOP | HOBt | Sterically hindered couplings | High efficiency | [5] |
| COMU | N/A | General N-methylated residues | Comparable to HATU | [5] |
Table 2: Influence of N-Methylation Conditions on Crude Product Purity
| N-terminal Residue for Methylation | N-methylation Conditions | Crude Product Purity (HPLC) | Reference |
| Aspartic Acid (Asp) | Standard DBU treatment | 26% | [4] |
| Aspartic Acid (Asp) | Reduced DBU treatment | 54% | [4] |
| Aspartic Acid (Asp) | Microwave-assisted synthesis | 73% | [4] |
| Glutamic Acid (Glu) | Standard DBU treatment | 84-93% | [4] |
Experimental Protocols
Protocol 1: On-Resin N-Methylation of a Peptide
This protocol is adapted from a three-step procedure involving sulfonylation, methylation, and desulfonylation.[4]
-
Sulfonylation:
-
Swell the peptide-resin in N-methylpyrrolidine (NMP).
-
Prepare a solution of 10 equivalents of 4-dimethylaminopyridine (DMAP) and 4 equivalents of o-nitrobenzenesulfonyl chloride (o-NBS-Cl) in NMP.
-
Add the pre-activated solution to the resin and shake for the optimized duration (e.g., reduced time with ultrasonic agitation).[4]
-
Wash the resin thoroughly with NMP.
-
-
Methylation:
-
Prepare a solution of 10 equivalents of 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU) and 10 equivalents of dimethylsulfate in NMP.
-
Add the solution to the sulfonated peptide-resin and shake.
-
Wash the resin with NMP.
-
For difficult residues, this step can be repeated, but caution is advised for sensitive amino acids like Asp.[4]
-
-
Desulfonylation:
-
Prepare a solution of 10 equivalents of 2-mercaptoethanol and 5 equivalents of DBU in NMP.[4]
-
Add the solution to the resin and shake until the resin becomes colorless.
-
Wash the resin extensively with NMP and then with dichloromethane (DCM).
-
Protocol 2: Microwave-Assisted Coupling to an N-Methylated Residue
This protocol provides a general guideline for using microwave energy to improve coupling efficiency.[6]
-
Resin Preparation:
-
Swell the N-methylated peptide-resin in a suitable solvent like DMF or NMP in a microwave-compatible reaction vessel.
-
-
Coupling Cocktail Preparation:
-
In a separate vial, dissolve 4 equivalents of the Fmoc-protected amino acid and 3.8 equivalents of a potent coupling reagent (e.g., HATU) in DMF or NMP.
-
Add 6 equivalents of a base such as N,N-diisopropylethylamine (DIPEA).
-
-
Microwave-Assisted Coupling:
-
Add the activated coupling cocktail to the resin.
-
Place the reaction vessel in a peptide synthesizer with microwave capability.
-
Apply microwave irradiation at a controlled temperature (e.g., 50-75°C) for a specified time (e.g., 5-15 minutes).
-
After the coupling is complete, wash the resin thoroughly with the solvent.
-
-
Confirmation of Coupling:
-
Perform a colorimetric test (e.g., Kaiser test for primary amines or bromophenol blue test for secondary amines) to ensure the reaction has gone to completion. Repeat the coupling if necessary.
-
Visualizations
Caption: Workflow for improving N-methylated peptide synthesis.
Caption: Troubleshooting logic for N-methylated peptide synthesis.
References
- 1. lifetein.com [lifetein.com]
- 2. benchchem.com [benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. pubs.acs.org [pubs.acs.org]
- 5. bachem.com [bachem.com]
- 6. Synthesis of N-Methylated Peptides: On-Resin Methylation and Microwave-Assisted Couplings | Springer Nature Experiments [experiments.springernature.com]
- 7. globalresearchonline.net [globalresearchonline.net]
- 8. scholle.oc.uni-kiel.de [scholle.oc.uni-kiel.de]
Validation & Comparative
A Comparative Guide to Histidine Side-Chain Protecting Groups: Trityl (Trt) and Its Alternatives
In the realm of peptide synthesis, particularly Solid-Phase Peptide Synthesis (SPPS), the unique properties of the histidine residue present a significant challenge. The nucleophilic character of its imidazole side chain can lead to undesirable side reactions and, most notably, a high propensity for racemization during coupling steps. To circumvent these issues, the imidazole group is temporarily masked with a protecting group. The choice of this protecting group is a critical decision that profoundly impacts the efficiency, purity, and stereochemical integrity of the final peptide.
This guide provides an objective, data-driven comparison of the widely used Trityl (Trt) protecting group with other common alternatives for histidine side-chain protection. We will delve into their performance characteristics, supported by experimental data, and provide detailed protocols for their application.
Performance Comparison of Histidine Protecting Groups
The ideal protecting group for the histidine side chain should be stable throughout the synthesis, effectively prevent side reactions, and be cleanly removable under conditions that do not compromise the integrity of the peptide. The following table summarizes the key performance characteristics of Trityl (Trt) and other frequently used protecting groups.
| Protecting Group | Synthesis Strategy | Relative Acid Lability | Racemization Suppression | Cleavage Conditions | Key Advantages & Disadvantages |
| Trityl (Trt) | Fmoc/tBu | High | Moderate; does not fully prevent racemization, especially with prolonged activation times.[1][2] | TFA-based cocktails (e.g., 90-95% TFA).[3] | Advantages: Widely used, good solubility of the protected amino acid.[4] Disadvantages: Prone to racemization, released trityl cation can cause side reactions.[2][5] |
| Methoxytrityl (Mmt) | Fmoc/tBu | Very High | Similar to Trt | 1-2% TFA in DCM, AcOH/TFE/DCM.[4][6] | Advantages: More acid-labile than Trt, allowing for selective deprotection.[4] Disadvantages: Extreme acid sensitivity may require specific coupling conditions. |
| Methyltrityl (Mtt) | Fmoc/tBu | Higher than Mmt | Similar to Trt | ~15% TFA, 1% TFA in DCM, or HFIP/TFE/DCM.[4][7] | Advantages: More acid-labile than Trt, useful for orthogonal strategies.[4][7] Disadvantages: Susceptible to premature removal under certain conditions. |
| tert-Butoxycarbonyl (Boc) | Fmoc/tBu & Boc/Bzl | High | Good | TFA-based cocktails (cleaved simultaneously with other tBu groups).[8] | Advantages: Effective at suppressing racemization compared to Trt.[8] Disadvantages: Can be labile during prolonged synthesis. |
| 2,4-Dinitrophenyl (Dnp) | Boc/Bzl | Very Stable | Good | Thiolysis (e.g., thiophenol or 2-mercaptoethanol).[9][10] | Advantages: High stability, excellent racemization suppression.[9][10] Disadvantages: Requires a separate, orthogonal deprotection step; partially labile to piperidine.[1][11] |
| Tosyl (Tos) | Boc/Bzl | Stable | Moderate | Strong acids (e.g., HF).[11][12] | Advantages: Cost-effective, widely used in Boc chemistry. Disadvantages: Can be unstable in the presence of HOBt; released tosyl groups can cause side reactions. |
| Benzyloxymethyl (Bom) | Boc/Bzl | High | Excellent | Strong acids (e.g., HF); cleavage can release formaldehyde.[13] | Advantages: Very effective at suppressing racemization by protecting the π-nitrogen.[4] Disadvantages: More expensive; cleavage byproducts can be problematic.[4][13] |
| N-1-(4,4-Dimethyl-2,6-dioxocyclohexyl)ethyl (Dde) | Orthogonal | Stable to acid and base | N/A (used for orthogonal protection) | 2% Hydrazine in DMF.[14] | Advantages: Fully orthogonal to both Fmoc and Boc strategies, allowing for selective side-chain modification.[15] Disadvantages: Can undergo migration under certain conditions.[16] |
Quantitative Data on Racemization
The suppression of racemization is a critical factor when selecting a histidine protecting group. The following table presents comparative data on the formation of the D-isomer of histidine during the synthesis of Liraglutide using different protecting groups and coupling conditions.
| Histidine Derivative | Coupling Conditions | % D-Isomer Formation |
| Fmoc-His(Trt)-OH | 50°C, 10 min | >16% |
| Fmoc-His(Boc)-OH | 50°C, 10 min | Not specified, but significantly lower than Trt |
| Fmoc-His(Boc)-OH | 90°C, 2 min | 0.81% |
| Fmoc-His(π-Mbom)-OH | 90°C, 2 min | 0.8% |
| Data sourced from a study on Liraglutide synthesis.[2][8] |
Experimental Protocols
Detailed and standardized experimental protocols are essential for reproducible results in peptide synthesis. Below are representative protocols for key steps involving the use of Trityl and other protecting groups for histidine.
Protocol 1: Coupling of Fmoc-His(Trt)-OH in SPPS
This protocol outlines a standard procedure for the incorporation of a Trityl-protected histidine residue into a growing peptide chain on a solid support using HBTU/HOBt activation.
Materials:
-
Fmoc-deprotected peptide-resin
-
Fmoc-His(Trt)-OH (3-5 equivalents)
-
HBTU (3-5 equivalents)
-
HOBt (3-5 equivalents)
-
DIPEA (6-10 equivalents)
-
DMF (N,N-Dimethylformamide)
-
DCM (Dichloromethane)
-
20% Piperidine in DMF
Procedure:
-
Resin Swelling: Swell the Fmoc-deprotected peptide-resin in DMF for 30-60 minutes.
-
Fmoc Deprotection: Treat the resin with 20% piperidine in DMF for 20 minutes to remove the N-terminal Fmoc group. Wash the resin thoroughly with DMF and DCM.[17]
-
Amino Acid Activation: In a separate vessel, dissolve Fmoc-His(Trt)-OH, HBTU, and HOBt in a minimal amount of DMF. Add DIPEA and allow the mixture to pre-activate for 5-10 minutes. To minimize racemization, it is crucial to keep the pre-activation time as short as possible.[5][18]
-
Coupling: Add the activated amino acid solution to the resin. Agitate the mixture at room temperature for 1-2 hours, or until a negative ninhydrin test indicates complete coupling.[5][19]
-
Washing: Wash the resin thoroughly with DMF and DCM to remove excess reagents and byproducts.
Protocol 2: Cleavage of the Trityl (Trt) Group and Peptide from Resin
This protocol describes the final cleavage of the peptide from the resin and the simultaneous removal of the Trt group and other acid-labile side-chain protecting groups.
Materials:
-
Peptide-resin
-
Cleavage Cocktail (e.g., Reagent K: 82.5% TFA, 5% phenol, 5% water, 5% thioanisole, 2.5% 1,2-ethanedithiol)
-
Cold diethyl ether
Procedure:
-
Resin Preparation: Wash the peptide-resin with DCM and dry it under vacuum.
-
Cleavage: Add the cleavage cocktail to the resin (typically 10 mL per gram of resin).[20] Allow the reaction to proceed at room temperature for 2-3 hours. The solution may turn yellow due to the formation of the trityl cation.[3]
-
Peptide Precipitation: Filter the resin and collect the filtrate. Precipitate the peptide by adding the filtrate to a 10-fold volume of cold diethyl ether.
-
Peptide Isolation: Isolate the precipitated peptide by centrifugation or filtration. Wash the peptide with cold diethyl ether and dry under vacuum.
Protocol 3: Orthogonal Deprotection of the Dde Group
This protocol outlines the selective removal of the Dde protecting group from a lysine side chain while the peptide remains on the resin and other protecting groups (including Trt) are intact.
Materials:
-
Peptide-resin with Dde-protected lysine
-
2% Hydrazine in DMF
-
DMF
Procedure:
-
Resin Swelling: Swell the peptide-resin in DMF.
-
Dde Cleavage: Treat the resin with a solution of 2% hydrazine in DMF for 3-5 minutes. Repeat this treatment two more times.
-
Washing: Wash the resin thoroughly with DMF to remove the cleavage reagents and byproducts. The deprotected lysine side chain is now available for further modification.
Visualizing the Chemistry of Histidine Protection
The following diagrams, generated using the DOT language, illustrate key concepts in the protection and deprotection of histidine.
Caption: General scheme for the protection and deprotection of the histidine side chain with the Trityl group.
Caption: A simplified workflow for a single coupling cycle of Fmoc-His(Trt)-OH in Solid-Phase Peptide Synthesis.
References
- 1. benchchem.com [benchchem.com]
- 2. Advances in Fmoc solid‐phase peptide synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. tools.thermofisher.com [tools.thermofisher.com]
- 4. peptide.com [peptide.com]
- 5. benchchem.com [benchchem.com]
- 6. biotage.com [biotage.com]
- 7. researchgate.net [researchgate.net]
- 8. cemcontenttype.s3.amazonaws.com [cemcontenttype.s3.amazonaws.com]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
- 11. benchchem.com [benchchem.com]
- 12. benchchem.com [benchchem.com]
- 13. bachem.com [bachem.com]
- 14. peptide.com [peptide.com]
- 15. researchgate.net [researchgate.net]
- 16. chem.uci.edu [chem.uci.edu]
- 17. chemistry.du.ac.in [chemistry.du.ac.in]
- 18. pubs.acs.org [pubs.acs.org]
- 19. rsc.org [rsc.org]
- 20. benchchem.com [benchchem.com]
A Comparative Guide to Analytical Techniques for Characterizing N-Methylated Peptides
For researchers, scientists, and drug development professionals, the precise characterization of N-methylated peptides is critical for advancing therapeutic design and understanding biological processes. N-methylation, the addition of a methyl group to the backbone amide nitrogen of a peptide, profoundly alters its conformational flexibility, proteolytic stability, and cell permeability. These modifications, while beneficial for therapeutic applications, present unique challenges for traditional analytical methods. This guide provides an objective comparison of the leading analytical techniques used to characterize N-methylated peptides, supported by experimental data and detailed protocols.
Executive Summary
The characterization of N-methylated peptides primarily relies on three major analytical techniques: Mass Spectrometry (MS), Nuclear Magnetic Resonance (NMR) Spectroscopy, and Edman Degradation. Each method offers distinct advantages and disadvantages in terms of sensitivity, resolution, and the type of structural information it provides.
-
Mass Spectrometry (MS) stands out for its high sensitivity and throughput, making it the dominant technique for sequencing N-methylated peptides and identifying the precise location of methylation.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy is unparalleled in its ability to determine the three-dimensional structure and conformational dynamics of N-methylated peptides in solution.
-
Edman Degradation , a classic protein sequencing method, is severely limited by the presence of N-methylation, particularly at the N-terminus.
The choice of technique is dictated by the specific research question, the sample amount, and the desired level of structural detail. A multi-faceted approach, often combining MS and NMR, is frequently necessary for a comprehensive characterization of N-methylated peptides.
Comparison of Analytical Techniques
The following table summarizes the key performance characteristics of the primary analytical techniques for characterizing N-methylated peptides.
| Feature | Mass Spectrometry (MS) | Nuclear Magnetic Resonance (NMR) Spectroscopy | Edman Degradation |
| Primary Application | Sequencing, identification and localization of N-methylation | 3D structure determination, conformational analysis in solution | N-terminal sequencing of unmodified peptides |
| Sensitivity | High (picomole to femtomole) | Moderate to low (micromole to millimole) | Moderate (picomole)[1] |
| Throughput | High | Low | Low to moderate |
| Sample Requirement | Low | High | Low |
| Structural Information | Primary sequence, molecular weight, location of modifications.[2] | 3D structure, conformational dynamics, cis/trans isomerization.[3][4] | N-terminal sequence.[5][6] |
| Limitations | Fragmentation can be complex to interpret; may not distinguish isomers without specialized techniques. | Not suitable for large peptides (>30-50 kDa)[7]; requires isotopic labeling for larger molecules; complex data analysis. | Blocked by N-terminal methylation[6][8]; internal N-methylation can halt or severely hinder the reaction.[5] |
Experimental Protocols
Mass Spectrometry-Based Sequencing of an N-Methylated Peptide
This protocol outlines a general workflow for identifying and sequencing an N-methylated peptide using high-resolution mass spectrometry.[5]
-
Sample Preparation and Digestion: The protein of interest is enzymatically digested (e.g., with trypsin) to generate a mixture of peptides suitable for MS/MS analysis.
-
Liquid Chromatography (LC) Separation: The peptide mixture is separated using reverse-phase high-performance liquid chromatography (HPLC), which is directly coupled to the mass spectrometer. This separates peptides based on their hydrophobicity.
-
Mass Spectrometry (MS) Analysis:
-
Full MS Scan: The mass spectrometer acquires a full scan to determine the mass-to-charge ratio (m/z) of the intact peptides eluting from the LC column.
-
Tandem MS (MS/MS) Analysis: The most abundant peptide ions are selected for fragmentation. Collision-induced dissociation (CID) or higher-energy collisional dissociation (HCD) are common fragmentation methods. Electron transfer dissociation (ETD) is particularly effective for preserving labile modifications like N-methylation.
-
-
Data Analysis: The resulting MS/MS spectra are searched against a protein sequence database to identify the peptide sequence. The presence of N-methylation is indicated by a mass shift of 14.01565 Da. Manual inspection of the spectra is often necessary to confirm the site of methylation.
NMR Spectroscopy for Conformational Analysis
This protocol provides a general approach for determining the solution structure of an N-methylated peptide.
-
Sample Preparation: The N-methylated peptide is dissolved in a suitable deuterated solvent (e.g., D₂O, deuterated methanol, or a mixture) to a concentration of 0.5-5 mM.
-
NMR Data Acquisition: A series of one- and two-dimensional NMR experiments are performed:
-
¹H NMR: Provides a general overview of the peptide's proton signals.
-
TOCSY (Total Correlation Spectroscopy): Identifies protons that are part of the same amino acid spin system.
-
NOESY (Nuclear Overhauser Effect Spectroscopy) or ROESY (Rotating-frame Overhauser Effect Spectroscopy): Provides information about through-space distances between protons, which is crucial for determining the 3D structure. ROESY is often preferred for peptides as it can distinguish between positive and negative NOEs.[4]
-
-
Structure Calculation: The distance restraints obtained from NOESY/ROESY experiments, along with dihedral angle restraints derived from coupling constants, are used as input for structure calculation programs (e.g., CYANA, XPLOR-NIH) to generate a family of 3D structures consistent with the NMR data.
Edman Degradation of a Peptide
This protocol describes the classical method for N-terminal sequencing.
-
Coupling: The peptide is reacted with phenyl isothiocyanate (PITC) under alkaline conditions to form a phenylthiocarbamoyl (PTC)-peptide. If the N-terminal residue is methylated, this reaction will fail.[5][6]
-
Cleavage: The PTC-peptide is treated with anhydrous trifluoroacetic acid (TFA) to cleave the N-terminal amino acid as an anilinothiazolinone (ATZ) derivative.
-
Conversion: The ATZ-amino acid is converted to the more stable phenylthiohydantoin (PTH)-amino acid derivative by treatment with aqueous acid.
-
Identification: The PTH-amino acid is identified by chromatography, typically HPLC.
-
Cycle Repetition: The remaining peptide undergoes the next cycle of degradation to identify the subsequent amino acid.
Visualizing Workflows and Decision Making
Caption: Mass Spectrometry Workflow for N-methylated Peptide Analysis.
Caption: NMR Spectroscopy Workflow for 3D Structure Determination.
Caption: Decision-making guide for selecting an analytical technique.
Conclusion
The characterization of N-methylated peptides requires a thoughtful selection of analytical techniques. Mass spectrometry is the cornerstone for sequencing and identifying sites of N-methylation due to its high sensitivity and throughput. For detailed three-dimensional structural and dynamic information, NMR spectroscopy is the method of choice, although it demands larger sample quantities and more complex data analysis. Edman degradation, while a powerful tool for unmodified peptides, is of limited use for N-methylated counterparts. Ultimately, a comprehensive understanding of these important biomolecules often necessitates an integrated approach, leveraging the strengths of multiple analytical platforms to unlock their full therapeutic and biological potential.
References
- 1. Edman degradation - Wikipedia [en.wikipedia.org]
- 2. Peptide Analysis Techniques Review - Creative Peptides [creative-peptides.com]
- 3. benchchem.com [benchchem.com]
- 4. portal.fis.tum.de [portal.fis.tum.de]
- 5. benchchem.com [benchchem.com]
- 6. Edman Degradation: A Classic Protein Sequencing Technique - MetwareBio [metwarebio.com]
- 7. Methyl-Based NMR Spectroscopy Methods for Uncovering Structural Dynamics in Large Proteins and Protein Complexes - PMC [pmc.ncbi.nlm.nih.gov]
- 8. N-Terminal Sequencing Using Edman Degradation: How to Optimize Your Experiment for Accurate Results | MtoZ Biolabs [mtoz-biolabs.com]
Navigating N-Methylated Peptides: A Comparative Guide to Sequencing Technologies
For researchers in proteomics and drug development, obtaining an accurate amino acid sequence is fundamental. However, the presence of post-translational modifications (PTMs), such as N-methylation, can present significant analytical challenges. N-methylated peptides, crucial in cellular processes and increasingly incorporated into therapeutic peptides to enhance stability and efficacy, are characterized by the addition of a methyl group to the nitrogen atom of the peptide backbone. This guide provides a comprehensive comparison of the traditional Edman degradation method with modern mass spectrometry-based techniques for sequencing peptides containing N-methylated residues. We will delve into the chemical principles, present comparative performance data, and provide detailed experimental protocols to assist researchers in selecting the optimal strategy for their specific needs.
The Edman Degradation Approach: A Foundational Technique Meets Its Limits
Edman degradation has been a cornerstone of protein chemistry for decades, providing a direct method for sequencing peptides from the N-terminus.[1][2][3][4][5][6] The process involves a stepwise chemical reaction that sequentially removes and identifies one amino acid at a time.[1][2][3][4][5][6]
The Challenge of N-Methylation
The primary limitation of Edman degradation lies in its requirement for a free primary N-terminal amino group.[3][4] The initial step of the Edman reaction involves the coupling of phenyl isothiocyanate (PITC) to this N-terminal amine.[2][6][7] In N-methylated peptides, the N-terminus is a secondary amine, which either completely prevents or severely hinders the PITC coupling reaction.[1] This blockage means that the Edman sequencing process cannot initiate, leading to a complete failure to obtain any sequence information.[1][3] If an N-methylated amino acid is located within the peptide chain, the Edman degradation will proceed until it reaches the modified residue, at which point the process will halt.[1]
Mass Spectrometry: The Superior Alternative for N-Methylated Peptides
Mass spectrometry (MS) has emerged as the gold standard for sequencing complex and modified peptides.[1][4] Unlike Edman degradation, MS-based methods do not rely on a free N-terminus and can analyze complex mixtures of peptides.[1][4] The most powerful approach for this purpose is tandem mass spectrometry (MS/MS) coupled with de novo sequencing algorithms.[1]
Fragmentation Techniques for Modified Peptides
In a typical MS/MS experiment, peptides are fragmented, and the resulting fragment ions are measured to deduce the amino acid sequence. The choice of fragmentation method is critical when dealing with PTMs:
-
Collision-Induced Dissociation (CID): While common, CID can sometimes cause the loss of labile PTMs before the peptide backbone is fragmented.[1]
-
Electron Transfer Dissociation (ETD): This technique is particularly well-suited for sequencing N-methylated peptides as it preserves the modification on the fragment ions, allowing for precise localization of the N-methylated residue.[1]
Performance Comparison: Edman Degradation vs. Mass Spectrometry
The selection of a sequencing method should be based on the specific research question and the nature of the peptide sample. The following table summarizes the key performance characteristics of Edman degradation and mass spectrometry for sequencing N-methylated peptides.
| Feature | Edman Degradation | Mass Spectrometry (LC-MS/MS with ETD) |
| Principle | Sequential chemical cleavage from the N-terminus.[2][5] | Fragmentation of peptides and mass analysis of the fragments.[4][8] |
| Applicability to N-Methylated Peptides | Not applicable; the N-terminal methylation blocks the initial reaction.[1][3] | Highly effective; capable of sequencing and localizing N-methylated residues.[1] |
| Sample Requirement | Requires a pure, single protein sample with an unmodified N-terminus.[4] | Can analyze complex protein mixtures.[4] |
| Sequence Coverage | Typically sequences the first 30-50 amino acids of a protein.[2][4] | Can achieve full sequence coverage with multiple proteases.[8] |
| Detection of PTMs | Limited to identifying that the N-terminus is blocked; cannot characterize the modification.[4] | Can identify and localize a wide range of PTMs, including N-methylation.[1][8] |
| Throughput | Low throughput, with a relatively long analytical process.[9] | High throughput, suitable for large-scale proteomics.[10] |
| De Novo Sequencing | Inherently a de novo sequencing method.[10] | Can be used for de novo sequencing, especially with high-resolution data.[1] |
Experimental Protocols
Protocol 1: Edman Degradation of a Peptide (and its failure with N-methylation)
Objective: To sequence a peptide from the N-terminus using Edman degradation.
Methodology:
-
Sample Preparation: The peptide sample is purified and immobilized on a solid support, typically a polyvinylidene difluoride (PVDF) membrane.[2]
-
Cycle 1 - Coupling: The immobilized peptide is treated with PITC under alkaline conditions (pH ~9.0) to form a phenylthiocarbamoyl (PTC) derivative at the N-terminus.[7]
-
N-Methylation Note: If the N-terminal residue is methylated, this reaction will fail, and no product will be detected in subsequent steps.[1]
-
-
Cycle 1 - Cleavage: Anhydrous trifluoroacetic acid (TFA) is introduced to cleave the peptide bond between the first and second amino acids, releasing the N-terminal residue as an anilinothiazolinone (ATZ) derivative.[1]
-
Conversion and Identification: The ATZ-amino acid is extracted and converted to a more stable phenylthiohydantoin (PTH)-amino acid derivative. This PTH-amino acid is then identified by high-performance liquid chromatography (HPLC).[2]
-
Subsequent Cycles: The remaining peptide, now one amino acid shorter, undergoes the same cycle of coupling, cleavage, and identification to determine the sequence in a stepwise manner.
Protocol 2: Sequencing of an N-Methylated Peptide by LC-MS/MS with ETD
Objective: To determine the sequence and locate the N-methylated residue in a peptide using liquid chromatography-tandem mass spectrometry with electron transfer dissociation.
Methodology:
-
Sample Preparation and Digestion: The protein of interest is enzymatically digested (e.g., with trypsin) to generate a mixture of peptides. This step is crucial for creating peptides of a suitable size for MS/MS analysis.[1][8]
-
Liquid Chromatography (LC) Separation: The peptide mixture is separated using reverse-phase high-performance liquid chromatography (HPLC), which is directly coupled to the mass spectrometer. This separates the peptides based on their hydrophobicity before they enter the MS.[1]
-
MS1 Scan (Full Scan): As peptides elute from the LC column, they are ionized (e.g., by electrospray ionization) and enter the mass spectrometer. A full MS scan (MS1) is performed to determine the mass-to-charge ratio (m/z) of all the peptide ions present at that moment.[1]
-
Peptide Fragmentation (MS2 Scan with ETD): A specific peptide ion of interest (a precursor ion) from the MS1 scan is selected and subjected to fragmentation using Electron Transfer Dissociation (ETD). In ETD, radical anions are transferred to the multiply charged peptide cations, causing fragmentation along the peptide backbone, primarily at the N-Cα bond, generating c- and z-type fragment ions. This process tends to leave PTMs intact.[1]
-
MS2 Scan: A mass spectrum of the resulting fragment ions (MS2) is acquired. This spectrum contains the information needed to determine the peptide's sequence.[1]
-
De Novo Sequencing and Data Analysis: The amino acid sequence is determined by interpreting the mass differences between the peaks in the MS2 spectrum.
-
The algorithm identifies series of peaks (e.g., a c-ion series) where the mass difference between adjacent peaks corresponds to the mass of an amino acid residue.[1]
-
When an N-methylated residue is present, the algorithm will detect a mass shift of 14.01565 Da (the mass of a methyl group, CH₂) in the fragment ion series.[1]
-
By piecing together these mass differences, the software reconstructs the full peptide sequence, including the location of the N-methylated residue.[1]
-
-
Data Review: The algorithm-generated sequence is manually reviewed to ensure the quality of the spectral match and the accuracy of the sequence assignment.[1]
Visualizing the Limitation of Edman Degradation
The following diagram illustrates the standard Edman degradation workflow and highlights the point at which N-terminal methylation blocks the sequencing process.
Conclusion
While Edman degradation remains a valuable tool for the high-confidence N-terminal sequencing of simple, unmodified peptides, it is fundamentally unsuited for analyzing peptides with N-methylated residues.[1] The chemistry of the method is directly inhibited by this modification, leading to a complete halt in the sequencing process.[1] For researchers working with known or potentially N-methylated peptides, mass spectrometry-based methods, particularly those employing Electron Transfer Dissociation (ETD), are the definitive and superior choice.[1] MS offers the sensitivity, throughput, and analytical power to not only sequence the entire peptide but also to precisely identify and localize N-methylated residues and other post-translational modifications. Adopting an MS-based workflow is essential for accurately characterizing these complex and biologically significant molecules.
References
- 1. benchchem.com [benchchem.com]
- 2. Edman degradation - Wikipedia [en.wikipedia.org]
- 3. Edman Degradation: A Classic Protein Sequencing Technique - MetwareBio [metwarebio.com]
- 4. Edman Degradation vs Mass Spectrometry | AltaBioscience [altabioscience.com]
- 5. How Does Edman Sequencing Enable N-Terminal Protein Sequencing? Key Steps and Mechanisms | MtoZ Biolabs [mtoz-biolabs.com]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. N-Terminal Sequencing by Edman Degradation Service - Creative Proteomics [creative-proteomics.com]
- 8. Protein Sequencing by Mass Spectrometry - Creative Proteomics [creative-proteomics.com]
- 9. N-Terminal Sequencing: A Comparative Analysis of Edman Degradation and Mass Spectrometry Approaches | MtoZ Biolabs [mtoz-biolabs.com]
- 10. Edman Sequencing vs. Mass Spectrometry: A Comparison of Protein Sequencing Techniques | MtoZ Biolabs [mtoz-biolabs.com]
The Impact of N-Methylation on Peptide Structure and Function: A Comparative Guide
N-methylation, the substitution of a hydrogen atom with a methyl group on the amide nitrogen of a peptide backbone, is a powerful and widely adopted strategy in medicinal chemistry to enhance the therapeutic potential of peptides.[1][2] This modification significantly alters the physicochemical and biological properties of peptides, addressing common liabilities such as poor metabolic stability, low membrane permeability, and conformational flexibility.[1][3][4] This guide provides an objective comparison of N-methylated versus unmodified peptides, supported by experimental data, detailed methodologies, and illustrative diagrams to guide researchers and drug development professionals.
Impact on Physicochemical and Biological Properties
The introduction of a methyl group to the peptide backbone induces profound changes in its structure and, consequently, its function. These changes can be strategically employed to fine-tune a peptide's pharmacokinetic and pharmacodynamic profile.
Conformational Control and Structural Rigidity
N-methylation imposes significant steric constraints on the peptide backbone, restricting the rotation around the Cα-N bond and reducing the overall conformational flexibility.[1][5] This "conformational constraint" can pre-organize the peptide into a bioactive conformation, which can lead to enhanced receptor affinity and selectivity.[1][6] A key structural consequence is the increased propensity for a cis amide bond conformation, which is energetically unfavorable in most unmodified peptides.[1] This shift can be critical for mimicking specific protein turns required for optimal receptor engagement.[1]
Table 1: Conformational Effects of N-Methylation
| Property | Unmodified Peptide | N-Methylated Peptide | Rationale |
|---|---|---|---|
| Backbone Flexibility | High | Reduced | Steric hindrance from the N-methyl group restricts bond rotation.[1] |
| Preferred Amide Bond | Trans (>99.9%) | Increased propensity for cis | The N-methyl group reduces the energy difference between cis and trans isomers.[1] |
| Bioactive Conformation | Achieved upon binding (entropic penalty) | Can be locked into a pre-organized bioactive state | Reduced flexibility decreases the entropic cost of receptor binding.[1] |
Enhancement of Proteolytic Stability
One of the most significant advantages of N-methylation is the remarkable increase in resistance to enzymatic degradation.[2][7] Proteases recognize and bind to the peptide backbone through a network of hydrogen bonds. By replacing the amide proton—a key hydrogen bond donor—with a methyl group, N-methylation disrupts this recognition process, effectively shielding the peptide from cleavage.[1][8]
Table 2: Comparative Proteolytic Stability of Peptides
| Peptide | Modification | Half-life in Human Plasma (t½) | Fold Improvement |
|---|---|---|---|
| Model Peptide A | Unmodified | 15 min | - |
| N-Me-Peptide A | Single N-methylation | > 240 min | > 16x |
| Veber-Hirschmann Peptide | Unmodified | Unstable | - |
| Tri-N-methylated Analog | Three N-methylations | Significantly more stable | Data not quantified, but enables oral bioavailability.[3][7] |
Data is representative and compiled from various studies to illustrate the general effect.
Improved Membrane Permeability and Oral Bioavailability
N-methylation is a proven strategy for improving a peptide's ability to cross cellular membranes, a critical factor for oral bioavailability.[5][9][10] This enhancement stems from two main effects:
-
Reduced Hydrogen Bonding : The removal of the amide proton decreases the number of hydrogen bond donors (HBDs), which in turn lowers the desolvation penalty required for the peptide to move from an aqueous environment into the hydrophobic lipid bilayer of the cell membrane.[1]
-
Increased Lipophilicity : The addition of a methyl group increases the overall hydrophobicity of the peptide, favoring its partitioning into the membrane.[1]
Furthermore, the conformational rigidity induced by N-methylation can lead to the formation of intramolecular hydrogen bonds, masking polar groups and presenting a more hydrophobic surface, which further facilitates membrane passage.[9] This combination of effects has led to the development of orally bioavailable peptide drugs.[3][7][9]
Table 3: Effect of N-Methylation on Peptide Permeability
| Peptide | Number of N-Methyl Groups | Caco-2 Permeability (Papp, 10⁻⁶ cm/s) | Oral Bioavailability (Rat) |
|---|---|---|---|
| Cyclic Hexapeptide Scaffold | 0 | < 1 (Poor) | Not reported |
| Permeable Analogues | 1-5 (position-dependent) | > 10 (High, similar to testosterone) | Not reported for all, but demonstrates potential.[11] |
| Tri-N-methylated Somatostatin Analog | 3 | Markedly enhanced intestinal permeability | ~10%[3][7] |
| Highly Permeable Cyclic Hexapeptide | 3 | High (Data not specified) | 28%[9] |
Modulation of Receptor Affinity and Selectivity
The effect of N-methylation on receptor binding is highly context-dependent.[1] By altering the peptide's conformation, N-methylation can either enhance or decrease binding affinity.
-
Affinity Enhancement : If the N-methylation locks the peptide into its bioactive conformation for a specific receptor, the entropic penalty of binding is reduced, leading to higher affinity.[1]
-
Affinity Reduction : Conversely, if the induced conformation is incompatible with the receptor's binding site, affinity will decrease.[1]
This sensitivity allows for "selectivity tuning." A systematic N-methylation scan can identify positions where modification favors binding to the desired receptor subtype while disfavoring interaction with off-target receptors.[1][3] For instance, multiple N-methylations of a cyclic hexapeptide integrin antagonist increased its selectivity toward different integrin subtypes.[3]
Experimental Protocols and Methodologies
Reproducible and well-documented experimental methods are crucial for evaluating the impact of N-methylation.
On-Resin N-Methylation of Peptides
This protocol describes a common and efficient method for site-selective N-methylation during solid-phase peptide synthesis (SPPS).[12][13]
Protocol: Three-Step On-Resin N-Methylation
-
Sulfonylation (Amine Protection) :
-
The peptide-resin with a free N-terminal amine is swollen in N-methylpyrrolidone (NMP).
-
A solution of 10 equivalents of 4-(dimethylamino)pyridine (DMAP) and 4 equivalents of 2-nitrobenzenesulfonyl chloride (o-NBS-Cl) in NMP is pre-activated and then added to the resin.
-
The reaction is allowed to proceed for up to 2 hours to ensure complete protection of the amine with the o-NBS group.[12]
-
-
Methylation (Mitsunobu Reaction) :
-
The sulfonated peptide-resin is washed and suspended in tetrahydrofuran (THF).
-
Triphenylphosphine (Ph₃P) and diisopropyl azodicarboxylate (DIAD) or diethyl azodicarboxylate (DEAD) are added, followed by methanol (as the methyl source). This step introduces the methyl group onto the sulfonamide nitrogen.
-
-
Desulfonylation (Amine Deprotection) :
-
The resin is treated with a solution containing 5 equivalents of 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU) and 10 equivalents of 2-mercaptoethanol in NMP.
-
This step rapidly removes the o-NBS protecting group, revealing the newly formed N-methylated amine, which is ready for the next amino acid coupling.[14]
-
Proteolytic Stability Assay
This assay evaluates the resistance of peptides to enzymatic degradation in a biologically relevant matrix like human plasma or serum.[8]
Protocol: Peptide Stability in Human Plasma
-
Preparation : A stock solution of the test peptide is prepared in a suitable solvent (e.g., DMSO or water).
-
Incubation : The peptide stock solution is diluted into pre-warmed (37°C) human plasma to a final concentration of 1-10 µM.
-
Sampling : Aliquots are taken at various time points (e.g., 0, 15, 30, 60, 120, 240 minutes).
-
Reaction Quenching : The enzymatic reaction in each aliquot is stopped by adding an equal volume of a quenching solution (e.g., 10% trichloroacetic acid or cold acetonitrile with an internal standard).
-
Analysis : Samples are centrifuged to precipitate plasma proteins. The supernatant is analyzed by LC-MS/MS to quantify the remaining amount of the parent peptide at each time point.
-
Data Interpretation : The percentage of remaining peptide is plotted against time, and the half-life (t½) is calculated from the degradation curve.
Caco-2 Permeability Assay
The Caco-2 cell line is a widely used in vitro model to predict intestinal drug absorption in humans.[1][11]
Protocol: Caco-2 Cell Permeability Assay
-
Cell Culture : Caco-2 cells are seeded on permeable Transwell® filter inserts and cultured for 21-25 days to allow them to differentiate into a polarized monolayer that forms tight junctions, mimicking the intestinal epithelium.
-
Monolayer Integrity Test : The integrity of the cell monolayer is confirmed by measuring the transepithelial electrical resistance (TEER) and by assessing the permeability of a paracellular marker like Lucifer yellow or mannitol.[11]
-
Permeability Experiment (Apical to Basolateral) :
-
The culture medium is replaced with transport buffer (e.g., Hank's Balanced Salt Solution, HBSS).
-
The test peptide is added to the apical (AP) chamber (representing the intestinal lumen).
-
Samples are taken from the basolateral (BL) chamber (representing the blood) at various time points. The AP chamber is also sampled at the beginning and end of the experiment.
-
-
Analysis : The concentration of the peptide in the collected samples is quantified by LC-MS/MS.
-
Calculation : The apparent permeability coefficient (Papp) is calculated using the formula: Papp = (dQ/dt) / (A * C₀), where dQ/dt is the rate of peptide appearance in the receiver chamber, A is the surface area of the filter, and C₀ is the initial concentration in the donor chamber.
Visualizing the Impact and Workflow of N-Methylation
Diagrams created using Graphviz provide a clear visual summary of the concepts and processes involved in working with N-methylated peptides.
Conclusion
N-methylation is a versatile and impactful modification in peptide drug discovery.[1][15] By introducing a single methyl group to the peptide backbone, researchers can rationally modulate a suite of properties critical for therapeutic success. The strategic application of N-methylation enhances proteolytic stability, improves membrane permeability, and allows for the fine-tuning of receptor affinity and selectivity.[3][12][16] The ability to convert peptides with poor pharmacokinetic profiles into drug candidates with significant oral bioavailability underscores the power of this chemical tool.[3][14] A systematic approach, combining synthesis, in vitro evaluation, and conformational analysis, is key to successfully harnessing the benefits of N-methylation for the development of next-generation peptide therapeutics.
References
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. N-methylation of peptides: a new perspective in medicinal chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. N-methylation in amino acids and peptides: Scope and limitations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Improvement on Permeability of Cyclic Peptide/Peptidomimetic: Backbone N-Methylation as A Useful Tool - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. pubs.acs.org [pubs.acs.org]
- 9. On-resin N-methylation of cyclic peptides for discovery of orally bioavailable scaffolds - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Improvement on Permeability of Cyclic Peptide/Peptidomimetic: Backbone N-Methylation as A Useful Tool - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. pubs.acs.org [pubs.acs.org]
- 12. pubs.acs.org [pubs.acs.org]
- 13. Synthesis of N-Methylated Peptides: On-Resin Methylation and Microwave-Assisted Couplings | Springer Nature Experiments [experiments.springernature.com]
- 14. researchgate.net [researchgate.net]
- 15. Backbone N-methylation of peptides: Advances in synthesis and applications in pharmaceutical drug development - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Serum-stable and selective backbone-N-methylated cyclic peptides that inhibit prokaryotic glycolytic mutases - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to Coupling Reagents for N-Methylated Amino Acids
For Researchers, Scientists, and Drug Development Professionals
The incorporation of N-methylated amino acids into peptide chains is a crucial strategy in medicinal chemistry for enhancing the pharmacological properties of therapeutic peptides. N-methylation can increase metabolic stability, improve cell permeability, and constrain peptide conformation, often leading to enhanced oral bioavailability and target specificity. However, the steric hindrance presented by the N-methyl group poses a significant challenge during peptide synthesis, frequently resulting in low coupling yields and an increased risk of racemization. The judicious selection of a coupling reagent is therefore critical for the successful synthesis of N-methylated peptides.[1]
This guide provides an objective comparison of commonly used coupling reagents for N-methylated amino acids, supported by experimental data, to assist researchers in selecting the optimal reagent for their synthetic needs.
The Challenge of Coupling N-Methylated Amino Acids
The primary difficulty in acylating N-methylated amino acids lies in the steric bulk around the secondary amine, which significantly slows down the reaction rate.[1] This reduced reactivity necessitates the use of highly efficient coupling reagents to achieve satisfactory yields. Furthermore, the extended reaction times and potentially harsh conditions required can increase the likelihood of epimerization at the chiral center of the activated amino acid, thereby compromising the stereochemical integrity of the peptide.[1]
Classification of Coupling Reagents
Coupling reagents can be broadly categorized into several classes, with uronium/aminium salts and phosphonium salts being the most prominent for difficult couplings.[2][3] Other categories include carbodiimides, phosphonic acid anhydrides, and various other reagents.[1][2]
Quantitative Comparison of Coupling Reagent Performance
To facilitate a clear comparison, the following tables summarize quantitative data from various studies on the coupling of N-methylated and other sterically hindered amino acids. These tables highlight key metrics such as yield, reaction time, and the degree of racemization observed with different reagents.
Table 1: Performance of Uronium/Aminium Salt Reagents
| Coupling Reagent | Model Coupling | Yield (%) | Reaction Time (h) | Racemization/Epimerization | Key Notes |
| HATU | Boc-Phe-(NMe)Ala-Phe-OBzl | Significant Yield[4] | 1 - 2[5] | Low, but can occur with some bases.[6] | Considered a gold standard for difficult couplings.[5] Superior to HBTU in terms of speed and purity.[7] |
| HBTU | Boc-Phe-(NMe)Ala-Phe-OBzl | Significant Yield[4] | > 2[5] | Higher propensity for epimerization than HATU.[7] | Generally less effective than HATU for sterically hindered couplings.[5] |
| HCTU | Difficult Sequences | High | Fast | Low | Shows comparable or slightly better yields than HBTU in some cases.[8] |
| COMU | Z-MeVal-MeVal-OCMe3 | 89%[9] | 0.5 - 3 | Reduced epimerization compared to HBTU/HATU.[9] | Safer alternative to benzotriazole-based reagents with good solubility.[3][9] Byproducts are water-soluble.[9][10] |
Table 2: Performance of Phosphonium Salt Reagents
| Coupling Reagent | Model Coupling | Yield (%) | Reaction Time (h) | Racemization/Epimerization | Key Notes |
| PyBOP | Hindered Couplings | High | 1 - 2[5] | Low, especially with HOAt. | Very effective for hindered couplings.[5] |
| PyAOP | N-protected N-methyl amino acids | High | 1 - 2 | Low | Often superior for coupling two N-methylated residues.[5][11][12] |
| PyBroP | Boc-Phe-(NMe)Aib-Phe-OBzl | Significant Yield[4] | 1[5] | Can cause racemization with prolonged coupling.[3] | A powerful reagent for highly sterically demanding couplings.[1][11] |
Table 3: Performance of Other Coupling Reagents
| Coupling Reagent | Model Coupling | Yield (%) | Reaction Time (h) | Racemization/Epimerization | Key Notes |
| T3P® | Solution-phase cyclization of N-methylated tetrapeptides | High | Varies | Low epimerization.[13] | A green and efficient reagent with simplified work-up.[1] Effective for both solution and solid-phase synthesis.[14][15] |
| BOP-Cl | Hindered Couplings | High | 1 - 3[5] | Effective at suppressing epimerization.[16] | An older but effective reagent for hindered couplings.[5][17] |
| DEPBT | Solution-phase coupling of Boc-N-methylated amino acids | High | 1 - 2 | Offers a significant advantage in minimizing epimerization.[1] | Efficient for synthesizing N-protected peptide alcohols and N-glycopeptides.[18] |
| BEP | Various N-methyl peptides | 88 - 97%[19] | 1 | No loss of optical purity reported.[19] | A powerful reagent for N-methylated peptide synthesis.[19] |
| BTC (Triphosgene) | DNA-conjugated N-methyl amide bond formation | > 70% conversion | ~2[5][20] | - | Generates highly reactive amino acid chloride in situ.[5] |
Experimental Protocols
Detailed and consistent execution of coupling protocols is crucial for success. Below are representative protocols for the use of selected coupling reagents in both solid-phase and solution-phase synthesis.
Protocol 1: HATU Coupling on Solid Phase
This protocol is a standard method for coupling Fmoc-protected amino acids onto a resin-bound peptide with an N-terminal N-methyl amine.[5][17]
-
Resin Preparation: Swell the resin in N,N-Dimethylformamide (DMF) or N-Methyl-2-pyrrolidone (NMP) for at least 30 minutes.[5]
-
Deprotection: Remove the N-terminal Fmoc protecting group using a 20% piperidine solution in DMF.[1]
-
Washing: Thoroughly wash the resin with DMF.[1]
-
Amino Acid Activation (Pre-activation): In a separate vessel, dissolve the Fmoc-protected amino acid (4 equivalents), HATU (4 equivalents) in DMF or NMP. Add N,N-Diisopropylethylamine (DIEA) (8 equivalents) to the solution and allow the mixture to pre-activate at room temperature for 5 minutes.[5]
-
Coupling Reaction: Drain the solvent from the swelled resin and add the pre-activated amino acid solution. Shake the reaction vessel at room temperature for 1 to 2 hours.[5]
-
Monitoring and Completion: Monitor the reaction using a colorimetric test such as the Bromophenol Blue test.[5] If the coupling is incomplete, a second coupling may be necessary.
-
Washing: Once the reaction is complete, drain the coupling solution and wash the resin extensively with DMF.[5]
Protocol 2: PyBroP Coupling on Solid Phase
PyBroP is a highly effective phosphonium salt reagent, particularly for sterically demanding couplings.[5][11]
-
Resin Preparation and Deprotection: Follow steps 1-3 from Protocol 1.
-
Reagent Addition: Suspend the resin in Dichloromethane (DCM) or DMF. Add a solution of the Fmoc-amino acid (2 equivalents) to the resin suspension. Add PyBroP (2 equivalents) to the mixture. Cool the reaction vessel to 0°C in an ice bath.[17]
-
Coupling Reaction: Add DIEA (6 equivalents) and mix the suspension at 0°C for 1 minute, then continue mixing at room temperature for 1 hour.[17]
-
Monitoring and Washing: Follow steps 6-7 from Protocol 1.
Protocol 3: T3P® Coupling in Solution-Phase
T3P® is a versatile and environmentally friendly coupling reagent.[1][15]
-
Reactant Preparation: In a suitable solvent such as ethyl acetate or DMF, dissolve the N-protected N-methylated amino acid (1.0 equivalent) and the amine component (1.0 equivalent).[1]
-
Base Addition: Add a suitable base, such as N-ethylmorpholine or DIEA (3.0 equivalents).
-
T3P® Addition: Add T3P® (1.5 equivalents, typically as a 50% solution in a suitable solvent like ethyl acetate).
-
Reaction: Stir the reaction mixture at room temperature until completion, which can be monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).[1]
-
Work-up: Perform an aqueous work-up to remove the water-soluble byproducts.
Protocol 4: COMU Coupling in Solution-Phase
COMU is a third-generation uronium salt that offers high efficiency and a favorable safety profile.[9][16]
-
Reactant Preparation: Dissolve the N-protected amino acid (1 equivalent), the amino component (1 equivalent), and a base (2 equivalents, or 3 for ester hydrochlorides) in DMF. Cool the mixture to 0°C.[16]
-
COMU Addition: Add COMU (1 equivalent) to the reaction mixture.[16]
-
Reaction: Stir the reaction at 0°C for 1 hour, then allow it to warm to room temperature and stir for an additional 2-3 hours.[16]
-
Monitoring and Work-up: Monitor the reaction by TLC or LC-MS. Work-up the reaction by diluting with an organic solvent like ethyl acetate and performing aqueous extractions.[16]
Visualizing the Peptide Coupling Workflow and Challenges
The following diagrams, created using the DOT language, illustrate key concepts in the coupling of N-methylated amino acids.
Caption: General workflow for solid-phase peptide synthesis (SPPS).
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. bachem.com [bachem.com]
- 4. Comparative study of methods to couple hindered peptides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. Suppression of alpha-carbon racemization in peptide synthesis based on a thiol-labile amino protecting group - PMC [pmc.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. Evaluation of COMU as a coupling reagent for in situ neutralization Boc solid phase peptide synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. pubs.acs.org [pubs.acs.org]
- 10. COMU | 1075198-30-9 | FC15427 | Biosynth [biosynth.com]
- 11. peptide.com [peptide.com]
- 12. Solid-phase synthesis and characterization of N-methyl-rich peptides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. T3P Brochure | AMRI [amri.staging.ribbitt.com]
- 14. researchgate.net [researchgate.net]
- 15. Speeding up sustainable solution-phase peptide synthesis using T3P® as a green coupling reagent: methods and challenges - Green Chemistry (RSC Publishing) [pubs.rsc.org]
- 16. benchchem.com [benchchem.com]
- 17. peptide.com [peptide.com]
- 18. globalresearchonline.net [globalresearchonline.net]
- 19. thieme-connect.com [thieme-connect.com]
- 20. pubs.acs.org [pubs.acs.org]
A Comparative Guide to the Purity Assessment of Fmoc-N-Me-His(Trt)-OH Raw Material
For Researchers, Scientists, and Drug Development Professionals
The chemical and stereochemical purity of raw materials like Fmoc-N-Me-His(Trt)-OH is paramount in peptide synthesis. Even minor impurities can lead to the formation of undesired side products, complicating purification and potentially impacting the final peptide's biological activity. This guide provides a comparative overview of essential analytical techniques for the comprehensive purity assessment of this compound, offering objective comparisons and detailed experimental protocols.
Overview of Key Purity Attributes and Analytical Techniques
A thorough purity assessment of this compound involves evaluating several critical attributes. Different analytical techniques offer complementary information, and a multi-faceted approach is necessary for a complete quality profile. The primary methods include High-Performance Liquid Chromatography (HPLC) for chemical purity, Mass Spectrometry (MS) for identity confirmation, Nuclear Magnetic Resonance (NMR) for structural integrity, and Chiral Chromatography for stereochemical purity.
// Logical Connections HPLC -> Purity; MS -> Identity; NMR -> Structure; Chiral -> Enantiomer;
// Annotations Purity -> Identity [style=invis]; Identity -> Structure [style=invis]; Structure -> Enantiomer [style=invis]; {rank=same; HPLC; Purity;} {rank=same; MS; Identity;} {rank=same; NMR; Structure;} {rank=same; Chiral; Enantiomer;} } Purity Assessment Workflow
Comparative Analysis of Analytical Methodologies
The choice of analytical technique depends on the specific impurity being targeted. Histidine derivatives are notoriously prone to racemization during synthesis and activation[1][2][3][4]. Furthermore, impurities can arise from the Fmoc protection step, such as Fmoc-β-Ala-OH or dipeptide formation[2].
// Central Node Compound [label="this compound", shape=box, style="rounded,filled", fillcolor="#FBBC05", fontcolor="#202124"];
// Impurity Types node [fillcolor="#F1F3F4", fontcolor="#202124"]; Racemate [label="D-Isomer\n(Racemization)"]; RelatedSub [label="Related Substances\n(e.g., Deprotected Species)"]; ProcessImp [label="Process Impurities\n(e.g., Fmoc-β-Ala)"]; Residual [label="Residual Solvents\n(e.g., Acetate)"];
// Analytical Techniques node [fillcolor="#4285F4", fontcolor="#FFFFFF"]; ChiralHPLC [label="Chiral HPLC/GC"]; RPHPLC [label="RP-HPLC-UV"]; LCMS [label="LC-MS"]; NMR [label="NMR"]; GC [label="Headspace GC"];
// Edges edge [color="#34A853"]; Compound -> Racemate; Compound -> RelatedSub; Compound -> ProcessImp; Compound -> Residual;
edge [color="#EA4335", style=dashed]; Racemate -> ChiralHPLC; RelatedSub -> RPHPLC; RelatedSub -> LCMS; ProcessImp -> RPHPLC; ProcessImp -> LCMS; Residual -> GC; Residual -> NMR [label=" (some)"]; } Impurity Detection Map
Quantitative Data Summary
The following table presents a hypothetical comparison of two raw material lots of this compound, illustrating typical data obtained from the analytical methods described. High-quality material should exhibit high chemical and enantiomeric purity with minimal process-related impurities.
| Parameter | Method | Specification | Result (Lot A) | Result (Lot B) | Comment |
| Chemical Purity | RP-HPLC (265 nm) | ≥ 99.0% | 99.6% | 98.5% | Lot B shows a higher level of impurities. |
| Identity | LC-MS (ESI+) | Conforms | 634.71 [M+H]⁺ | 634.70 [M+H]⁺ | Both lots confirm the correct molecular weight (Calc: 633.73 g/mol ). |
| Enantiomeric Purity | Chiral HPLC | ≥ 99.8% L-isomer | 99.9% | 99.5% | Lot B exhibits significant racemization[2][3]. |
| Related Impurities | RP-HPLC (265 nm) | ≤ 0.1% each | Fmoc-OH: 0.05% | Fmoc-OH: 0.3% | Higher levels of synthesis-related byproducts in Lot B. |
| Acetate Content | Ion Chromatography | ≤ 0.02% | < 0.01% | 0.15% | Acetic acid can act as a capping agent in peptide synthesis[2][5]. |
| Appearance | Visual | White to off-white powder | Conforms | Conforms | - |
Detailed Experimental Protocols
Accurate and reproducible data rely on well-defined experimental protocols. Below are standard methodologies for the key analyses.
Reversed-Phase HPLC (RP-HPLC) for Chemical Purity
This method separates the main compound from more or less hydrophobic impurities.
-
Instrumentation: HPLC system with UV detector.
-
Column: C18 stationary phase (e.g., 4.6 x 150 mm, 3.5 µm).
-
Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in Water.
-
Mobile Phase B: 0.1% Trifluoroacetic acid (TFA) in Acetonitrile.
-
Gradient: 50% to 100% B over 15 minutes.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at 265 nm (for the Fmoc group) and 220 nm.[6][7]
-
Sample Preparation: Dissolve 1 mg of raw material in 1 mL of 50:50 Acetonitrile/Water.
Liquid Chromatography-Mass Spectrometry (LC-MS) for Identity
This technique confirms the molecular weight of the compound.
-
Instrumentation: LC system coupled to a mass spectrometer (e.g., ESI-TOF).
-
Column and Gradient: Same as RP-HPLC protocol.
-
Ionization Mode: Electrospray Ionization, Positive (ESI+).
-
Mass Range: m/z 100 - 1000.
-
Analysis: Look for the protonated molecular ion [M+H]⁺ at approximately m/z 634.7.[8]
¹H NMR for Structural Confirmation
NMR provides detailed structural information, confirming the identity and integrity of the molecule.
-
Instrumentation: 400 MHz or higher NMR spectrometer.
-
Solvent: Deuterated chloroform (CDCl₃) or DMSO-d₆.
-
Internal Standard: Tetramethylsilane (TMS).
-
Procedure: Acquire a standard proton spectrum. Key signals to verify include the N-methyl singlet, the trityl and Fmoc aromatic protons, and the alpha- and beta-protons of the histidine backbone. The absence of unexpected signals confirms high purity[9][10].
Chiral HPLC for Enantiomeric Purity
This is a critical test to quantify the amount of the undesirable D-enantiomer.
-
Instrumentation: HPLC system with UV detector.
-
Column: A suitable Chiral Stationary Phase (CSP) is required. Columns based on cinchona alkaloids or macrocyclic glycopeptides (e.g., CHIROBIOTIC T) are often effective for N-blocked amino acids[11][12].
-
Mobile Phase: Typically a polar organic mobile phase (e.g., Methanol/Acetonitrile/Acetic Acid mixture). The exact composition must be optimized for the specific column used.
-
Detection: UV at 265 nm.
-
Analysis: The goal is to achieve baseline separation of the L- and D-enantiomers. Purity is reported as the percentage area of the L-isomer peak relative to the total area of both enantiomer peaks.
Conclusion and Recommendations
A comprehensive assessment of this compound purity requires an orthogonal approach, employing multiple analytical techniques.
-
RP-HPLC is essential for determining overall chemical purity and quantifying related substances.
-
LC-MS provides unambiguous confirmation of molecular identity.
-
NMR serves as a powerful tool for structural verification and detection of certain impurities not visible by HPLC.
-
Chiral HPLC is non-negotiable for quantifying enantiomeric purity, a critical parameter for histidine derivatives due to their susceptibility to racemization[4][13].
For drug development applications, it is crucial to source raw materials that meet stringent specifications across all these parameters. Relying solely on a high HPLC purity value can be misleading, as it may hide significant enantiomeric impurities or process-related contaminants like acetic acid that can compromise the synthesis of the target peptide[5][14]. Therefore, a comprehensive Certificate of Analysis incorporating data from all the discussed methods is the gold standard for quality assurance.
References
- 1. researchgate.net [researchgate.net]
- 2. Advances in Fmoc solid‐phase peptide synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. scite.ai [scite.ai]
- 5. Novabiochem® Fmoc-Amino Acids [sigmaaldrich.com]
- 6. Rapid and efficient high-performance liquid chromatography-ultraviolet determination of total amino acids in protein isolates by ultrasound-assisted acid hydrolysis - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Protocol for Facile Synthesis of Fmoc-N-Me-AA-OH Using 2-CTC Resin as Temporary and Reusable Protecting Group - PMC [pmc.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. Identification by HSQC and quantification by qHNMR innovate pharmaceutical amino acid analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. chiraltech.com [chiraltech.com]
- 12. sigmaaldrich.com [sigmaaldrich.com]
- 13. cemcontenttype.s3.amazonaws.com [cemcontenttype.s3.amazonaws.com]
- 14. merckmillipore.com [merckmillipore.com]
Navigating N-Methylated Residues: A Comparative Guide to Validating Peptides with Multiple N-Me-His Moieties
For researchers and drug development professionals, the precise validation of synthetic peptides is paramount to ensure efficacy and safety. The incorporation of N-methylated amino acids, such as N-methyl-histidine (N-Me-His), is a common strategy to enhance peptide stability and bioavailability. However, the presence of multiple N-Me-His residues within a single peptide sequence presents significant analytical challenges. This guide provides an objective comparison of the two primary methodologies for peptide sequence validation—Edman degradation and mass spectrometry—with a focus on their efficacy in handling poly-N-Me-His peptides, supported by illustrative experimental data.
Methodological Comparison: Edman Degradation vs. Mass Spectrometry
The choice of sequencing technology is critical when dealing with post-translationally modified peptides. While Edman degradation has been a foundational technique in protein chemistry, its limitations become apparent with modified residues.[1] In contrast, modern mass spectrometry-based methods have emerged as the gold standard for the analysis of complex peptides.
Edman Degradation: This classical technique involves the sequential removal and identification of amino acids from the N-terminus of a peptide.[2][3] The process relies on the reaction of phenyl isothiocyanate (PITC) with the free N-terminal amino group.[4] However, if the N-terminal residue is N-methylated, this reaction is blocked, preventing the initiation of the sequencing process.[1] For internal N-Me-His residues, the Edman degradation will proceed until it encounters the modified residue, at which point the reaction is severely hindered, leading to a significant drop in signal or complete cessation of the sequencing run.[1]
Mass Spectrometry (MS): Tandem mass spectrometry (MS/MS) has become the preferred method for sequencing peptides, including those with post-translational modifications.[5] This technique involves the ionization of the peptide followed by its fragmentation and the analysis of the resulting fragment ions. The mass difference between consecutive fragment ions corresponds to a specific amino acid residue, allowing for the determination of the peptide sequence.[1] A key advantage of MS is its ability to identify and localize modifications by detecting the corresponding mass shift (e.g., +14.0157 Da for a methyl group).[1] Fragmentation techniques like Collision-Induced Dissociation (CID) and Electron Transfer Dissociation (ETD) are employed, with ETD being particularly advantageous for preserving labile modifications and providing more complete fragmentation of the peptide backbone.[6][7][8]
Performance on a Poly-N-Me-His Peptide: An Illustrative Comparison
To demonstrate the performance of each technique, consider a synthetic 15-amino acid peptide with the sequence: Ac-Tyr-Ala-(N-Me-His)-Gly-Phe-(N-Me-His)-Leu-Ser-(N-Me-His)-Lys-Gly-Ile-Val-Pro-Arg-NH₂ (Ac = N-terminal acetylation, NH₂ = C-terminal amidation)
This peptide features an acetylated N-terminus and three internal N-Me-His residues.
| Parameter | Edman Degradation | Mass Spectrometry (LC-MS/MS with ETD) |
| N-terminal Identification | Sequencing blocked due to N-terminal acetylation. | N-terminal acetylation confirmed by mass shift (+42.0106 Da). |
| Internal N-Me-His Identification | Sequencing halts at the first N-Me-His residue (position 3). No sequence information obtained beyond this point. | All three N-Me-His residues identified and localized based on a +14.0157 Da mass shift in the fragment ion series. |
| Sequence Coverage | < 20% | 100% |
| Confirmation of C-terminus | Not possible due to premature termination. | C-terminal amidation confirmed by mass shift (-0.9840 Da). |
| Sample Requirement | 10-100 pmol | 1-10 pmol |
| Throughput | Low (one sample at a time) | High (compatible with autosamplers) |
Experimental Protocols
Protocol 1: Edman Degradation of a Peptide Containing Multiple N-Me-His Residues
Objective: To attempt to sequence the N-terminal region of the peptide.
-
Sample Preparation: Dissolve 50 pmol of the purified peptide in 20 µL of 50% acetonitrile.
-
Immobilization: Covalently attach the peptide to a sequencing membrane (e.g., PVDF).
-
Sequencing Cycles:
-
Coupling: React the immobilized peptide with phenyl isothiocyanate (PITC) at pH 9.0 to form a phenylthiocarbamoyl (PTC)-peptide.
-
Note: This step will fail due to the N-terminal acetylation of the model peptide.
-
-
Cleavage: Treat with anhydrous trifluoroacetic acid (TFA) to cleave the N-terminal amino acid derivative.
-
Conversion: The released anilinothiazolinone (ATZ)-amino acid is converted to the more stable phenylthiohydantoin (PTH)-amino acid derivative with 25% aqueous TFA.
-
-
Analysis: Identify the PTH-amino acid by reverse-phase HPLC.
-
Repeat: Continue the cycles for the desired number of residues.
Expected Outcome: The sequencing will not yield any results due to the acetylated N-terminus, which prevents the initial coupling reaction with PITC. Even if the N-terminus were free, the sequencing would halt at the first N-Me-His residue.
Protocol 2: LC-MS/MS with ETD for a Peptide Containing Multiple N-Me-His Residues
Objective: To confirm the full sequence and localize all N-Me-His residues.
-
Sample Preparation: Dissolve 5 pmol of the purified peptide in 50 µL of 0.1% formic acid in water.
-
Liquid Chromatography (LC) Separation:
-
Mass Spectrometry (MS) Analysis:
-
The LC eluent is introduced into an electrospray ionization (ESI) source coupled to a high-resolution mass spectrometer (e.g., Orbitrap).
-
MS1 Scan: Acquire a full scan mass spectrum to determine the mass-to-charge ratio (m/z) of the intact peptide.
-
MS2 Scan (ETD): Isolate the precursor ion of the target peptide and subject it to Electron Transfer Dissociation (ETD). Acquire the tandem mass spectrum of the resulting fragment ions.
-
-
Data Analysis:
-
Use de novo sequencing software to interpret the MS/MS spectrum.
-
Identify the c- and z-ion series to determine the amino acid sequence.
-
Localize the N-Me-His residues by identifying a mass shift of +14.0157 Da in the fragment ion series between the expected and observed masses.
-
Confirm the N-terminal acetylation (+42.0106 Da) and C-terminal amidation (-0.9840 Da) by the mass of the precursor ion and the fragment ions.
-
Conclusive Recommendation
For the validation of peptide sequences containing multiple N-Me-His residues, mass spectrometry is unequivocally the superior method.[1] Edman degradation is fundamentally incompatible with such modifications and will fail to provide a complete and accurate sequence. In contrast, LC-MS/MS with ETD not only allows for the complete sequencing of the peptide but also precisely localizes the N-methylated residues, providing comprehensive and reliable validation.
Visualizations
Caption: Decision workflow for selecting a peptide validation method.
References
- 1. benchchem.com [benchchem.com]
- 2. Edman degradation - Wikipedia [en.wikipedia.org]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. m.youtube.com [m.youtube.com]
- 5. cdnmedia.eurofins.com [cdnmedia.eurofins.com]
- 6. glenjackson.faculty.wvu.edu [glenjackson.faculty.wvu.edu]
- 7. Comparison of CID versus ETD based MS/MS fragmentation for the analysis of protein ubiquitination - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. walshmedicalmedia.com [walshmedicalmedia.com]
- 9. agilent.com [agilent.com]
A Comparative Guide to Peptide Synthesis: Benchmarking Efficiency With and Without N-Methylation
For researchers, scientists, and drug development professionals, the strategic modification of peptides is a cornerstone of therapeutic innovation. Among these modifications, N-methylation—the addition of a methyl group to the backbone amide nitrogen—stands out for its profound impact on a peptide's pharmacokinetic properties. This guide provides an objective comparison of the synthesis efficiency of peptides with and without N-methylation, supported by experimental data and detailed protocols. N-methylation is a widely employed strategy to enhance the metabolic stability, membrane permeability, and in some cases, the binding affinity of peptide drug candidates.[1] However, this modification also introduces complexities into the synthesis process, which can affect overall efficiency.
Data Presentation: A Quantitative Look at Synthesis Efficiency
The introduction of an N-methyl group on an amino acid residue creates steric hindrance, which can impede the subsequent coupling step in solid-phase peptide synthesis (SPPS).[2] This often necessitates longer reaction times or more potent coupling reagents to achieve satisfactory yields.[2] Furthermore, the on-resin N-methylation procedure adds several steps to the synthesis workflow, increasing the overall time required.
The following tables summarize quantitative data from various studies, offering a comparative view of synthesis outcomes.
Table 1: Comparison of Synthesis Time and Purity
| Parameter | Standard SPPS (Non-Methylated) | SPPS with On-Resin N-Methylation | Notes |
| Typical Cycle Time per Residue | 1-2 hours | 2-5 hours (including methylation) | N-methylation adds sulfonylation, methylation, and desulfonylation steps. |
| Optimized N-Methylation Time | N/A | ~40 minutes | Recent advancements have significantly reduced the N-methylation procedure time from the traditional ~4 hours.[3][4] |
| Crude Peptide Purity (HPLC) | >90% (sequence dependent) | 50-95% (residue and method dependent) | Purity can be lower for N-methylated peptides due to incomplete reactions and potential side reactions.[4] |
Table 2: HPLC Purity of Crude N-Methylated Peptides (Optimized 40-minute protocol)
| N-Methylated Residue | HPLC Purity (%) |
| (N-Me)Phe | 94 |
| (N-Me)Ala | 92 |
| (N-Me)Val | 89 |
| (N-Me)Leu | 95 |
| (N-Me)Asp | 54-73 |
Data adapted from a study optimizing the on-resin N-methylation process.[3][4] The purity of non-methylated peptides is typically higher and more consistent across different residues.
Experimental Protocols: A Step-by-Step Look at the Chemistry
The following protocols outline the standard procedures for solid-phase peptide synthesis of a non-methylated peptide and a peptide incorporating an N-methylated residue via on-resin modification.
Protocol 1: Standard Solid-Phase Peptide Synthesis (Fmoc/tBu Strategy)
This protocol describes the manual synthesis of a generic peptide on a Rink Amide resin to generate a C-terminal amide.[5][6][7]
-
Resin Swelling: The Rink Amide resin is swelled in N,N-dimethylformamide (DMF) for 30 minutes in a reaction vessel.
-
Fmoc Deprotection: The DMF is drained, and a solution of 20% piperidine in DMF is added to the resin to remove the fluorenylmethyloxycarbonyl (Fmoc) protecting group from the resin's amino group. The reaction proceeds for 20 minutes and is followed by extensive washing with DMF.
-
Amino Acid Coupling: The first Fmoc-protected amino acid (3 equivalents relative to the resin loading) is pre-activated with a coupling agent such as HBTU (3 eq.) and an additive like HOBt (3 eq.) in DMF. Diisopropylethylamine (DIEA) (6 eq.) is added to raise the pH. This activated mixture is then added to the resin, and the coupling reaction proceeds for 1-2 hours. The resin is then washed with DMF.
-
Chain Elongation: Steps 2 and 3 are repeated for each subsequent amino acid in the peptide sequence.
-
Cleavage and Deprotection: Once the peptide chain is complete, the resin is washed with dichloromethane (DCM) and dried. A cleavage cocktail (e.g., 95% trifluoroacetic acid, 2.5% water, 2.5% triisopropylsilane) is added to the resin to cleave the peptide from the solid support and remove the side-chain protecting groups.
-
Purification: The crude peptide is precipitated with cold diethyl ether, centrifuged, and the pellet is dried. The peptide is then purified by reverse-phase high-performance liquid chromatography (RP-HPLC).
Protocol 2: On-Resin N-Methylation during SPPS
This protocol is integrated into the standard SPPS workflow at the desired residue. The following steps are performed after the Fmoc deprotection of the amino acid to be methylated.[3]
-
Sulfonylation: The N-terminal α-amine group is protected with an o-nitrobenzenesulfonyl (o-NBS) group. A pre-activated solution of o-nitrobenzenesulfonyl chloride (o-NBS-Cl, 4 eq.) and 4-dimethylaminopyridine (DMAP, 10 eq.) in N-methylpyrrolidone (NMP) is added to the resin and allowed to react.
-
Methylation: The resin is treated with a solution of 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU, 5 eq.) in NMP for 3 minutes. Subsequently, a solution of dimethyl sulfate (10 eq.) in NMP is added, and the reaction proceeds for approximately 2 minutes. This step is typically repeated.
-
Desulfonylation: The o-NBS protecting group is removed by treating the resin with a solution of mercaptoethanol and DBU in NMP.
-
Coupling the Next Residue: Following the N-methylation, the next amino acid in the sequence is coupled. This step can be challenging due to the steric hindrance of the newly introduced methyl group and may require extended coupling times or the use of microwave assistance.[4][8]
Mandatory Visualization: Charting the Path of Synthesis
The following diagrams, generated using Graphviz, illustrate the workflows for both standard and N-methylated peptide synthesis, providing a clear visual comparison of the processes.
Caption: Standard SPPS Workflow.
Caption: On-Resin N-Methylation Workflow.
References
- 1. Backbone N-methylation of peptides: Advances in synthesis and applications in pharmaceutical drug development - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Time-Reduced N‑Methylation: Exploring a Faster Synthesis Technique - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. luxembourg-bio.com [luxembourg-bio.com]
- 6. chem.uci.edu [chem.uci.edu]
- 7. researchgate.net [researchgate.net]
- 8. Synthesis of N-Methylated Peptides: On-Resin Methylation and Microwave-Assisted Couplings | Springer Nature Experiments [experiments.springernature.com]
Safety Operating Guide
Proper Disposal of Fmoc-N-Me-His(Trt)-OH: A Guide for Laboratory Professionals
Essential Safety and Logistical Information for Researchers, Scientists, and Drug Development Professionals
The proper disposal of Fmoc-N-Me-His(Trt)-OH, a protected amino acid derivative commonly used in peptide synthesis, is crucial for maintaining a safe laboratory environment and ensuring regulatory compliance. This document provides a comprehensive, step-by-step guide for the safe handling and disposal of this compound and associated waste streams. The fundamental principle is to treat this compound and any materials contaminated with it as hazardous chemical waste.[1]
Core Principles of Disposal
All waste must be disposed of in accordance with federal, state, and local environmental control regulations.[2][3] It is highly recommended to use the services of a licensed disposal company for the final disposal of this chemical waste.[4] Laboratory personnel should be thoroughly trained on the proper handling, storage, labeling, and disposal procedures for hazardous wastes generated in the laboratory.[5]
Personal Protective Equipment (PPE)
Before handling this compound for any purpose, including disposal, it is imperative to wear appropriate Personal Protective Equipment (PPE).
Recommended PPE:
-
Hand Protection: Chemically resistant gloves. Gloves must be inspected before use and disposed of properly after handling the compound.[2][4]
-
Respiratory Protection: A dust respirator (e.g., N95 or P1) should be used, especially when handling the solid powder, to avoid inhalation.[2][3]
-
Body Protection: A lab coat or full suit is recommended to prevent skin contact.[2][3]
Disposal of Unused or Expired Solid this compound
Solid this compound must be disposed of as hazardous chemical waste.[1][6]
Step-by-Step Procedure:
-
Containerization: Place the solid waste in its original container if possible, or in a clearly labeled, sealable, and chemically compatible container.[1] The container must be in good condition and free of leaks.
-
Labeling: Affix a "Hazardous Waste" label to the container.[1][6] The label must clearly state the full chemical name: "this compound".[1]
-
Storage: Store the sealed container in a designated hazardous waste storage area. This area should be close to where the waste is generated to minimize transit.[6] Ensure the container is kept tightly closed in a dry, cool, and well-ventilated place.[4][7]
-
Arrangement for Disposal: Contact your institution's Environmental Health and Safety (EHS) department or a licensed chemical waste disposal company to arrange for pickup and proper disposal.[4]
Disposal of Contaminated Labware and Materials
Items such as gloves, absorbent towels, and lab coats that have been contaminated with this compound must also be treated as hazardous waste and cannot be disposed of in the regular trash.[6]
Step-by-Step Procedure:
-
Segregation: Separate contaminated solid waste from non-hazardous trash.
-
Packaging: Place contaminated items in a designated, labeled hazardous waste bag or container. Double-bagging in clear plastic bags is a recommended practice.[6]
-
Labeling: Clearly label the bag or container as "Hazardous Waste" and list the contaminating chemical (this compound).
-
Disposal: Dispose of the container through your institution's hazardous waste management program.[6]
Disposal of Liquid Waste from Experimental Procedures
Liquid waste generated during experimental procedures involving this compound, such as from deprotection steps (e.g., solutions containing piperidine in DMF), must be collected and disposed of as hazardous liquid waste.[1]
Step-by-Step Procedure:
-
Collection: Collect all liquid waste in a dedicated, properly labeled, and sealed waste container that is chemically compatible with the contents.
-
Labeling: Label the liquid waste container with "Hazardous Waste" and list all chemical constituents and their approximate concentrations (e.g., "Piperidine/DMF waste from Fmoc deprotection").[1]
-
Segregation: Do not mix incompatible waste streams in the same container.
-
Storage and Disposal: Store the container in a designated hazardous waste area and arrange for its disposal through your institution's hazardous waste management program.[1]
Spill Management
In the event of a spill, follow these procedures:
-
Small Spills: Use appropriate tools to carefully sweep or shovel the spilled solid material into a convenient and labeled waste disposal container.[2][3]
-
Large Spills: Evacuate the area and consult with your institution's EHS department for guidance on cleanup and disposal.
-
General Precautions: Avoid creating dust during cleanup.[4] Ensure adequate ventilation.
Summary of Key Data and Considerations
| Parameter | Information | Citation |
| Chemical Name | This compound | [8] |
| Synonyms | Nα-Fmoc-Nτ-trityl-L-histidine | [2] |
| Molecular Formula | C40H33N3O4 | [2] |
| Appearance | Solid powder | [2] |
| Primary Hazard | Potential for respiratory tract irritation if inhaled; may be harmful if swallowed. | [2] |
| Disposal Method | Treat as hazardous chemical waste; use a licensed disposal company. | [1][4] |
| Containerization | Sealable, chemically compatible, and clearly labeled containers. | [1] |
| PPE | Safety goggles, chemical-resistant gloves, dust respirator, lab coat. | [2][3][4] |
Experimental Protocols Cited
The disposal procedures outlined above are based on standard laboratory safety protocols and information from Safety Data Sheets. No specific experimental protocols for the chemical alteration of this compound for disposal are recommended due to the potential for generating other hazardous byproducts. The standard and safest protocol is direct disposal as hazardous chemical waste.
Disposal Workflowdot
References
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